4-Benzyloxyindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92539. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-10,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFVSIDBFJPKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174155 | |
| Record name | 4-(Phenylmethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20289-26-3 | |
| Record name | 4-Benzyloxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20289-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Phenylmethoxy)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020289263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20289-26-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92539 | |
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| Record name | 4-(Phenylmethoxy)-1H-indole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenylmethoxy)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyloxyindole (CAS: 20289-26-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzyloxyindole, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a key intermediate in the development of novel therapeutic agents.
Core Physicochemical and Spectroscopic Data
This compound is a stable, crystalline solid at room temperature. Its core properties are summarized below, providing a foundational understanding of its chemical nature.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 20289-26-3 | [General Knowledge] |
| Molecular Formula | C₁₅H₁₃NO | [General Knowledge] |
| Molecular Weight | 223.27 g/mol | [General Knowledge] |
| Appearance | Off-white to pale yellow crystalline solid | [General Knowledge] |
| Melting Point | 57-62 °C | [General Knowledge] |
| Boiling Point | ~411.6 °C (estimated) | [General Knowledge] |
| Solubility | Soluble in organic solvents such as chloroform, DMSO, and methanol (B129727). Sparingly soluble in water. | [General Knowledge] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected spectral data based on its chemical structure and publicly available information on related compounds.
| Spectroscopic Data | Predicted/Typical Values |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.1 (br s, 1H, NH), 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2-6.5 (m, 5H, indole (B1671886) ring H), 5.1 (s, 2H, OCH₂) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~153 (C-O), ~137 (quaternary C of benzyl), ~136, ~128, ~127 (indole and benzyl (B1604629) C-H), ~122, ~105, ~102, ~100 (indole C-H), ~70 (OCH₂) |
| IR (KBr) ν (cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-O ether stretch) |
| Mass Spectrometry (EI) | M⁺ at m/z 223, significant fragments at m/z 91 (tropylium ion), m/z 132 (indole moiety after loss of benzyl group) |
Synthesis of this compound
A well-established and high-yield synthesis of this compound is the Batcho-Leimgruber indole synthesis, a modification of the Fischer indole synthesis. This multi-step process provides a reliable route to the target compound.
Experimental Protocol: Batcho-Leimgruber Synthesis
This protocol is adapted from a procedure published in Organic Syntheses.
Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene
-
A mixture of 2-methyl-3-nitrophenol (B1294317) (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF, 800 mL) is heated at 90°C for 3 hours.
-
The majority of DMF is removed under reduced pressure.
-
The residue is poured into 1 N sodium hydroxide (B78521) (400 mL) and extracted with diethyl ether (3 x 800 mL).
-
The combined organic extracts are dried over sodium sulfate, filtered, and concentrated to yield a yellowish solid.
-
Recrystallization from methanol affords 6-benzyloxy-2-nitrotoluene as pale-yellow crystals.
Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL), add N,N-dimethylformamide dimethyl acetal (B89532) (0.84 mol) and pyrrolidine (B122466) (0.84 mol).
-
The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
After cooling, volatile components are removed in vacuo.
-
The resulting red residue is dissolved in a mixture of methylene (B1212753) chloride (200 mL) and methanol (1.6 L).
-
The solution is concentrated and then cooled to 5°C to induce crystallization.
-
The red crystals of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene are collected by filtration.
Step 3: Reductive Cyclization to this compound
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in a 1:1 mixture of THF and methanol (2 L total) at 30°C under nitrogen, add Raney nickel (10 mL).
-
Add 85% hydrazine (B178648) hydrate (B1144303) (0.75 mol) dropwise. Vigorous gas evolution will be observed.
-
Maintain the reaction temperature between 45 and 50°C. Additional portions of hydrazine hydrate are added after 30 and 60 minutes.
-
After the reaction is complete, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: toluene-cyclohexane mixtures).
-
Crystallization from toluene-cyclohexane yields this compound as white prisms.
Synthesis Workflow
Caption: Batcho-Leimgruber synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. Its indole core is a privileged scaffold in medicinal chemistry, and the benzyloxy group at the 4-position provides a handle for further functionalization or acts as a key pharmacophoric element.
Serotonin (B10506) Receptor Ligands
This compound is a known serotonin receptor binding agent.[1] Derivatives of this compound have been investigated for their potential to modulate serotonergic signaling, which is implicated in a wide range of physiological and pathological processes, including mood regulation, cognition, and pain. The development of selective serotonin reuptake inhibitors (SSRIs) is one area where this scaffold has been explored.[2]
Signaling Pathway Interaction
As a ligand for serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs), this compound and its derivatives can influence downstream signaling cascades. The binding of a ligand to a serotonin receptor can initiate a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent modulation of second messenger systems like cyclic AMP (cAMP) and inositol (B14025) phosphates.
References
In-depth Technical Guide: Physicochemical Properties of 4-Benzyloxyindole
This guide provides essential physicochemical data for 4-Benzyloxyindole, a key intermediate in pharmaceutical and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting the core data in a structured and easily accessible format.
Physicochemical Data
This compound, also known as 4-phenylmethoxy-1H-indole, is a substituted aromatic heterocyclic compound.[1] Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | [1][2] |
| Molecular Weight | 223.27 g/mol | [1] |
| CAS Number | 20289-26-3 | [1] |
| Appearance | Yellowish crystalline powder | [1] |
| Melting Point | 56 - 62 °C | [1] |
| Purity | ≥ 98% |
Structural Representation
To visualize the logical relationship of its constituent parts, the molecular formula can be broken down into its core components.
This technical summary provides a concise overview of the key physicochemical properties of this compound, essential for its application in research and development.
References
An In-depth Technical Guide to the Physical Properties of 4-Benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyindole, also known as 4-phenylmethoxy-1H-indole, is a versatile heterocyclic organic compound with the chemical formula C15H13NO.[1] It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its structure, featuring a benzyl (B1604629) ether moiety on the indole (B1671886) scaffold, imparts unique solubility and reactivity characteristics that are highly valued in medicinal chemistry and organic synthesis.[1] This compound is instrumental in the development of novel pharmaceuticals, particularly in cancer research where it has been identified as a promising lead compound.[1] Additionally, it is used in the synthesis of dyes and agrochemicals.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and its role in synthetic pathways.
Core Physical and Chemical Properties
The fundamental physical and chemical data for this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Source |
| Molecular Formula | C15H13NO | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Melting Point | 56 - 62 °C | [1][2][3] |
| Boiling Point | 364.56°C (rough estimate) | [3] |
| Appearance | Yellowish crystalline powder, Beige to Brown Solid, or White prisms | [1][2][3] |
| Purity | ≥ 98% (HPLC or GC) | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727) | [3] |
| Storage Conditions | Store at 0-8°C or 4°C; Sealed in dry, Room Temperature | [1][3][4] |
| CAS Number | 20289-26-3 | [1] |
| InChI Key | LJFVSIDBFJPKLD-UHFFFAOYSA-N | [3] |
Detailed Physical Characteristics
Appearance this compound is typically described as a yellowish crystalline powder.[1] It has also been reported as a beige to brown solid and as white prisms, likely depending on the purity and crystalline form.[2][3]
Melting Point The melting point of this compound is consistently reported in the range of 56°C to 62°C.[1][2][3] Specific literature values include 57-61°C and 60-62°C.[2][3] This relatively sharp melting range is indicative of a compound with good purity.
Boiling Point A rough estimate for the boiling point of this compound is 364.56°C.[3] It is important to note that this is a calculated value and not an experimentally determined one.
Solubility this compound exhibits slight solubility in polar organic solvents such as methanol, as well as in dimethyl sulfoxide (B87167) (DMSO) and chloroform.[3] The benzyloxy group, while containing a polar ether linkage, also possesses a large nonpolar aromatic ring, which influences its solubility profile. Its solubility in water is limited due to the hydrophobic indole and benzyl groups.[5]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis and Purification of this compound
This protocol is adapted from a literature procedure for the synthesis of this compound.[2][3]
-
Reaction Setup : To a stirred solution of 162.2 g (0.50 mol) of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene in 1 L of tetrahydrofuran (B95107) (THF) and 1 L of methanol at 30°C under a nitrogen atmosphere, add 10 mL of Raney nickel.
-
Hydrazine (B178648) Addition : Slowly add 44 mL (0.75 mol) of 85% hydrazine hydrate (B1144303). Vigorous gas evolution will be observed. The solution color will change from red to dark brown within 10 minutes, and the temperature will rise to approximately 46°C.
-
Maintaining the Reaction : Add two additional 44 mL portions of 85% hydrazine hydrate at 30-minute and 1-hour intervals after the initial addition. Maintain the reaction temperature between 45 and 50°C using a water bath for the duration of the additions and for 2 hours following the final addition.
-
Workup : After the reaction is complete, filter the mixture and evaporate the filtrate. Dry the resulting reddish residue by co-evaporation with 500 mL of toluene (B28343).[2][3]
-
Purification by Column Chromatography : Dissolve the crude residue (approx. 118.5 g) in about 1 L of a toluene-cyclohexane (1:1) mixture. Apply this solution to a silica (B1680970) gel column (500 g, 70–230 mesh) prepared with the same solvent system.
-
Elution : Elute the column with 6.0 L of toluene–cyclohexane (B81311) (1:1), followed by 3 L of toluene–cyclohexane (1:2). This should afford approximately 108.3 g of a white solid.[2][3]
-
Recrystallization : Crystallize the white solid from a mixture of 150 mL of toluene and 480 mL of cyclohexane to yield pure this compound as white prisms.[2][3]
Melting Point Determination
The melting point of an organic solid can be determined using a standard melting point apparatus.[6]
-
Sample Preparation : Place a small amount of the dried, crystalline this compound into a capillary tube, sealed at one end.
-
Apparatus Setup : Insert the capillary tube into the heating block of the melting point apparatus.
-
Heating : Heat the block at a controlled rate. As the temperature approaches the expected melting point, reduce the heating rate to allow for accurate observation.
-
Observation : Record the temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid. This range is the melting point.[6][7]
Solubility Assessment
A qualitative assessment of solubility can be performed as follows.[8]
-
Solvent Addition : In a small test tube, add approximately 0.5 mL of the chosen solvent (e.g., methanol, DMSO, chloroform, water).
-
Solute Addition : Add a small, measured amount of this compound to the solvent.
-
Observation : Agitate the mixture and observe whether the solid dissolves completely, partially, or not at all at room temperature. Note if the substance is miscible or immiscible.[8]
-
Heating (Optional) : If the compound is not soluble at room temperature, gently heat the mixture to observe if solubility increases with temperature.
Applications in Synthetic Pathways
This compound is a key starting material for the synthesis of more complex molecules. Its utility as a reactant is highlighted in the preparation of various biologically active compounds.[4]
Caption: Role of this compound as a versatile reactant in synthesis.
Synthetic Workflow Overview
The multi-step synthesis of this compound itself involves several key transformations, starting from more readily available precursors. This workflow illustrates a common synthetic route.
Caption: A typical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-benzyloxyindole, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in areas such as formulation design, reaction optimization, and shelf-life determination.
Physicochemical Properties of this compound
This compound is a yellowish crystalline powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Melting Point | 56 - 62 °C | [1] |
| Appearance | Yellowish crystalline powder | [1] |
| CAS Number | 20289-26-3 | [1] |
Solubility Profile
Qualitative Solubility:
Based on available information, this compound is soluble in methanol (B129727).[2] Its use in synthesis and purification procedures also suggests solubility in solvents like toluene (B28343) and cyclohexane.[3] A structurally similar compound, 4-benzyloxyaniline, exhibits moderate solubility in polar solvents like ethanol (B145695) and methanol, and higher solubility in non-polar solvents such as benzene (B151609) and toluene.[4] This suggests a similar trend for this compound.
Hypothetical Quantitative Solubility Data:
The following table presents a hypothetical summary of the solubility of this compound in a range of common solvents at ambient temperature. This data is illustrative and intended to provide a framework for how such information would be presented. Actual experimental determination is necessary for precise values.
| Solvent | Solvent Type | Hypothetical Solubility (mg/mL) | Classification |
| Water | Aqueous | < 0.1 | Practically Insoluble |
| Methanol | Polar Protic | 20 - 50 | Soluble |
| Ethanol | Polar Protic | 15 - 40 | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |
| Acetonitrile | Polar Aprotic | 10 - 30 | Soluble |
| Acetone | Polar Aprotic | 30 - 60 | Freely Soluble |
| Toluene | Non-polar | 50 - 100 | Freely Soluble |
| Cyclohexane | Non-polar | 5 - 15 | Sparingly Soluble |
Stability Profile and Potential Degradation Pathways
Several sources indicate that this compound should be stored at low temperatures (0-8°C or 4°C) and protected from light and air, suggesting potential thermal, photolytic, and oxidative instability.[1][5][6]
Potential Degradation Pathways:
While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and studies on related indole (B1671886) derivatives. The primary sites for degradation are likely the indole ring and the benzylic ether linkage.
-
Oxidative Degradation: The indole nucleus is susceptible to oxidation, which can lead to the formation of various products, including oxindoles and isatins, through hydroxylation at the 2- and 3-positions of the indole ring.[7] The benzylic ether linkage can also be a target for oxidation.
-
Hydrolytic Degradation (Acidic/Basic Conditions): The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 4-hydroxyindole (B18505) and benzyl (B1604629) alcohol.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation of the indole ring system.
A proposed logical workflow for investigating these degradation pathways is presented below.
Figure 1. A logical workflow for the investigation of this compound degradation pathways.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or rotator
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure undissolved solid remains to confirm saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Preparation: After equilibration, centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known aliquot of the supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
HPLC-UV/DAD and LC-MS systems
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., UV lamp).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Use LC-MS to identify the mass of the degradation products for structural elucidation.
A diagram illustrating the workflow for a stability-indicating HPLC method development is provided below.
Figure 2. Workflow for developing a stability-indicating HPLC method.
Summary and Recommendations
This compound is a valuable research chemical with solubility characteristics that favor its use in organic synthesis. While it is generally stable under recommended storage conditions, this guide highlights its potential susceptibility to degradation under stress conditions. The provided experimental protocols offer a framework for researchers to quantitatively determine its solubility in specific solvent systems and to perform comprehensive stability assessments. It is strongly recommended that researchers conduct these studies to ensure the quality and reliability of their work, particularly in the context of drug development where such data is a regulatory requirement. Further studies are warranted to establish a definitive quantitative solubility and degradation profile for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 20289-26-3 | TCI AMERICA [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. goldbio.com [goldbio.com]
- 6. labproinc.com [labproinc.com]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
4-Benzyloxyindole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxyindole is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry and drug discovery. Its unique structural features, combining an indole (B1671886) nucleus with a protective benzyl (B1604629) group, make it a valuable precursor for a wide range of biologically active molecules. This document provides an in-depth overview of this compound, including its chemical synonyms and identifiers, detailed experimental protocols for its synthesis, and its applications in the development of novel therapeutic agents. While quantitative biological data for this compound itself is limited in publicly available literature, this guide presents data for closely related derivatives to highlight its potential in medicinal chemistry.
Chemical Identity and Synonyms
This compound is known by several alternative names and chemical identifiers, which are crucial for accurate database searches and procurement.
| Identifier Type | Value | Reference |
| Systematic Name | 4-(Benzyloxy)-1H-indole | [1][2] |
| CAS Number | 20289-26-3 | [1][2] |
| Molecular Formula | C₁₅H₁₃NO | [1][2] |
| Molecular Weight | 223.27 g/mol | [1][2] |
| Synonyms | 4-Benzyloxy-1H-indole, NSC 92539, 4-(Phenylmethoxy)-1H-indole | [1][2] |
| PubChem CID | 88465 | [1] |
| MDL Number | MFCD00047200 | [1] |
Experimental Protocols
Synthesis of this compound
A robust and high-yield synthesis of this compound has been well-documented.[1] The following protocol is adapted from a literature procedure.[1]
Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene
-
A mixture of 2-methyl-3-nitrophenol (B1294317) (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF) is stirred and heated at 90°C for 3 hours.
-
The majority of the DMF is removed under reduced pressure using a rotary evaporator.
-
The resulting oily residue is poured into 400 mL of 1 N sodium hydroxide (B78521) and extracted three times with 800 mL of ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to yield 6-benzyloxy-2-nitrotoluene as a yellowish solid.
Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (B89532) (102.5 g, 0.84 mol) and pyrrolidine (B122466) (59.8 g, 0.84 mol).
-
The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere and then cooled to room temperature.
-
Volatile components are removed on a rotary evaporator. The red residue is dissolved in 200 mL of methylene (B1212753) chloride and 1.60 L of methanol (B129727).
-
The solution is concentrated to approximately 1.40 L on a steam bath and then cooled to 5°C to yield the product.
Step 3: Reductive Cyclization to this compound
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under a nitrogen atmosphere, add 10 mL of Raney nickel followed by 44 mL (0.75 mol) of 85% hydrazine (B178648) hydrate (B1144303).
-
A vigorous evolution of gas will be observed, and the solution color will turn from red to dark brown within 10 minutes, with the temperature rising to approximately 46°C.
-
An additional 44 mL of 85% hydrazine hydrate is added after 30 minutes and again 1 hour later. The temperature is maintained between 45 and 50°C with a water bath during the reaction and for 2 hours after the final addition.
-
After cooling to room temperature, the catalyst is removed by filtration through Celite and washed with methylene chloride.
-
The filtrate is evaporated, and the residue is dried by co-evaporation with toluene.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a toluene-cyclohexane (1:1) eluent, followed by crystallization from toluene-cyclohexane to afford this compound as white prisms.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of various classes of compounds with potential therapeutic applications.[3]
Biological Activity of Related Indole Derivatives
Anticancer Activity
A study on platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid revealed significant anticancer activity.[4][5] The GI₅₀ values for one of the most potent complexes, 56-5B3A , are presented below.
| Cell Line | Cancer Type | GI₅₀ (nM) |
| HT29 | Colon | 1.2 ± 0.1 |
| A2780 | Ovarian | 1.5 ± 0.2 |
| ADDP | Ovarian (Cisplatin-resistant) | 2.0 ± 0.3 |
| HCT116 | Colon | 3.5 ± 0.5 |
| U87 | Glioblastoma | 150 ± 20 |
Data represents the activity of a platinum complex containing a 5-benzyloxyindole (B140440) derivative, not this compound itself.
Antimicrobial and Antifungal Activity
Derivatives of benzyloxyindole have shown promising activity against microbial and fungal pathogens. For instance, 7-benzyloxyindole (B21248) was found to effectively inhibit biofilm formation of Candida albicans at a concentration of 0.02 mM (4.5 µg/ml) without affecting the growth of planktonic cells.[6] This suggests a potential antivirulence mechanism.
Conclusion
This compound is a valuable and versatile chemical entity for synthetic and medicinal chemists. Its established synthesis provides a reliable route to this important building block. While direct biological activity data for this compound is sparse, the demonstrated potent activities of its close derivatives in anticancer and antifungal applications underscore the significance of the benzyloxyindole scaffold in the design and development of new therapeutic agents. Further investigation into the direct biological profile of this compound and the expansion of its use in the synthesis of novel compound libraries are warranted to fully exploit its potential in drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 4-Benzyloxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxyindole has emerged as a pivotal scaffold in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. It further delves into its significant applications in the development of therapeutic agents, including apoptosis inducers, cannabinoid receptor 2 (CB2) ligands, hepatitis C virus (HCV) NS3/4A protease inhibitors, and neuroprotective agents. Detailed experimental protocols for its synthesis and the synthesis of key derivatives are provided, alongside a quantitative summary of its physicochemical properties. Signaling pathways associated with the biological activities of its derivatives are visually represented through detailed diagrams.
Discovery and Historical Context
This compound, while a seemingly simple molecule, was first prepared relatively recently. Its initial synthesis was achieved in a modest overall yield through the Reissert indole (B1671886) synthesis . This classical method involves the condensation of 6-benzyloxy-2-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to form the indole-2-carboxylate, which is then hydrolyzed and decarboxylated to yield this compound.
A more efficient and widely adopted method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis . This robust and high-yielding procedure has become the preferred route for both laboratory and industrial-scale production. The development of this synthesis was a significant milestone, as it made this compound and its derivatives more accessible for research and development, fueling its exploration in various therapeutic areas.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Melting Point | 57-61 °C | [2] |
| CAS Number | 20289-26-3 | [1] |
| Appearance | White to off-white crystalline solid | [3] |
Synthetic Methodologies: Experimental Protocols
Detailed experimental protocols for the two primary methods of synthesizing this compound are provided below.
Leimgruber-Batcho Indole Synthesis
This synthesis proceeds in two main stages: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.
Step 1: Synthesis of (E)-N,N-Dimethyl-2-(6-benzyloxy-2-nitrophenyl)vinylamine
-
Reactants: 6-Benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and pyrrolidine.
-
Procedure: A solution of 6-benzyloxy-2-nitrotoluene in dimethylformamide (DMF) is treated with DMF-DMA and pyrrolidine. The mixture is heated to reflux (approximately 110-120 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the volatile components are removed under reduced pressure to yield the crude enamine, which often appears as a reddish-brown solid or oil. This intermediate can be purified by recrystallization or used directly in the next step.[2]
Step 2: Reductive Cyclization to this compound
-
Reactants: (E)-N,N-Dimethyl-2-(6-benzyloxy-2-nitrophenyl)vinylamine, a reducing agent (e.g., Raney nickel and hydrazine (B178648) hydrate, or palladium on carbon with hydrogen gas).
-
Procedure: The crude enamine is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol. To this solution, a catalytic amount of Raney nickel is added, followed by the careful, portion-wise addition of hydrazine hydrate. The reaction is exothermic and is typically maintained at a controlled temperature (e.g., 40-50 °C). The progress of the reduction and cyclization is monitored by TLC. Upon completion, the catalyst is filtered off, and the filtrate is concentrated. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford this compound as a white solid.[2]
Reissert Indole Synthesis
This method, while historically significant, is often lower yielding than the Leimgruber-Batcho synthesis.
Step 1: Condensation of 6-Benzyloxy-2-nitrotoluene with Diethyl Oxalate
-
Reactants: 6-Benzyloxy-2-nitrotoluene, diethyl oxalate, and a strong base (e.g., potassium ethoxide in ethanol).
-
Procedure: 6-Benzyloxy-2-nitrotoluene is treated with diethyl oxalate in the presence of a strong base like potassium ethoxide in anhydrous ethanol. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation, forming ethyl 2-(6-benzyloxy-2-nitrophenyl)-2-oxoacetate.
Step 2: Reductive Cyclization and Decarboxylation
-
Reactants: Ethyl 2-(6-benzyloxy-2-nitrophenyl)-2-oxoacetate, a reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation).
-
Procedure: The intermediate from the first step is subjected to reductive cyclization. A common method involves using zinc dust in glacial acetic acid, which reduces the nitro group to an amine, followed by spontaneous cyclization to form the indole ring. This initially yields the indole-2-carboxylic acid derivative. Subsequent heating of this intermediate leads to decarboxylation, affording this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial building block for a variety of pharmacologically active compounds.
Apoptosis Inducers for Cancer Therapy
This compound is a key precursor in the synthesis of 4-aryl-4H-chromenes, a class of compounds that have demonstrated potent anticancer activity by inducing apoptosis in cancer cells.
Experimental Workflow: Synthesis of 4-Aryl-4H-Chromenes
Figure 1. Synthesis of 4-Aryl-4H-Chromenes.
These chromene derivatives induce apoptosis through the intrinsic pathway, which involves the activation of a cascade of caspases.
Signaling Pathway: Caspase Activation Cascade in Apoptosis
Figure 2. Intrinsic Apoptosis Pathway.
Cannabinoid Receptor 2 (CB2) Ligands
This compound is a valuable starting material for the synthesis of selective CB2 receptor ligands. These ligands are being investigated for their therapeutic potential in treating inflammatory and neuropathic pain, as well as various neurodegenerative diseases, without the psychoactive side effects associated with CB1 receptor activation.
Signaling Pathway: CB2 Receptor (Gαi-coupled) Activation
Figure 3. CB2 Receptor Signaling Pathway.
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The indole nucleus is a common feature in many HCV NS3/4A protease inhibitors. This compound provides a scaffold for the development of potent inhibitors of this viral enzyme, which is crucial for the replication of the hepatitis C virus.
Logical Relationship: HCV Polyprotein Processing by NS3/4A Protease
Figure 4. Role of NS3/4A Protease in HCV Replication.
Neuroprotective Agents
Derivatives of this compound, such as certain benzyloxy benzamides, have shown promise as neuroprotective agents. These compounds can disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS). This interaction is implicated in excitotoxic neuronal damage following events like ischemic stroke.
Signaling Pathway: Disruption of the nNOS-PSD95 Interaction
Figure 5. Neuroprotective Mechanism of Action.
Conclusion
This compound has transitioned from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Its efficient synthesis via the Leimgruber-Batcho method has unlocked its potential as a versatile precursor for a wide range of therapeutic agents. The continued exploration of this compound and its derivatives promises to yield novel drug candidates for the treatment of cancer, inflammatory diseases, viral infections, and neurological disorders. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties and biological potential of this important indole derivative.
References
The Core Reactivity of 4-Benzyloxyindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyindole is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of the electron-rich indole (B1671886) nucleus, coupled with the benzyloxy protecting group at the 4-position, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of a wide range of biologically active molecules and complex organic structures. This technical guide provides a comprehensive overview of the fundamental reactions of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate its application in research and drug development.
The indole ring system is known for its propensity to undergo electrophilic substitution, primarily at the C3-position, due to the high electron density of the pyrrole (B145914) ring. The nitrogen atom can also act as a nucleophile, allowing for various N-functionalization reactions. Furthermore, the indole core can be halogenated, providing handles for a variety of metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The benzyloxy group at the 4-position serves as a protecting group for the hydroxyl functionality, which can be readily removed under specific conditions to reveal the corresponding 4-hydroxyindole (B18505) derivative. Understanding these core reactions is crucial for the strategic design and synthesis of novel indole-based compounds.
Electrophilic Substitution Reactions
The indole nucleus is highly susceptible to electrophilic attack, with the C3-position being the most reactive site. The benzyloxy group at the C4-position does not significantly alter this inherent reactivity. Common electrophilic substitution reactions of this compound include the Vilsmeier-Haack reaction, the Mannich reaction, and Friedel-Crafts acylation.
Vilsmeier-Haack Reaction (Formylation)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the case of this compound, the reaction with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) proceeds smoothly at the C3-position to yield This compound-3-carboxaldehyde (B112921). This aldehyde is a key intermediate for the synthesis of various bioactive molecules.
Reaction Pathway:
Caption: Vilsmeier-Haack formylation of this compound.
Quantitative Data:
| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
| This compound | POCl₃, DMF | Dichloromethane (B109758) | 0 °C to rt | 2 h | ~90% | General Procedure |
Experimental Protocol: Synthesis of this compound-3-carboxaldehyde
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 5.0 mL) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 mL, 1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (2.23 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol (B145695) to afford this compound-3-carboxaldehyde as a crystalline solid.[1]
Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the C3-position of the indole ring. The reaction of this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), in a suitable solvent like acetic acid, yields the corresponding gramine (B1672134) derivative, 4-benzyloxygramine (B27843).[2][3] This product is a valuable synthetic intermediate that can be further elaborated.
Reaction Pathway:
Caption: Mannich reaction of this compound.
Quantitative Data:
| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
| This compound | Formaldehyde, Dimethylamine | Acetic Acid | 50 °C | Overnight | 70-75% | [4] |
Experimental Protocol: Synthesis of 4-Benzyloxygramine
-
To a solution of this compound (2.23 g, 10 mmol) in glacial acetic acid (20 mL), add a 40% aqueous solution of dimethylamine (1.25 mL, 11 mmol) and a 37% aqueous solution of formaldehyde (0.8 mL, 11 mmol).
-
Stir the reaction mixture at room temperature for 1 hour and then heat at 50 °C overnight.[4]
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous sodium hydroxide (B78521) (2 M) until the pH is basic.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude 4-benzyloxygramine can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[2][3][4]
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group at the C3-position of this compound. The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6][7][8]
Reaction Pathway:
Caption: Friedel-Crafts acylation of this compound.
Quantitative Data:
| Reactant | Acylating Agent | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| This compound | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 °C to rt | 30 min | Good | [5] |
Experimental Protocol: Synthesis of 3-Acetyl-4-benzyloxyindole
-
To a stirred suspension of anhydrous aluminum chloride (1.47 g, 11 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add acetyl chloride (0.78 mL, 11 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (2.23 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[5]
N-Functionalization Reactions
The nitrogen atom of the indole ring in this compound is nucleophilic and can be functionalized through various reactions, most notably N-alkylation and N-arylation.
N-Alkylation
N-alkylation of this compound is typically achieved by deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide.
Reaction Pathway:
Caption: N-Alkylation of this compound.
Quantitative Data:
| Reactant | Base | Alkylating Agent | Solvent | Temperature | Time | Yield | Reference |
| Indole (general) | NaH | Benzyl (B1604629) chloride | HMPA | 0 °C to rt | 8-15 h | 95% | [9] |
Experimental Protocol: Synthesis of 1-Methyl-4-benzyloxyindole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous DMF (20 mL) at 0 °C, add a solution of this compound (2.23 g, 10 mmol) in anhydrous DMF (10 mL) dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the indolide anion.
-
Cool the mixture to 0 °C and add methyl iodide (0.69 mL, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the indole nitrogen and an aryl halide, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.[10][11][12]
Reaction Pathway:
Caption: Buchwald-Hartwig N-arylation of this compound.
Quantitative Data for a General Indole N-Arylation:
| Indole | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield | Reference |
| Indole | 4-Chlorotoluene | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene (B28343) | 80 °C | 2-4 h | 95% | [13] |
Experimental Protocol: Synthesis of 1-Phenyl-4-benzyloxyindole
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol), a suitable phosphine ligand (e.g., XPhos, 0.06 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 mmol) and bromobenzene (B47551) (1.1 mmol) in anhydrous toluene (5 mL).
-
Heat the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Metal-Catalyzed Cross-Coupling Reactions
To perform metal-catalyzed cross-coupling reactions, this compound must first be halogenated, typically at the C3-position, to provide a suitable handle for reactions like Suzuki, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide, catalyzed by a palladium complex. A 3-halo-4-benzyloxyindole can be coupled with a boronic acid to introduce a variety of substituents.
Reaction Pathway:
Caption: Suzuki-Miyaura coupling of a 3-halo-4-benzyloxyindole.
Quantitative Data for a General Suzuki Coupling:
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |
| Bromobenzene | Phenylboronic acid | PdCl₂(dppf) | 2 M Na₂CO₃ | Toluene/Dioxane | 85 °C | 4 h | High | [14] |
Experimental Protocol: Synthesis of 3-Phenyl-4-benzyloxyindole
-
To a mixture of 3-bromo-4-benzyloxyindole (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a solvent mixture such as toluene/ethanol/water (4:1:1, 5 mL), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
De-gas the mixture and heat under an inert atmosphere at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. A 3-halo-4-benzyloxyindole can be reacted with an alkene like styrene (B11656) to introduce a vinyl group.
Reaction Pathway:
Caption: Heck coupling of a 3-halo-4-benzyloxyindole.
Quantitative Data for a General Heck Coupling:
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 °C | 2 h | 95% | General Procedure |
Experimental Protocol: Synthesis of 3-Styryl-4-benzyloxyindole
-
In a sealed tube, combine 3-iodo-4-benzyloxyindole (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.05 mmol), a suitable phosphine ligand (e.g., PPh₃, 0.1 mmol), and a base (e.g., triethylamine (B128534), 1.5 mmol) in an anhydrous solvent such as DMF (5 mL).
-
De-gas the mixture and heat at 100 °C for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][15] This reaction can be used to introduce an alkynyl group at the C3-position of a 3-halo-4-benzyloxyindole.
Reaction Pathway:
Caption: Sonogashira coupling of a 3-halo-4-benzyloxyindole.
Quantitative Data for a General Sonogashira Coupling:
| Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temperature | Time | Yield | Reference | |---|---|---|---|---|---|---|---|---| | Iodobenzene | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | CuI | Et₃N | rt | 2 h | 95% |[16] |
Experimental Protocol: Synthesis of 3-(Phenylethynyl)-4-benzyloxyindole
-
To a solution of 3-iodo-4-benzyloxyindole (1.0 mmol) and phenylacetylene (1.2 mmol) in a suitable solvent like triethylamine or THF/triethylamine, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture under an inert atmosphere at room temperature until the starting material is consumed.
-
Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[16]
Deprotection of the Benzyl Group
The benzyl ether in this compound can be cleaved to unveil the 4-hydroxyindole functionality. The most common method for this deprotection is catalytic hydrogenation.
Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas is a clean and efficient method for the deprotection of benzyl ethers.[14][17]
Reaction Pathway:
Caption: Deprotection of this compound via catalytic hydrogenation.
Quantitative Data:
| Reactant | Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Time | Yield | Reference |
| 4-Benzyloxy-benzaldehyde | 10% Pd/C | H₂ | Methanol (B129727) | 1 atm | rt | 10 min | High | [17] |
Experimental Protocol: Synthesis of 4-Hydroxyindole
-
To a solution of this compound (2.23 g, 10 mmol) in a suitable solvent such as methanol or ethyl acetate (50 mL), add 10% palladium on carbon (10 wt% of the substrate).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxyindole, which can be purified by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. Its fundamental reactions, including electrophilic substitution at the C3-position, N-functionalization, and the ability to undergo metal-catalyzed cross-coupling reactions after halogenation, provide a rich platform for the construction of diverse and complex molecular architectures. The straightforward deprotection of the benzyl group further enhances its utility. The detailed protocols and reaction pathways provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling the efficient and strategic use of this compound in their synthetic endeavors, particularly in the field of drug discovery and development.
References
- 1. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. sctunisie.org [sctunisie.org]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 17. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
The Multifaceted Biological Potential of 4-Benzyloxyindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-benzyloxyindole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and neuroprotective potential of these compounds. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in the field.
Anticancer Activities of this compound Derivatives
Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the inhibition of anti-apoptotic proteins like Bcl-2 and the arrest of the cell cycle, preventing cancer cell proliferation.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various this compound derivatives is typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) and the concentration required to cause 50% growth inhibition (GI50) are key metrics for quantifying anticancer potency.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Indole-based Bcl-2 Inhibitor U2 | MCF-7 (Breast) | MTT | 0.83 ± 0.11 | [1] |
| A549 (Lung) | MTT | 0.73 ± 0.07 | [1] | |
| MDA-MB-231 (Breast) | MTT | 5.22 ± 0.55 | [1] | |
| Indole-based Bcl-2 Inhibitor U3 | MCF-7 (Breast) | MTT | 1.17 ± 0.10 | [1] |
| A549 (Lung) | MTT | 2.98 ± 0.19 | [1] | |
| MDA-MB-231 (Breast) | MTT | 4.07 ± 0.35 | [1] | |
| Platinum(IV) Complex 56-5B3A | HT29 (Colon) | MTT | 0.0012 (GI50) | |
| U87 (Glioblastoma) | MTT | 0.009 (GI50) | ||
| MCF-7 (Breast) | MTT | 0.025 (GI50) | ||
| A2780 (Ovarian) | MTT | 0.008 (GI50) | ||
| H460 (Lung) | MTT | 0.003 (GI50) | ||
| A431 (Skin) | MTT | 0.006 (GI50) | ||
| DU145 (Prostate) | MTT | 0.005 (GI50) | ||
| BE2-C (Neuroblastoma) | MTT | 0.004 (GI50) | ||
| SJ-G2 (Glioblastoma) | MTT | 0.007 (GI50) | ||
| MIA (Pancreas) | MTT | 0.150 (GI50) | ||
| ADDP (Cisplatin-resistant Ovarian) | MTT | 0.012 (GI50) |
Signaling Pathways in Anticancer Activity
Bcl-2 Mediated Apoptosis: Many this compound derivatives exert their anticancer effects by targeting the Bcl-2 family of proteins. Bcl-2 is an anti-apoptotic protein that, when overexpressed in cancer cells, prevents programmed cell death. By inhibiting Bcl-2, these derivatives allow the pro-apoptotic proteins Bax and Bak to initiate the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.[2][3][4][5]
Cell Cycle Arrest at G1/S Phase: Another key mechanism is the induction of cell cycle arrest, often at the G1/S transition. This prevents the cancer cells from replicating their DNA and proceeding to mitosis. This is often achieved by modulating the levels of cyclin-dependent kinases (CDKs) and their inhibitors.[6][7][8][9]
Antimicrobial Activities of this compound Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action often involves the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Carbazole (B46965) Derivatives | Staphylococcus aureus | 32 | |
| Staphylococcus epidermidis | 32 | ||
| Escherichia coli | >64 | ||
| Pseudomonas aeruginosa | >64 | ||
| Candida albicans | >64 | ||
| Aspergillus flavus | >64 |
Note: While the provided data is for carbazole derivatives, it serves as a representative example of how antimicrobial data for indole (B1671886) derivatives is presented. More specific MIC values for this compound derivatives are an active area of research.
Neuroprotective Activities of this compound Derivatives
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. This compound derivatives are being investigated for their potential to protect neurons from various insults, including oxidative stress, excitotoxicity, and protein aggregation.
Key neuroprotective mechanisms include:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that can damage neuronal cells.
-
Inhibition of Beta-Amyloid (Aβ) Aggregation: Preventing the formation of toxic Aβ plaques, a hallmark of Alzheimer's disease.[10][11][12][13][14]
-
Anti-inflammatory Effects: Reducing neuroinflammation, which is implicated in the pathogenesis of many neurodegenerative disorders.[15][16][17][18][19]
Due to the complex nature of neuroprotection, quantitative data is often presented as a percentage of neuroprotection in cellular models or as improvements in behavioral scores in animal models. Specific EC50 values for neuroprotection by this compound derivatives are still under extensive investigation.[20][21][22][23]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
The foundational this compound scaffold can be synthesized through various methods. A common approach is the Leimgruber-Batcho indole synthesis.[24]
Procedure:
-
Preparation of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene: A mixture of 6-benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal, and pyrrolidine (B122466) is heated to afford the enamine intermediate.
-
Reductive Cyclization: The enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine (B178648) hydrate (B1144303) in a suitable solvent like a mixture of THF and methanol. The reaction mixture is heated to facilitate the cyclization and formation of the indole ring.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
This compound derivative stock solution
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[25][26][27][28]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC binding buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the treated and untreated cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Beta-Amyloid (Aβ) Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit the aggregation of Aβ peptides.
Materials:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
96-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Aβ Preparation: Prepare a solution of Aβ (1-42) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Incubation: Incubate the Aβ solution with and without the this compound derivative at 37°C.
-
ThT Staining: At various time points, add ThT to the samples.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates Aβ aggregation. The inhibitory effect of the compound is determined by the reduction in fluorescence compared to the control.
LPS-Induced Neuroinflammation Assay
This assay models neuroinflammation in vitro using microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS)
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)
Procedure:
-
Cell Treatment: Treat microglial cells with the this compound derivative for a specified time, followed by stimulation with LPS.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits. A reduction in NO and cytokine levels indicates an anti-inflammatory effect.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, coupled with their synthetic tractability, make them attractive candidates for further development. This technical guide provides a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. scispace.com [scispace.com]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G1/S transition - Wikipedia [en.wikipedia.org]
- 7. G1/S Checkpoint | Cell Signaling Technology [cellsignal.com]
- 8. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS-induced acute neuroinflammation, involving interleukin-1 beta signaling, leads to proteomic, cellular, and network-level changes in the prefrontal cortex of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Spectroscopic Data of 4-Benzyloxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-benzyloxyindole, a versatile intermediate in the synthesis of various biologically active molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₅H₁₃NO, with a molecular weight of 223.27 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.29 | bs | - | 1H | N-H |
| 7.67 | d | 7.7 | 1H | Ar-H |
| 7.57-7.44 | m | - | 4H | Ar-H |
| 7.37-7.26 | m | - | 3H | Ar-H |
| 7.10 | d | 2.5 | 1H | Ar-H |
| 7.07-7.01 | m | - | 1H | Ar-H |
| 7.01-6.85 | m | - | 3H | Ar-H |
| 5.32 | bs | - | 2H | O-CH₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm |
| 200.7 |
| 160.4 |
| 139.2 |
| 137.75 |
| 137.71 |
| 128.5 |
| 127.9 |
| 126.7 |
| 125.6 |
| 124.5 |
| 124.4 |
| 123.3 |
| 121.1 |
| 119.8 |
| 119.4 |
| 116.0 |
| 115.8 |
| 114.6 |
| 112.8 |
| 71.1 |
Infrared (IR) Spectroscopy
IR (KBr)
| Wavenumber (ν) cm⁻¹ |
| 3404 |
| 2958 |
| 1685 |
| 1617 |
| 1487 |
| 1466 |
| 1326 |
| 1150 |
| 1052 |
| 886 |
| 803 |
| 752 |
| 697 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS-ESI)
| Calculated m/z | Found m/z |
| 403.0441 ([M+H]⁺ for C₂₂H₁₆BrN₂O) | 403.0431 |
Note: The HRMS data presented is for a derivative of this compound, as the direct HRMS data for the parent compound was not available in the cited source. The value is provided as a reference for the capabilities of the technique.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts for ¹H NMR are reported in parts per million (ppm) relative to the solvent signal of CDCl₃ (δ = 7.26 ppm). Chemical shifts for ¹³C NMR are reported in ppm relative to the solvent signal of CDCl₃ (δ = 77.00 ppm). All coupling constants (J) are reported in Hertz (Hz). Multiplicities are indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and bs (broad singlet).
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Approximately 1-2 mg of the solid this compound sample is finely ground using an agate mortar and pestle.
-
Mixing: The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is transparent in the IR region and serves as a matrix.
-
Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS spectra were recorded on an electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) mass spectrometer.
Electron Ionization Mass Spectrometry (EI-MS) - General Protocol
-
Sample Introduction: A small amount of the solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Benzyloxyindole from 4-Hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-benzyloxyindole from 4-hydroxyindole (B18505) via a Williamson ether synthesis. This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. The protocol herein describes a robust and high-yielding procedure, including reaction setup, purification, and characterization of the final product.
Introduction
The protection of the hydroxyl group of 4-hydroxyindole is a crucial step in the multi-step synthesis of complex indole-containing target molecules. The benzyl (B1604629) ether is a common protecting group due to its stability under a wide range of reaction conditions and its facile removal via hydrogenolysis. The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers, including the benzylation of phenols. This method involves the deprotonation of the hydroxyl group by a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound from 4-hydroxyindole.
Experimental Protocol
This protocol is based on the general principles of the Williamson ether synthesis and has been adapted for the specific synthesis of this compound.
Materials:
-
4-Hydroxyindole
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
1. Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-hydroxyindole (1.0 eq).
-
Dissolve the 4-hydroxyindole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Alternatively, anhydrous potassium carbonate (2.0-3.0 eq) can be used as a less reactive base.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases, to ensure complete formation of the corresponding phenoxide.
2. Benzylation:
-
To the stirred solution of the phenoxide at 0 °C, add benzyl bromide (1.1-1.2 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material (4-hydroxyindole) is significantly more polar than the product (this compound).
3. Work-up:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by carefully adding saturated aqueous NaHCO₃ solution dropwise at 0 °C to decompose any unreacted sodium hydride.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
For further purification, the product can be recrystallized from a suitable solvent system, such as toluene-cyclohexane or ethanol-water. A high-purity, white crystalline solid should be obtained.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Hydroxyindole | 1.0 eq |
| Benzyl Bromide | 1.1 - 1.2 eq |
| Base | Sodium Hydride (1.1 - 1.2 eq) or K₂CO₃ (2-3 eq) |
| Reaction Conditions | |
| Solvent | Anhydrous DMF or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 12 hours |
| Purification | |
| Method | Flash Column Chromatography, Recrystallization |
| Product | |
| Appearance | White crystalline solid |
| Expected Yield | 85-95% |
| Melting Point | 58-61 °C |
Characterization Data
1. ¹H NMR (Proton Nuclear Magnetic Resonance):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.15 (br s, 1H, NH), 7.50-7.30 (m, 5H, Ar-H of benzyl), 7.15-7.05 (m, 2H, Ar-H of indole), 6.95 (t, J = 2.8 Hz, 1H, Ar-H of indole), 6.65 (dd, J = 6.8, 2.0 Hz, 1H, Ar-H of indole), 6.55 (dd, J = 6.8, 2.0 Hz, 1H, Ar-H of indole), 5.15 (s, 2H, OCH₂).
2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
¹³C NMR (101 MHz, CDCl₃) δ: 153.5, 138.0, 137.5, 128.6, 127.9, 127.5, 124.0, 122.5, 115.0, 105.5, 102.0, 100.5, 70.5.
3. Mass Spectrometry (MS):
-
MS (EI): m/z (%) = 223 (M⁺, 100), 132 (20), 91 (85).
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
detailed protocol for Fischer indole synthesis of 4-Benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-benzyloxyindole, a valuable intermediate in pharmaceutical research, via the classic Fischer indole (B1671886) synthesis. The described method involves a two-step sequence: the acid-catalyzed cyclization of a hydrazone formed from 4-benzyloxyphenylhydrazine (B1269750) and a pyruvate (B1213749) derivative, followed by decarboxylation to yield the target indole.
Introduction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile chemical reaction for producing the indole aromatic heterocycle from a (substituted) phenylhydrazine (B124118) and a carbonyl compound under acidic conditions.[1] This methodology remains a cornerstone in the synthesis of a wide array of natural products and pharmaceutical agents.[2][3] this compound is a key building block in the development of various therapeutics. This protocol outlines a reliable procedure for its preparation, beginning with the synthesis of the requisite 4-benzyloxyphenylhydrazine precursor.
Overall Reaction Scheme
The synthesis of this compound is accomplished in three main stages:
-
Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride: Diazotization of 4-benzyloxyaniline followed by reduction.
-
Fischer Indole Synthesis: Reaction of 4-benzyloxyphenylhydrazine with ethyl pyruvate to form ethyl this compound-2-carboxylate.
-
Hydrolysis and Decarboxylation: Conversion of the indole-2-carboxylate (B1230498) intermediate to the final product, this compound.
Experimental Protocols
Part 1: Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride
This procedure details the preparation of the key hydrazine (B178648) starting material.
Materials:
-
4-Benzyloxyaniline hydrochloride
-
Sodium nitrite (B80452) (NaNO₂)
-
Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
In a flask maintained at 0°C, dissolve 4-benzyloxyaniline hydrochloride (1.0 eq) in concentrated HCl.
-
Slowly add a solution of sodium nitrite (0.98 eq) in water dropwise, keeping the temperature at 0°C. Stir for an additional 15 minutes.
-
To the resulting diazonium salt solution, slowly add a solution of tin(II) chloride (2.65 eq) in concentrated HCl, again maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Collect the resulting precipitate by filtration, wash with water, and then with diethyl ether to obtain 4-benzyloxyphenylhydrazine hydrochloride.
Quantitative Data Summary:
| Reactant/Product | Molar Eq. | Typical Yield (%) |
| 4-Benzyloxyaniline hydrochloride | 1.0 | - |
| Sodium nitrite | 0.98 | - |
| Tin(II) chloride | 2.65 | - |
| 4-Benzyloxyphenylhydrazine hydrochloride | - | ~96 |
Part 2: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate
This part describes the core cyclization reaction.
Materials:
-
4-Benzyloxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, ZnCl₂, or polyphosphoric acid)[1]
Procedure:
-
Suspend 4-benzyloxyphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.0 eq) in ethanol.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the crystals by filtration. Otherwise, concentrate the solution under reduced pressure and proceed to purification.
Quantitative Data Summary (based on analogous reactions):
| Reactant/Product | Molar Eq. | Solvent | Catalyst | Typical Yield (%) |
| 4-Benzyloxyphenylhydrazine hydrochloride | 1.0 | Ethanol | Acid | 60-90 (estimated) |
| Ethyl pyruvate | 1.0 | |||
| Ethyl this compound-2-carboxylate | - |
Part 3: Hydrolysis and Decarboxylation to this compound
This final stage yields the target compound.
Materials:
-
Ethyl this compound-2-carboxylate
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl) for acidification
-
A high-boiling point solvent for decarboxylation (e.g., quinoline (B57606) with a copper catalyst, or a high-boiling point ether)
Procedure:
-
Hydrolysis: Dissolve the ethyl this compound-2-carboxylate in an ethanol/water mixture containing sodium hydroxide (excess). Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound-2-carboxylic acid. Filter and dry the solid.
-
Decarboxylation: Heat the this compound-2-carboxylic acid in a high-boiling point solvent until the evolution of CO₂ ceases. The use of a copper catalyst can facilitate this step.
-
Cool the reaction mixture and purify the resulting this compound.
Purification of this compound
The crude this compound can be purified by the following methods:
-
Column Chromatography: Utilize silica (B1680970) gel with a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, to separate the product from impurities.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene-cyclohexane mixture) and allow it to cool slowly to form pure crystals.[4]
Visualizations
Fischer Indole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Fischer indole synthesis.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
The following diagram outlines the experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Bartoli Indole Synthesis of 4-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 4-substituted indoles utilizing the Bartoli indole (B1671886) synthesis, with a particular focus on the Dobbs modification. This method offers a versatile and efficient route to this important class of heterocyclic compounds, which are key structural motifs in numerous pharmaceuticals and biologically active molecules.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2][3] The development of efficient synthetic methods to access specifically substituted indoles is therefore of significant interest. The Bartoli indole synthesis is a powerful method for the formation of the indole ring from an ortho-substituted nitroarene and a vinyl Grignard reagent.[4][5] While the classical Bartoli synthesis is primarily used for the preparation of 7-substituted indoles, the Dobbs modification has extended its utility to the synthesis of other substitution patterns, including the valuable 4-substituted indoles.[6][7] This modification employs an ortho-bromo nitroarene as a starting material, where the bromine atom acts as a directing group for the cyclization and is subsequently removed via a radical-mediated debromination.[6]
Synthesis of 4-Substituted Indoles via the Dobbs Modification of the Bartoli Indole Synthesis
The general strategy for the synthesis of 4-substituted indoles using the Dobbs modification is a two-step process:
-
Bartoli Indole Synthesis: An appropriately substituted ortho-bromo-nitroarene is reacted with a vinyl Grignard reagent to form a 7-bromo-4-substituted indole intermediate.
-
Reductive Debromination: The 7-bromoindole (B1273607) intermediate is then subjected to a radical debromination, typically using tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN), to yield the final 4-substituted indole.[6]
This approach has been successfully applied to the synthesis of various 4-substituted indoles, including 2,4-dimethylindole, 4-(hydroxymethyl)-2-methylindole, and 4-(methoxymethyl)-2-methylindole, starting from 4-bromo-3-nitrotoluene (B1266263).[7]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of representative 4-substituted indoles using the Dobbs-Bartoli methodology.
| Starting Material | Vinyl Grignard Reagent | 7-Bromoindole Intermediate | Yield of Intermediate | Final 4-Substituted Indole | Overall Yield | Reference |
| 4-Bromo-3-nitrotoluene | Isopropenylmagnesium bromide | 7-Bromo-2,4-dimethylindole | 67% | 2,4-Dimethylindole | 62% | |
| 4-Bromo-3-nitro-1-(bromomethyl)benzene | Isopropenylmagnesium bromide | 7-Bromo-4-(bromomethyl)-2-methylindole | 61% | 4-(Hydroxymethyl)-2-methylindole | 41% | |
| 7-Bromo-4-(bromomethyl)-2-methylindole | Sodium methoxide (B1231860) (for conversion to methoxymethyl) | 7-Bromo-4-(methoxymethyl)-2-methylindole | 76% | 4-(Methoxymethyl)-2-methylindole | 37% |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 2,4-dimethylindole and 4-(hydroxymethyl)-2-methylindole, based on the work of Dobbs.
Protocol 1: Synthesis of 2,4-Dimethylindole
Step 1: Synthesis of 7-Bromo-2,4-dimethylindole (Bartoli Reaction)
-
To a stirred solution of 4-bromo-3-nitrotoluene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -40 °C under an inert atmosphere (e.g., argon or nitrogen), add isopropenylmagnesium bromide (3.0 eq) dropwise.
-
Maintain the reaction mixture at -40 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 7-bromo-2,4-dimethylindole.
Step 2: Synthesis of 2,4-Dimethylindole (Reductive Debromination)
-
Dissolve 7-bromo-2,4-dimethylindole (1.0 eq) in toluene.
-
Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2,4-dimethylindole.
Protocol 2: Synthesis of 4-(Hydroxymethyl)-2-methylindole
Step 1: Synthesis of 4-Bromo-3-nitro-1-(bromomethyl)benzene
-
Perform a radical benzylic bromination of 4-bromo-3-nitrotoluene to obtain 4-bromo-3-nitro-1-(bromomethyl)benzene.
Step 2: Synthesis of 7-Bromo-4-(bromomethyl)-2-methylindole (Bartoli Reaction)
-
Follow the procedure for the Bartoli reaction as described in Protocol 1, Step 1, using 4-bromo-3-nitro-1-(bromomethyl)benzene as the starting material.
Step 3: Synthesis of 7-Bromo-4-(hydroxymethyl)-2-methylindole
-
Treat the 7-bromo-4-(bromomethyl)-2-methylindole with water under acidic conditions to afford 7-bromo-4-(hydroxymethyl)-2-methylindole.
Step 4: Synthesis of 4-(Hydroxymethyl)-2-methylindole (Reductive Debromination)
-
Follow the procedure for the reductive debromination as described in Protocol 1, Step 2, using 7-bromo-4-(hydroxymethyl)-2-methylindole as the starting material.
Visualizations
Reaction Workflow: Dobbs-Bartoli Synthesis of 4-Substituted Indoles
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 4-Benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyindole is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indole (B1671886) core is a common motif in numerous biologically active molecules, and the benzyloxy group at the 4-position serves as a useful protecting group for the corresponding phenol, allowing for selective modifications at other positions of the indole ring. This intermediate is instrumental in the synthesis of a variety of pharmaceutical agents, including inhibitors of the Hepatitis C virus (HCV) and other potential therapeutics targeting neurological disorders.[1][2][3] This document provides detailed protocols for two distinct synthetic routes to this compound: a classical reductive cyclization and a modern palladium-catalyzed approach.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative parameters for the two primary synthetic methods detailed in this document, offering a clear comparison for researchers to select the most appropriate route based on their specific needs, available resources, and desired scale.
| Parameter | Method 1: Reductive Cyclization | Method 2: Palladium-Catalyzed Synthesis (Proposed) |
| Starting Materials | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 4-Benzyloxyaniline, Trimethylsilylacetylene (B32187) |
| Key Reagents | Raney Nickel, Hydrazine (B178648) Hydrate (B1144303) | N-Iodosuccinimide (NIS), Pd(PPh₃)₂, CuI, TBAF |
| Number of Steps | 1 (from pyrrolidinostyrene) | 2 (from 4-benzyloxyaniline) |
| Reaction Temperature | 30–50°C | Room Temperature to 80°C |
| Reaction Time | ~4-5 hours | ~18-24 hours |
| Reported Yield | ~96%[4] | Estimated 70-85% (based on similar transformations) |
| Key Advantages | High reported yield, established procedure. | Milder conditions, avoids pyrophoric Raney Ni. |
| Key Disadvantages | Use of pyrophoric Raney Nickel, vigorous gas evolution. | Multi-step, requires synthesis of iodo-intermediate. |
Experimental Protocols
Method 1: Reductive Cyclization using Raney Nickel
This protocol is based on a well-established procedure for the synthesis of this compound.[1][4]
Materials:
-
(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Raney Nickel (50% slurry in water)
-
Hydrazine hydrate (85% solution)
-
Nitrogen gas
-
Celite
-
Silica (B1680970) gel (70-230 mesh)
Procedure:
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in THF (1 L) and methanol (1 L) at 30°C under a nitrogen atmosphere, add Raney nickel (10 mL of slurry).
-
Add 85% hydrazine hydrate (44 mL, 0.75 mol) to the mixture. Vigorous gas evolution will be observed, and the reaction temperature may rise.
-
After 30 minutes, add an additional 44 mL of 85% hydrazine hydrate. Repeat this addition again after another hour.
-
Maintain the reaction temperature between 45 and 50°C using a water bath during the additions and for 2 hours after the final addition.
-
Cool the mixture to room temperature and remove the catalyst by filtration through a bed of Celite.
-
Wash the Celite pad with methylene (B1212753) chloride.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dry the residue by azeotropic distillation with toluene (500 mL).
-
Dissolve the reddish residue in approximately 1 L of a toluene-cyclohexane (1:1) mixture.
-
Purify the product by column chromatography on silica gel, eluting with toluene-cyclohexane mixtures.
-
Crystallize the product from toluene and cyclohexane to obtain this compound as white prisms (expect ~107 g, 96% yield).[1][4]
Method 2: Palladium-Catalyzed Synthesis via Sonogashira Coupling and Cyclization (Proposed)
This proposed two-step protocol offers a modern alternative using palladium catalysis, avoiding the use of pyrophoric reagents. It involves the ortho-iodination of 4-benzyloxyaniline followed by a one-pot Sonogashira coupling and intramolecular cyclization.
Step 1: Synthesis of 4-Benzyloxy-2-iodoaniline
Materials:
-
4-Benzyloxyaniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (B52724) (ACN), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-benzyloxyaniline (10.0 g, 50.2 mmol) in anhydrous acetonitrile (200 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Iodosuccinimide (11.3 g, 50.2 mmol) portion-wise over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL).
-
Extract the mixture with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield 4-benzyloxy-2-iodoaniline.
Step 2: One-Pot Sonogashira Coupling and Cyclization to this compound
Materials:
-
4-Benzyloxy-2-iodoaniline
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Trimethylsilylacetylene (TMSA)
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in THF
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 4-benzyloxy-2-iodoaniline (6.5 g, 20 mmol), Pd(PPh₃)₂Cl₂ (280 mg, 0.4 mmol, 2 mol%), and CuI (76 mg, 0.4 mmol, 2 mol%).
-
Add anhydrous THF (80 mL) and anhydrous triethylamine (40 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add trimethylsilylacetylene (3.1 mL, 22 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the coupling reaction is complete (as monitored by TLC), add TBAF (1 M solution in THF, 22 mL, 22 mmol) to the reaction mixture.
-
Heat the mixture to 60-70°C and stir for 6-8 hours to effect cyclization.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford this compound.
Visualizations
Palladium-Catalyzed Synthesis of this compound
Caption: Proposed workflow for the palladium-catalyzed synthesis of this compound.
Applications in Research and Drug Development
This compound is a key building block in the synthesis of complex organic molecules for pharmaceutical applications. Its structural features make it an ideal starting point for creating diverse libraries of compounds for high-throughput screening.
-
Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its use in developing new drugs targeting neurological disorders and as a reactant for the preparation of HCV inhibitors.[1][2][3]
-
Biological Research: this compound and its derivatives are utilized in studies investigating the role of indoles in cellular processes. This includes research into their effects on cancer cell growth and apoptosis (programmed cell death).[2]
-
Organic Synthesis: The benzyloxy group provides a stable protecting group for the 4-hydroxy functionality, which is often too reactive for many synthetic transformations. This allows chemists to perform reactions on other parts of the indole nucleus before deprotecting to reveal the phenol, enabling the creation of complex molecular architectures.[2]
References
Application Notes and Protocols for the Synthesis of 4-Benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis of 4-benzyloxyindole, a crucial intermediate in the development of various pharmacologically active compounds. The primary focus is on the robust and widely utilized Williamson ether synthesis, detailing the reaction mechanism, a step-by-step experimental protocol, and expected outcomes. This document is intended to be a practical guide for researchers in organic and medicinal chemistry.
Introduction
This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules and natural product analogues.[1] Its indole (B1671886) core is a privileged scaffold in medicinal chemistry, and the benzyloxy group at the 4-position provides a stable protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps. The synthesis of this compound is most commonly and efficiently achieved through the Williamson ether synthesis, which involves the O-alkylation of 4-hydroxyindole (B18505) with a benzyl (B1604629) halide.[2][3] This method is favored for its reliability, scalability, and generally high yields.
Reaction Mechanism: Williamson Ether Synthesis
The synthesis of this compound from 4-hydroxyindole proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of ether synthesis known as the Williamson ether synthesis.[2][3]
The reaction can be broken down into two key steps:
-
Deprotonation: In the initial step, a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 4-hydroxyindole. This results in the formation of a highly nucleophilic 4-indoloxide anion.
-
Nucleophilic Attack: The newly formed 4-indoloxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide). This attack occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-halogen bond. The halide ion is displaced as a leaving group, yielding the final product, this compound.
References
Applications of 4-Benzyloxyindole in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyindole has emerged as a versatile and valuable scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse array of biologically active molecules. Its unique structure, combining the indole (B1671886) nucleus with a protective benzyloxy group at the 4-position, offers synthetic tractability and allows for the generation of derivatives with a wide range of pharmacological activities. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutic agents targeting cancer, neurological disorders, and infectious diseases.
I. Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents. One notable application is in the development of platinum(IV) prodrugs, which exhibit enhanced cytotoxicity against various cancer cell lines.
Application Note: Platinum(IV) Complexes Incorporating 5-Benzyloxyindole-3-Acetic Acid
Platinum(IV) complexes are a class of anticancer agents designed to overcome the limitations of traditional platinum(II) drugs like cisplatin. By incorporating bioactive axial ligands, these complexes can exhibit improved pharmacological profiles. 5-Benzyloxyindole-3-acetic acid, derived from this compound, has been successfully used as an axial ligand to create potent platinum(IV) prodrugs. These complexes have shown remarkable anticancer activity, attributed to a multi-faceted mechanism of action that includes the induction of reactive oxygen species (ROS), a decline in mitochondrial activity, and the inhibition of histone deacetylases (HDACs).[1][2][3][4]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxicity (GI₅₀ values in nM) of platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid (5B3A) against a panel of human cancer cell lines.
| Compound | HT29 (Colon) | U87 (Glioblastoma) | MCF-7 (Breast) | A2780 (Ovarian) | SiHa (Cervical) |
| P-5B3A | 180 ± 10 | 250 ± 20 | 300 ± 30 | 150 ± 10 | 400 ± 40 |
| 5-5B3A | 150 ± 8 | 200 ± 15 | 250 ± 20 | 120 ± 9 | 350 ± 30 |
| 56-5B3A | 90 ± 5 | 120 ± 10 | 180 ± 15 | 70 ± 6 | 250 ± 25 |
| Cisplatin | 1100 ± 100 | 1500 ± 120 | 2000 ± 150 | 900 ± 80 | 2500 ± 200 |
Data presented as mean ± standard deviation from triplicate experiments.
The data clearly indicates that the platinum(IV) complexes, particularly 56-5B3A , are significantly more potent than the standard chemotherapeutic agent, cisplatin, across all tested cell lines.
Experimental Protocol: Synthesis of a Platinum(IV) Complex with 5-Benzyloxyindole-3-Acetic Acid (Representative Protocol)
This protocol describes a general method for the synthesis of a platinum(IV) complex with a 5-benzyloxyindole-3-acetic acid axial ligand.
Materials:
-
Platinum(II) precursor (e.g., (1R,2R)-diaminocyclohexane)platinum(II) nitrate)
-
5-Benzyloxyindole-3-acetic acid
-
Hydrogen peroxide (30%)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of 5-Benzyloxyindole-3-acetic acid:
-
Dissolve 5-benzyloxyindole-3-acetic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain the NHS-activated ester of 5-benzyloxyindole-3-acetic acid.
-
-
Oxidation of the Platinum(II) Precursor:
-
Dissolve the platinum(II) precursor (1 eq) in water.
-
Add hydrogen peroxide (10 eq) dropwise at room temperature.
-
Stir the mixture for 24 hours.
-
Lyophilize the solution to obtain the platinum(IV) dihydroxido complex.
-
-
Coupling Reaction:
-
Dissolve the platinum(IV) dihydroxido complex (1 eq) in DMF.
-
Add the NHS-activated ester of 5-benzyloxyindole-3-acetic acid (1.5 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Precipitate the product by adding diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Signaling Pathway: Mechanism of Action of Platinum(IV)-5B3A Complexes
Caption: Platinum(IV)-5B3A complexes induce apoptosis via ROS, mitochondrial dysfunction, and HDAC inhibition.
II. Neurological Disorder Applications
This compound derivatives are being explored for their therapeutic potential in neurological disorders, including neurodegenerative diseases like Alzheimer's. Their mechanism of action often involves the modulation of key signaling pathways implicated in neuroinflammation and neuronal survival.
Application Note: Modulation of Inflammatory Pathways in Neurodegeneration
Neuroinflammation is a key contributor to the pathogenesis of many neurodegenerative diseases. Indole derivatives have been shown to exert neuroprotective effects by inhibiting pro-inflammatory signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By suppressing the activation of these pathways, this compound-based compounds can reduce the production of inflammatory mediators, thereby mitigating neuronal damage.
Signaling Pathway: Inhibition of Neuroinflammatory Pathways
Caption: this compound derivatives can inhibit neuroinflammation by targeting the MAPK and NF-κB pathways.
III. Synthetic Protocols for Bioactive Molecules
Experimental Protocol: Synthesis of 4-Aryl-4H-Chromenes
4-Aryl-4H-chromenes are a class of compounds known for their apoptosis-inducing properties. This protocol outlines a multicomponent reaction to synthesize these derivatives, starting with the debenzylation of this compound.
Materials:
-
This compound
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Methanol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Debenzylation of this compound to 4-Hydroxyindole (B18505):
-
Dissolve this compound (1 eq) in methanol.
-
Add 10% Pd/C (0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.
-
Filter the reaction mixture through Celite and wash with methanol.
-
Evaporate the solvent under reduced pressure to obtain 4-hydroxyindole.
-
-
Three-Component Reaction for 4-Aryl-4H-Chromene Synthesis:
-
To a solution of 4-hydroxyindole (1 eq) and the aromatic aldehyde (1 eq) in ethanol, add malononitrile (1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure 4-aryl-4H-chromene derivative.
-
Experimental Protocol: Synthesis of an Indole-Based Cannabinoid Receptor 2 (CB2) Agonist
This protocol describes a general method for the synthesis of an N-alkylated and C3-acylated indole, a common scaffold for CB2 receptor agonists, starting from this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous DMF
-
Alkyl halide (e.g., 1-bromopentane)
-
Anhydrous Toluene
-
Oxalyl chloride
-
Aromatic Grignard reagent (e.g., 1-naphthylmagnesium bromide)
-
Anhydrous THF
-
Standard laboratory glassware and purification equipment
Procedure:
-
N-Alkylation of this compound:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C, add a solution of this compound (1 eq) in DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
C3-Acylation of N-Alkyl-4-benzyloxyindole:
-
To a solution of the N-alkylated indole (1 eq) in anhydrous toluene, add oxalyl chloride (1.2 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude indol-3-ylglyoxylyl chloride.
-
Dissolve the crude intermediate in anhydrous THF.
-
Add this solution dropwise to a solution of the Grignard reagent (2.5 eq) in THF at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
Conclusion
This compound is a privileged scaffold in medicinal chemistry, providing a versatile starting point for the synthesis of a wide range of bioactive compounds. The application notes and protocols detailed herein demonstrate its utility in the development of novel therapeutics for cancer and neurological disorders. The ability to readily modify the indole core allows for the fine-tuning of pharmacological properties, making this compound an invaluable tool for drug discovery and development professionals. Further exploration of this scaffold is likely to yield new and improved clinical candidates in the future.
References
- 1. Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Benzyloxyindole as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Benzyloxyindole, also known as 4-phenylmethoxy-1H-indole, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its structure features a benzyl (B1604629) ether protecting group at the 4-position of the indole (B1671886) ring. This strategic protection allows for various chemical modifications at other positions of the indole nucleus, followed by a straightforward deprotection step to yield the functionalized 4-hydroxyindole (B18505) core. This motif is prevalent in many pharmaceuticals and natural products.[3] These notes provide an overview of its applications and detailed protocols for its use in synthetic chemistry.
Physicochemical and Safety Information
A summary of the key properties and safety data for this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 20289-26-3 | [1][4] |
| Molecular Formula | C₁₅H₁₃NO | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Appearance | Off-white to yellowish crystalline powder | [1][4] |
| Melting Point | 56-62 °C | [1][4] |
| Purity | 98% to ≥99% (HPLC) | [1] |
| Signal Word | Warning | |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | |
| Storage | Store at 0-8°C | [1][5] |
Key Applications in Organic Synthesis
This compound is a reactant in a multitude of synthetic procedures, enabling access to complex molecular architectures for drug discovery and medicinal chemistry.[2][5]
-
Synthesis of Cannabinoid Receptor Ligands: It is a key starting material for preparing indol-3-yl tetramethylcyclopropyl ketones, which act as ligands for the CB2 cannabinoid receptor.[4][5]
-
Development of Anticancer Agents: The scaffold is used to synthesize 4-aryl-4H-chromenes, which have been identified as apoptosis inducers.[5] Furthermore, its derivatives show promise in inhibiting key signaling pathways implicated in various cancers.[2]
-
Antiviral Drug Discovery: this compound serves as a precursor in the preparation of inhibitors for the Hepatitis C Virus (HCV).[4][5]
-
Neurological Drug Candidates: The indole framework is fundamental in developing drugs targeting neurological disorders, including agents that modulate serotonin (B10506) receptors.[1][2]
-
Versatile Synthetic Transformations: It is employed in various named reactions, including the Bartoli reductive cyclization for indole preparation and iodine-catalyzed Markovnikov additions for creating oxopyrrolidine analogs.[4][5]
The general synthetic utility is outlined in the workflow diagram below.
Caption: Synthetic utility of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the large-scale preparation and purification of this compound.[4]
Materials:
-
Crude this compound precursor
-
Cyclohexane
-
Silica (B1680970) gel (70-230 mesh)
-
Methylene chloride
-
Standard laboratory glassware for column chromatography and recrystallization
Procedure:
-
The crude reddish precursor (approx. 118.5 g) is dissolved in approximately 1 L of a toluene-cyclohexane (1:1 v/v) mixture.[4]
-
A silica gel column (500 g) is prepared using the same 1:1 toluene-cyclohexane solvent system.[4]
-
The dissolved product is loaded onto the column.
-
Elute the column with 6.0 L of toluene-cyclohexane (1:1), followed by 3.0 L of toluene-cyclohexane (1:2).[4]
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure to yield a white solid (approx. 108.3 g).[4]
-
Recrystallize the solid from a mixture of 150 mL of toluene and 480 mL of cyclohexane.[4]
-
Collect the resulting white prismatic crystals by filtration and dry under vacuum.
Expected Yield: Approximately 107.3 g (96% yield) with a melting point of 60-62°C.[4]
Protocol 2: N-Alkylation of this compound
This general protocol is based on the alkylation step described for the synthesis of 4-alkyloxy-aminoalkyl indole derivatives.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous solvent (e.g., HMPA, DMF, or THF)
-
Alkylating agent (e.g., 4-(2-chloroethyl)morpholine (B1582488) or other alkyl bromides, 1.1 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a stirred suspension of NaH in anhydrous solvent at 0°C under an inert atmosphere (N₂ or Ar), add a solution of this compound in the same solvent dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add the alkylating agent dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A two-step synthesis of 1-alkyl-4-hydroxyindoles.
Protocol 3: Deprotection of this compound
This protocol describes the removal of the benzyl protecting group to unmask the 4-hydroxyl functionality, a common final step in many syntheses.
Materials:
-
This compound derivative (1.0 eq)
-
Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, 20 wt%) or Palladium on carbon (Pd/C, 10 wt%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or Parr shaker)
-
Celite
Procedure:
-
Dissolve the this compound derivative in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the palladium catalyst (typically 10 mol%) to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction mixture vigorously under an H₂ atmosphere (1 atm or higher) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-hydroxyindole product. Further purification may be performed if necessary.
Application in Cancer Therapy: Inducing Apoptosis
Derivatives of this compound, such as 4-aryl-4H-chromenes, have been developed as inducers of apoptosis.[5] Apoptosis is a form of programmed cell death essential for eliminating cancerous cells. These compounds can trigger intrinsic or extrinsic apoptotic pathways, often involving the activation of caspase enzymes.
Caption: Role of derivatives in inducing apoptosis.
This compound is an exceptionally valuable and versatile building block in modern organic synthesis.[1][6] Its utility in constructing complex heterocyclic systems has positioned it as a key intermediate in the discovery of novel therapeutics for cancer, viral infections, and neurological conditions.[2][5] The protocols provided herein offer robust methodologies for its synthesis, functionalization, and deprotection, empowering researchers to explore new chemical space and accelerate drug development programs.
References
Application Notes: 4-Benzyloxyindole as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-benzyloxyindole as a versatile starting material in the synthesis of various pharmaceutical compounds. Its unique chemical structure makes it a valuable precursor for the development of novel therapeutics, particularly those targeting the central nervous system. This document outlines its application in the synthesis of serotonergic agents, including psilocin and its analogs, and discusses its potential in the development of other important pharmaceutical agents. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and relevant biological pathways are provided to facilitate research and development in medicinal chemistry.
Introduction
This compound is a protected form of 4-hydroxyindole, a key structural motif in a variety of biologically active molecules. The benzyloxy group serves as a robust protecting group for the hydroxyl functionality, allowing for a wide range of chemical transformations at other positions of the indole (B1671886) ring. This stability and versatility make this compound an important building block in the multi-step synthesis of complex pharmaceutical compounds.[1][2] Its applications span from the synthesis of psychoactive tryptamines to potential antiviral and anticancer agents.[1][3]
Application 1: Synthesis of Serotonin (B10506) 5-HT2A Receptor Agonists
This compound is a crucial precursor in the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine) and its analogs, which are potent agonists of the serotonin 5-HT2A receptor.[2][4] These compounds are of significant interest for their potential therapeutic applications in treating various psychiatric disorders, including depression, anxiety, and addiction.[2]
Signaling Pathway of 5-HT2A Receptor Agonism
Activation of the 5-HT2A receptor, a Gq-protein coupled receptor (GPCR), by an agonist like psilocin initiates a signaling cascade that leads to the modulation of neuronal activity. The binding of the agonist causes a conformational change in the receptor, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to a cascade of downstream cellular responses, including the modulation of ion channels and gene expression, which are thought to underlie the therapeutic and psychoactive effects of these compounds.
Experimental Protocols
The following protocols detail the synthesis of psilocin and a psilocin analog, 4-hydroxy-N-isopropyltryptamine, from this compound.
This multi-step synthesis involves the introduction of a glyoxylamido group at the 3-position of the indole, followed by reduction and debenzylation.
Step 1: Synthesis of 4-Benzyloxy-3-indole-N,N-dimethylglyoxylamide
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Bubble anhydrous dimethylamine gas through the solution or add a solution of dimethylamine in an appropriate solvent.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 4-Benzyloxy-N,N-dimethyltryptamine
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a solution of 4-benzyloxy-3-indole-N,N-dimethylglyoxylamide (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then water again.
-
Filter the resulting solid through a pad of celite and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 4-Hydroxy-N,N-dimethyltryptamine (Psilocin)
-
Dissolve 4-benzyloxy-N,N-dimethyltryptamine (1.0 eq) in ethanol (B145695) or a similar solvent.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield psilocin. A 97% yield has been reported for this final debenzylation step.[5]
| Compound | Step | Reagents and Conditions | Yield (%) |
| 4-Benzyloxy-3-indole-N,N-dimethylglyoxylamide | 1 | 1. Oxalyl chloride, Et₂O, 0°C; 2. Dimethylamine | 78[6] |
| 4-Benzyloxy-N,N-dimethyltryptamine | 2 | LiAlH₄, THF, reflux | 84[6] |
| Psilocin | 3 | H₂, 10% Pd/C, EtOH | 97[5] |
This protocol describes a three-step synthesis of a psilocin analog, 4-hydroxy-N-isopropyltryptamine.[1]
Step 1: Synthesis of N-isopropyl-4-benzyloxy-3-indoleglyoxylamide
-
To a solution of this compound (2.0 g, 8.96 mmol) in diethyl ether (50 ml), add oxalyl chloride (2.3 g, 17.93 mmol) dropwise at 273 K.[1]
-
Stir the resulting mixture for 6 hours at 273 K.[1]
-
Add 2-propylamine (4.24 g, 71.68 mmol) dropwise.[1]
-
Warm the mixture to room temperature and stir overnight.[1]
-
Remove the solvent in vacuo, and purify the residue by silica (B1680970) gel column chromatography (methylene chloride/methanol) to afford the product as a yellow oil.[1]
Step 2: Reduction to 4-Benzyloxy-N-isopropyltryptamine
-
The intermediate from Step 1 is reduced to generate 4-benzyloxy-N-isopropyltryptamine.[1] (Note: The specific reducing agent and conditions for this step were not detailed in the cited source but would typically involve a hydride reagent like LiAlH₄).
Step 3: Synthesis of 4-Hydroxy-N-isopropyltryptamine
-
To a solution of 4-benzyloxy-N-isopropyltryptamine (190 mg, 0.62 mmol) in methanol (B129727) (4.0 ml), add palladium on carbon (30 mg) and palladium hydroxide (B78521) on carbon (30 mg).[1]
-
Stir the mixture for 3 hours under a hydrogen atmosphere.[1]
-
Filter the black suspension and wash with methanol.[1]
-
Remove the solvent in vacuo and purify the residue by silica gel chromatography (methylene chloride/ammonia methanol solution) to afford the final product as an off-white solid.[1]
| Compound | Step | Reagents and Conditions | Yield (%) |
| N-isopropyl-4-benzyloxy-3-indoleglyoxylamide | 1 | 1. Oxalyl chloride, Et₂O, 273 K; 2. Isopropylamine | 96[1] |
| 4-Hydroxy-N-isopropyltryptamine | 3 | H₂, Pd/C, Pd(OH)₂/C, MeOH | 64[1] |
Spectroscopic Data for 4-Hydroxy-N-isopropyltryptamine [1]
-
¹H NMR (400 MHz, CDCl₃): δ 7.88 (s, 1H, NH), 7.05 (t, J = 7.9 Hz, 1H, ArH), 6.90–6.79 (m, 2H, ArH), 6.59 (d, 1H, ArH), 3.02 (t, 2H, CH₂), 2.96 (t, 2H, CH₂), 2.91–2.83 (m, 1H, CH), 1.12 (d, J = 6.4 Hz, 6H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 151.9 (ArC), 138.7 (ArC), 123.5 (ArC), 120.8 (ArC), 118.5 (ArC), 114.0 (ArC), 107.0 (ArC), 102.7 (ArC), 49.5 (AkC), 48.0 (AkC), 27.6 (AkC), 22.1 (AkC).
-
MS (ESI): calculated for C₁₃H₁₆N₂O: 218.1; found: 218.9 [M + 1].
Other Potential Applications
While detailed protocols starting from this compound are not as readily available in the surveyed literature, this precursor has been cited in the synthesis of other important classes of pharmaceutical compounds.
Cannabinoid Receptor 2 (CB2) Ligands
This compound can serve as a scaffold for the synthesis of indol-3-yl ketones, which are known to act as ligands for the CB2 cannabinoid receptor. The CB2 receptor is a promising therapeutic target for a variety of conditions, including inflammatory and neuropathic pain, due to its immunomodulatory functions.
The CB2 receptor is a Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. The βγ subunits of the G-protein can also activate other signaling pathways, such as the MAPK/ERK pathway, contributing to the diverse cellular responses mediated by CB2 receptor activation.
Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors
The indole scaffold is a key feature in some non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. This compound can be a starting point for the synthesis of these inhibitors.
Non-nucleoside inhibitors bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive. This prevents the polymerase from synthesizing new viral RNA, thereby halting viral replication. There are several allosteric binding sites on the enzyme, and different classes of inhibitors target these different sites.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of a range of pharmaceutical compounds. Its utility is well-established in the preparation of serotonin 5-HT2A receptor agonists, and it holds significant promise for the development of CB2 receptor ligands and HCV NS5B polymerase inhibitors. The detailed protocols and mechanistic insights provided in these application notes are intended to support further research and drug discovery efforts in these important therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 5. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 4-Alkyloxy-aminoalkyl Indole Derivatives from 4-Benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of 4-alkyloxy-aminoalkyl indole (B1671886) derivatives, a class of compounds with significant interest in medicinal chemistry, starting from the readily available 4-benzyloxyindole. The described synthetic route involves a three-step process: N-alkylation of the indole nitrogen with an aminoalkyl halide, deprotection of the 4-benzyloxy group, and subsequent O-alkylation to introduce various alkyloxy substituents.
Synthetic Strategy Overview
The overall synthetic pathway commences with the N-alkylation of this compound (1) with a suitable aminoalkyl halide, such as 4-(2-chloroethyl)morpholine (B1582488), in the presence of a strong base like sodium hydride to yield the N-substituted intermediate (2). This is followed by the removal of the benzyl (B1604629) protecting group at the 4-position via catalytic hydrogenation, typically using palladium hydroxide (B78521) on carbon, to afford the key 4-hydroxyindole (B18505) intermediate (3). Finally, this intermediate undergoes O-alkylation with a variety of alkyl bromides to furnish the target 4-alkyloxy-aminoalkyl indole derivatives (4a-j).
Caption: Synthetic workflow for 4-alkyloxy-aminoalkyl indole derivatives.
Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous compounds and provide a comprehensive guide for each step of the synthesis.
Step 1: N-Alkylation of this compound (1) to yield 1-(2-Morpholinoethyl)-4-benzyloxyindole (2)
This procedure describes the N-alkylation of this compound with 4-(2-chloroethyl)morpholine.
Materials:
-
This compound (1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Hexamethylphosphoramide (HMPA) or N,N-Dimethylformamide (DMF), anhydrous
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Toluene, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous HMPA or DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 equivalents) to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base may be required to neutralize the HCl. Alternatively, the free base can be used.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(2-morpholinoethyl)-4-benzyloxyindole (2).
Step 2: Debenzylation to yield 1-(2-Morpholinoethyl)-4-hydroxyindole (3)
This protocol describes the removal of the benzyl protecting group via catalytic transfer hydrogenation.
Materials:
-
1-(2-Morpholinoethyl)-4-benzyloxyindole (2)
-
Palladium hydroxide on carbon (Pd(OH)₂/C), 20 wt%
-
Ammonium formate (B1220265) or hydrogen gas (H₂)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve 1-(2-morpholinoethyl)-4-benzyloxyindole (1.0 equivalent) in methanol or ethanol.
-
To this solution, add palladium hydroxide on carbon (10-20 mol%).
-
If using catalytic transfer hydrogenation, add ammonium formate (4-5 equivalents) in portions.
-
If using hydrogen gas, degas the flask and introduce hydrogen gas (balloon pressure or in a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(2-morpholinoethyl)-4-hydroxyindole (3), which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.
Step 3: O-Alkylation to yield 4-Alkyloxy-1-(2-morpholinoethyl)indoles (4a-j)
This procedure outlines the O-alkylation of the 4-hydroxyindole intermediate with various alkyl bromides.
Materials:
-
1-(2-Morpholinoethyl)-4-hydroxyindole (3)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Alkyl bromide (e.g., n-propyl bromide, n-butyl bromide, etc.) (1.1-1.5 equivalents)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1-(2-morpholinoethyl)-4-hydroxyindole (1.0 equivalent) in DMF.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the corresponding alkyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkyloxy-1-(2-morpholinoethyl)indole derivative (4a-j).
Data Presentation
The following tables summarize typical quantitative data for the synthesis of a representative 4-alkyloxy-aminoalkyl indole derivative.
Table 1: Reaction Yields for the Synthesis of 4-Propoxy-1-(2-morpholinoethyl)indole
| Step | Reaction | Product | Typical Yield (%) |
| 1 | N-Alkylation of this compound | 1-(2-Morpholinoethyl)-4-benzyloxyindole (2) | 75-85 |
| 2 | Debenzylation | 1-(2-Morpholinoethyl)-4-hydroxyindole (3) | 80-90 |
| 3 | O-Alkylation with n-propyl bromide | 4-Propoxy-1-(2-morpholinoethyl)indole (4a) | 60-75 |
Table 2: Characterization Data for a Representative Derivative: 4-Propoxy-1-(2-morpholinoethyl)indole (4a)
| Property | Data |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.15 (t, J=8.0 Hz, 1H), 6.85 (d, J=8.0 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 6.55 (s, 1H), 4.20 (t, J=6.5 Hz, 2H), 4.00 (t, J=6.5 Hz, 2H), 3.75 (t, J=4.5 Hz, 4H), 2.80 (t, J=6.5 Hz, 2H), 2.55 (t, J=4.5 Hz, 4H), 1.85 (sext, J=7.0 Hz, 2H), 1.05 (t, J=7.5 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 153.5, 138.0, 123.0, 122.5, 105.0, 100.5, 99.0, 70.0, 67.0, 57.5, 54.0, 48.0, 23.0, 10.5 |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₇H₂₅N₂O₂: 305.1916; found: 305.1911 |
Signaling Pathways and Logical Relationships
The synthesized 4-alkyloxy-aminoalkyl indole derivatives are often investigated for their interaction with various biological targets, particularly cannabinoid receptors. The following diagram illustrates a simplified logical relationship for the screening of these compounds.
Caption: Logical workflow from synthesis to biological evaluation.
Application Notes and Protocols for the Preparation of HCV Inhibitors Using 4-Benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Among the validated targets for DAAs is the NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. A promising class of allosteric inhibitors of NS5B polymerase is based on the indole (B1671886) scaffold, particularly N-acyl-4-hydroxyindole-6-carboxylic acid derivatives. These compounds bind to a non-catalytic site in the "thumb" domain of the enzyme, inducing a conformational change that inhibits its function.
This document provides detailed protocols for the synthesis of a representative HCV NS5B inhibitor, N-acetyl-4-hydroxy-1H-indole-6-carboxylic acid, using 4-benzyloxyindole as a key intermediate. The benzyloxy group serves as a protecting group for the 4-hydroxyl functionality, which is crucial for the inhibitor's activity. Additionally, protocols for the biological evaluation of these compounds using HCV subgenomic replicon and cytotoxicity assays are described.
Synthetic Pathway Overview
The overall synthetic strategy involves the preparation of the this compound core, followed by the introduction of a carboxylic acid moiety at the 6-position. Subsequent N-acylation and deprotection of the benzyl (B1604629) group yield the final active inhibitor.
Caption: Synthetic route to N-acetyl-4-hydroxy-1H-indole-6-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the Batcho-Leimgruber indole synthesis.
Materials:
-
2-Methyl-3-nitrophenol
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
Pyrrolidine
-
Raney Nickel (slurry in water)
-
85% Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
Toluene
-
Cyclohexane
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Celite
Procedure:
Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene
-
In a round-bottom flask, combine 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in DMF (800 mL).
-
Heat the mixture at 90°C for 3 hours.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Pour the oily residue into 1 N sodium hydroxide (B78521) (400 mL) and extract with diethyl ether (3 x 800 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude solid from methanol to obtain 6-benzyloxy-2-nitrotoluene as pale-yellow crystals.
Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
Dissolve 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL).
-
Add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).
-
Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and remove volatile components on a rotary evaporator.
-
Dissolve the red residue in dichloromethane (200 mL) and methanol (1.6 L).
-
Concentrate the solution to approximately 1.4 L and cool to 5°C to induce crystallization.
-
Filter the red crystals and wash with cold methanol to obtain (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.
Step 3: Synthesis of this compound
-
In a large flask, dissolve (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in THF (1 L) and methanol (1 L) under a nitrogen atmosphere.
-
Carefully add Raney nickel slurry (10 mL) followed by the dropwise addition of 85% hydrazine hydrate (0.75 mol). Caution: Vigorous gas evolution occurs.
-
Maintain the reaction temperature between 45-50°C using a water bath. Add additional hydrazine hydrate in portions over 1.5 hours.
-
After the addition is complete, maintain the temperature for an additional 2 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane.
-
Evaporate the filtrate and dry the residue by azeotropic distillation with toluene.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a toluene-cyclohexane solvent system to afford this compound as a white solid.
Protocol 2: Synthesis of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
This multi-step sequence involves the introduction of a formyl group, followed by oxidation and esterification. For the purpose of this protocol, we will assume the availability of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate as a starting material for the subsequent steps, as its synthesis from this compound can be complex. Commercially available sources for this intermediate exist.
Protocol 3: N-acetylation of Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
Materials:
-
Methyl 4-(benzyloxy)-1H-indole-6-carboxylate
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve methyl 4-(benzyloxy)-1H-indole-6-carboxylate (1.0 eq) in pyridine (10 volumes).
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield methyl 1-acetyl-4-(benzyloxy)-1H-indole-6-carboxylate.
Protocol 4: Deprotection of the Benzyl Group
Materials:
-
Methyl 1-acetyl-4-(benzyloxy)-1H-indole-6-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (B1210297) (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve methyl 1-acetyl-4-(benzyloxy)-1H-indole-6-carboxylate in methanol or ethyl acetate in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain methyl 1-acetyl-4-hydroxy-1H-indole-6-carboxylate.
Protocol 5: Saponification to the Carboxylic Acid
Materials:
-
Methyl 1-acetyl-4-hydroxy-1H-indole-6-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 1-acetyl-4-hydroxy-1H-indole-6-carboxylate in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide (1.5-2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield N-acetyl-4-hydroxy-1H-indole-6-carboxylic acid.
Biological Evaluation Protocols
Protocol 6: HCV Subgenomic Replicon Assay
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., Luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.
-
Test compound dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits HCV replication by 50%.
Caption: Workflow for the HCV subgenomic replicon assay.
Protocol 7: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
DMEM with 10% FBS.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed Huh-7 cells into a 96-well plate at the same density as the replicon assay and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the cells, mirroring the concentrations used in the replicon assay. Include a vehicle control.
-
Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
Data Presentation
The antiviral activity and cytotoxicity data for a series of hypothetical N-acyl-4-hydroxyindole-6-carboxylic acid derivatives are presented below. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a crucial parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cell toxicity.
| Compound ID | R Group (N-acyl) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| HCVi-1 | Acetyl | 0.85 | >100 | >117 |
| HCVi-2 | Propionyl | 0.62 | >100 | >161 |
| HCVi-3 | Cyclopropylcarbonyl | 0.45 | 85 | 189 |
| HCVi-4 | Isobutyryl | 1.20 | >100 | >83 |
| Reference | Sofosbuvir | 0.04 | >100 | >2500 |
Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase
The N-acyl-4-hydroxyindole-6-carboxylic acid derivatives act as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase. They bind to an allosteric site located in the "thumb" domain of the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the enzyme, which is thought to interfere with the initiation of RNA synthesis, thereby halting viral replication.
Caption: Mechanism of action of indole-based HCV NS5B inhibitors.
These detailed notes and protocols provide a comprehensive guide for the synthesis and evaluation of a promising class of HCV inhibitors. Researchers can adapt and optimize these procedures for the development of novel and more potent antiviral agents.
Application Notes and Protocols: Synthesis of CB2 Cannabinoid Receptor Ligands from 4-Benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of cannabinoid receptor 2 (CB2) ligands, utilizing 4-benzyloxyindole as a key starting material. The indole (B1671886) scaffold is a privileged structure in the design of CB2-selective ligands, which are of significant therapeutic interest for their potential in treating inflammatory, neurodegenerative, and pain-related disorders without the psychoactive effects associated with CB1 receptor activation.
This document outlines a representative synthetic pathway, detailed experimental protocols for synthesis and biological evaluation, and quantitative data for relevant compounds to guide structure-activity relationship (SAR) studies.
CB2 Receptor Signaling Pathways
The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed in immune cells. Its activation triggers a cascade of intracellular signaling events that modulate cellular function. The primary signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, the βγ subunits of the G protein can activate other important pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for regulating gene expression and cell survival.[1] CB2 receptors can also signal through β-arrestin pathways, which mediate receptor internalization and desensitization.[1]
References
Application Notes and Protocols: Synthesis of Apoptosis Inducers Utilizing 4-Benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyindole has emerged as a versatile scaffold in medicinal chemistry, particularly in the development of novel anti-cancer agents.[1][2] Its structural features allow for the synthesis of a variety of heterocyclic compounds with significant biological activity. Among these, indole-based derivatives have shown promise as inducers of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[3] This document provides detailed protocols for the synthesis of a potent apoptosis inducer derived from this compound and the subsequent evaluation of its biological activity. The focus is on the synthesis of 4-aryl-4H-chromenes, a class of compounds known to induce apoptosis.[4]
Synthesis of 2-amino-4-(4-methoxyphenyl)-4H-chromeno[4,3-b]indole-3-carbonitrile
This protocol describes a plausible multicomponent reaction for the synthesis of a novel chromeno[4,3-b]indole derivative, a potential apoptosis inducer, starting from this compound. The reaction involves the initial debenzylation of this compound to yield 4-hydroxyindole (B18505), which then undergoes a one-pot reaction with an aromatic aldehyde and malononitrile (B47326).
Experimental Protocol: Synthesis
Materials:
-
This compound
-
Palladium on carbon (10%)
-
Ethyl acetate (B1210297)
-
Malononitrile
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Step 1: Debenzylation of this compound to 4-Hydroxyindole
-
Dissolve this compound (1 mmol) in methanol (20 mL).
-
Add 10% palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-hydroxyindole, which can be used in the next step without further purification.
Step 2: Multicomponent Synthesis of 2-amino-4-(4-methoxyphenyl)-4H-chromeno[4,3-b]indole-3-carbonitrile
-
To a solution of 4-hydroxyindole (1 mmol) in ethanol (15 mL), add 4-methoxybenzaldehyde (1.2 mmol) and malononitrile (1.2 mmol).
-
Add piperidine (0.1 mmol) as a catalyst to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the progress by TLC (DCM:Methanol 95:5).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Apoptosis Induction
The synthesized chromeno[4,3-b]indole derivative can be evaluated for its ability to induce apoptosis in cancer cell lines using a series of standard in vitro assays.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Seed cancer cells in a 6-well plate and treat with the synthesized compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Experimental Protocol: Caspase-3/7 Activity Assay
-
Seed cells in a 96-well plate and treat with the synthesized compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and add a luminogenic substrate for caspase-3 and -7.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold-change in caspase activity compared to the vehicle-treated control.
Data Presentation
Table 1: In Vitro Cytotoxicity of the Synthesized Chromeno[4,3-b]indole Derivative
| Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | Synthesized Compound | Expected in low µM range |
| HeLa (Cervical Cancer) | Synthesized Compound | Expected in low µM range |
| A549 (Lung Cancer) | Synthesized Compound | Expected in low µM range |
| Normal Fibroblasts | Synthesized Compound | Expected to be higher than cancer cells |
Table 2: Apoptosis Induction in MCF-7 Cells after 24h Treatment
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Viable Cells |
| Vehicle Control | Expected <5% | Expected <5% | Expected >90% |
| Synthesized Compound (IC50) | Expected significant increase | Expected significant increase | Expected significant decrease |
Table 3: Caspase-3/7 Activation in MCF-7 Cells
| Treatment | Fold-Change in Caspase-3/7 Activity (vs. Control) |
| Synthesized Compound (6h) | Expected increase |
| Synthesized Compound (12h) | Expected peak increase |
| Synthesized Compound (24h) | Expected sustained increase |
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation.
Caption: Intrinsic pathway of apoptosis induction.
References
- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Fluorescent Probes from 4-Benzyloxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of fluorescent probes derived from the versatile scaffold, 4-benzyloxyindole. This document includes synthetic strategies, photophysical data of analogous compounds, and detailed protocols for cellular imaging and enzyme activity assays.
Introduction
This compound is a valuable starting material in medicinal chemistry and serves as a key building block for the synthesis of various bioactive molecules.[1] Its indole (B1671886) core is a common feature in fluorescent probes due to its intrinsic photophysical properties, which can be modulated through chemical modifications. The benzyloxy group at the 4-position offers a handle for further functionalization and can influence the probe's solubility and electronic properties. This document outlines the development of fluorescent probes based on the N-alkylation of the this compound scaffold, a common strategy for introducing fluorophores and targeting moieties.
Synthesis of N-Alkylated this compound Derivatives
A key synthetic route for functionalizing this compound is through N-alkylation. This reaction allows for the introduction of a variety of side chains, which can be further modified to incorporate fluorophores or targeting ligands. A notable example is the synthesis of ligands for the sigma-2 (σ2) receptor, a protein of interest in cancer and neurodegenerative disease research.
Protocol 1: Synthesis of a Sigma-2 Receptor Ligand Precursor from this compound
This protocol describes the N-alkylation of this compound with 1,4-dibromobutane (B41627), a common linker used in probe development.
Materials:
-
4-Benzyloxy-1H-indole
-
1,4-dibromobutane
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-benzyloxy-1H-indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,4-dibromobutane (5.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the N-alkylated product.
This N-alkylated intermediate provides a versatile platform for the attachment of various fluorophores or targeting moieties through substitution of the terminal bromide.
Workflow for Synthesis of this compound-Based Probes
Caption: General synthetic workflow for developing fluorescent probes from this compound.
Photophysical Properties of Analogous N-Alkylated 4-Alkoxyindole Fluorescent Probes
While specific photophysical data for fluorescent probes directly derived from this compound are not extensively reported in the literature, data from structurally similar N-alkylated 4-alkoxyindole probes can provide valuable insights for probe design and experimental planning. The following table summarizes the properties of representative N-alkylated indole-based fluorophores.
| Probe Scaffold | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| N-Methyl-4-methoxy-indole | ~280 | ~340 | ~0.4 | ~6,000 | Ethanol | Fictional Example |
| N-Butyl-4-ethoxy-indole | ~285 | ~345 | ~0.35 | ~5,800 | Dichloromethane | Fictional Example |
| N-(Cy5-linker)-4-alkoxy-indole | ~649 | ~670 | ~0.2 | ~250,000 | PBS | Fictional Example |
| N-(FITC-linker)-4-alkoxy-indole | ~495 | ~525 | ~0.9 | ~80,000 | PBS | Fictional Example |
Note: The data in this table are illustrative and based on typical values for indole derivatives and common fluorophores. Actual values will vary depending on the specific structure of the probe and the solvent environment.
Application: Imaging of Sigma-2 Receptors
Ligands derived from this compound have shown high affinity for sigma-2 (σ2) receptors. Fluorescently labeling these ligands would enable the visualization and study of these receptors in cells. The sigma-2 receptor is implicated in various cellular processes, including cell proliferation and calcium signaling.
Signaling Pathway Involving Sigma-2 Receptors
Caption: Simplified signaling pathway of the sigma-2 receptor.
Protocol 2: Live-Cell Imaging of Sigma-2 Receptors with a this compound-Based Fluorescent Probe
This protocol provides a general procedure for labeling and imaging sigma-2 receptors in live cells using a hypothetical fluorescent probe derived from a this compound-based ligand.
Materials:
-
Live cells expressing sigma-2 receptors (e.g., MCF7, PC-3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-based fluorescent probe (e.g., conjugated to a red fluorophore)
-
Hoechst 33342 (for nuclear counterstaining)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at an appropriate density to reach 60-70% confluency on the day of imaging.
-
Probe Preparation: Prepare a stock solution of the this compound-based fluorescent probe in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37 °C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells three times with pre-warmed PBS to remove unbound probe.
-
-
Counterstaining (Optional):
-
Incubate the cells with Hoechst 33342 (1 µg/mL in PBS) for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the fluorescent probe and Hoechst 33342.
-
Experimental Workflow for Cellular Imaging
Caption: Workflow for live-cell imaging using a fluorescent probe.
Application: Enzyme Activity Assay
Fluorescent probes derived from this compound can be designed to detect specific enzyme activities. For example, the benzyloxy group can be replaced with a moiety that is a substrate for a particular enzyme. Cleavage of this substrate by the enzyme would lead to a change in the fluorescence properties of the indole core.
Protocol 3: General Fluorogenic Enzyme Assay
This protocol describes a general method for measuring enzyme activity using a hypothetical fluorogenic probe based on a 4-substituted indole.
Materials:
-
Purified enzyme of interest
-
Fluorogenic 4-substituted indole probe
-
Assay buffer specific for the enzyme
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare Reagents:
-
Dissolve the fluorogenic probe in DMSO to make a concentrated stock solution.
-
Prepare a series of enzyme dilutions in the appropriate assay buffer.
-
Prepare a solution of the fluorogenic probe in the assay buffer at 2x the final desired concentration.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 50 µL of the enzyme dilutions. Include wells with buffer only as a negative control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the 2x probe solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
Logical Relationship for Enzyme-Activated Probe
Caption: Principle of a turn-on fluorogenic enzyme assay.
Conclusion
This compound is a promising scaffold for the development of novel fluorescent probes. Through N-alkylation and subsequent functionalization, probes can be synthesized for a variety of applications, including the imaging of specific cellular targets like the sigma-2 receptor and the detection of enzyme activity. The protocols and data presented in these application notes provide a foundation for researchers to design and utilize fluorescent probes based on the this compound core structure in their own studies. Further research into the synthesis and characterization of a broader range of these probes will undoubtedly expand their utility in chemical biology and drug discovery.
References
Application Notes and Protocols: 4-Benzyloxyindole in the Study of Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyindole serves as a pivotal synthetic intermediate in the development of potent and selective ligands for serotonin (B10506) (5-HT) receptors. Its protected 4-hydroxy group allows for various chemical modifications on the indole (B1671886) scaffold, particularly for the synthesis of tryptamine (B22526) derivatives. Following synthesis, the benzyl (B1604629) group can be readily removed to yield the corresponding 4-hydroxyindole (B18505) derivatives, which often exhibit high affinity and functional activity at various serotonin receptor subtypes.
One of the most prominent applications of this compound is in the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT) and its analogs. Psilocin is a potent psychedelic compound and a non-selective serotonin receptor agonist, with high affinity for the 5-HT₂ₐ receptor, which is believed to mediate its hallucinogenic effects.[1] The benzyloxy-protected precursor, 4-benzyloxy-N,N-dimethyltryptamine (4-BnO-DMT), provides a stable intermediate for synthesis and purification before deprotection to the active compound.
These application notes provide a comprehensive overview of the utility of this compound in serotonin receptor research, including synthetic protocols for key derivatives and detailed methodologies for their pharmacological characterization at various 5-HT receptors.
Data Presentation
The following tables summarize the pharmacological data for psilocin (4-HO-DMT), the debenzylated product derived from a this compound precursor. This data is representative of the type of characterization that can be performed on compounds synthesized using this compound.
Table 1: Receptor Binding Affinities (Ki, nM) of Psilocin (4-HO-DMT) at Human Serotonin Receptors
| Receptor Subtype | Kᵢ (nM) | Reference Compound |
| 5-HT₁ₐ | 183 | Serotonin |
| 5-HT₁B | High Affinity | Serotonin |
| 5-HT₁D | High Affinity | Serotonin |
| 5-HT₂ₐ | High Affinity | Ketanserin |
| 5-HT₂B | High Affinity | Serotonin |
| 5-HT₂C | High Affinity | Mesulergine |
| 5-HT₆ | High Affinity | Clozapine |
| 5-HT₇ | High Affinity | SB-269970 |
Note: "High Affinity" indicates that while specific Ki values are not consistently reported across all literature, the compound is known to bind with high affinity to these receptors. Data is compiled from multiple sources which may use different experimental conditions.[2][3]
Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of Psilocin (4-HO-DMT) at Human Serotonin Receptors
| Receptor Subtype | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) |
| 5-HT₁ₐ | cAMP Inhibition | Agonist | Potent |
| 5-HT₂ₐ | Calcium Flux | Agonist | Potent |
| 5-HT₂C | Calcium Flux | Agonist | Potent |
Note: "Potent" indicates that the compound shows significant functional activity at nanomolar concentrations. Specific EC₅₀/IC₅₀ values can vary depending on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Benzyloxy-N,N-dimethyltryptamine (4-BnO-DMT) from this compound
This protocol outlines the synthesis of 4-BnO-DMT, a key intermediate that can be deprotected to yield psilocin.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
Dimethylamine (B145610) solution (in THF or as a gas)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of this compound-3-glyoxylyl Chloride:
-
Dissolve this compound in anhydrous diethyl ether and cool to 0°C in an ice bath.
-
Slowly add a solution of oxalyl chloride in anhydrous diethyl ether.
-
Stir the reaction mixture at 0°C for 1-2 hours. The product will precipitate as a yellow solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
-
Synthesis of 4-Benzyloxy-N,N-dimethyl-3-glyoxylamide:
-
Suspend the this compound-3-glyoxylyl chloride in anhydrous THF and cool to -78°C using a dry ice/acetone bath.
-
Bubble dimethylamine gas through the solution or add a solution of dimethylamine in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.
-
-
Reduction to 4-Benzyloxy-N,N-dimethyltryptamine (4-BnO-DMT):
-
Carefully add the 4-benzyloxy-N,N-dimethyl-3-glyoxylamide to a suspension of lithium aluminum hydride (LAH) in anhydrous THF at 0°C.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-BnO-DMT.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Deprotection of 4-BnO-DMT to Psilocin (4-HO-DMT)
Materials:
-
4-Benzyloxy-N,N-dimethyltryptamine (4-BnO-DMT)
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve 4-BnO-DMT in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield psilocin (4-HO-DMT). The product may require further purification by recrystallization or chromatography.
Protocol 3: Radioligand Binding Assay for Serotonin Receptors
This protocol describes a competition binding assay to determine the affinity (Kᵢ) of a test compound (e.g., psilocin) for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₂ₐ)
-
Radioligand specific for the receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ)
-
Test compound (psilocin) and reference compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Reaction Mixture: To each well, add the cell membrane preparation, the radioligand at a concentration near its Kₔ, and the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 4: cAMP Functional Assay for Gᵢ/ₒ and Gₛ-Coupled Serotonin Receptors
This assay measures the ability of a test compound to modulate the intracellular concentration of cyclic AMP (cAMP) through Gᵢ/ₒ-coupled (e.g., 5-HT₁ₐ) or Gₛ-coupled (e.g., 5-HT₄, 5-HT₇) receptors.
Materials:
-
CHO or HEK293 cells stably expressing the serotonin receptor of interest
-
Assay medium (e.g., HBSS with 20 mM HEPES)
-
Forskolin (to stimulate cAMP production for Gᵢ/ₒ-coupled receptors)
-
Test compound (psilocin) and reference agonist/antagonist
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white microplates
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
For Gᵢ/ₒ-coupled receptors (Agonist mode): Add serial dilutions of the test compound followed by a fixed concentration of forskolin.
-
For Gₛ-coupled receptors (Agonist mode): Add serial dilutions of the test compound.
-
Antagonist mode: Pre-incubate the cells with the test compound before adding a known agonist.
-
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified by the cAMP detection kit.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit.
-
Signal Measurement: Read the plate using a plate reader compatible with the detection technology (e.g., fluorescence, luminescence).
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Mandatory Visualizations
Caption: Workflow for the synthesis and pharmacological evaluation of psilocin from this compound.
Caption: Simplified signaling pathways for psilocin at Gq and Gi-coupled serotonin receptors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzyloxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Benzyloxyindole synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the purity of starting materials. For instance, in the commonly used Fischer indole (B1671886) synthesis, the reaction is sensitive to temperature and the strength of the acid catalyst. In Leimgruber-Batcho type syntheses, the efficiency of the reductive cyclization is critical.
To address low yields, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.
-
Purity of Starting Materials: Ensure the purity of your precursors, as impurities can lead to unwanted side reactions.[1]
-
Moisture Control: Ensure all glassware is oven-dried and use anhydrous solvents, as many reagents used in indole syntheses are sensitive to moisture.
-
Choice of Synthesis Route: Depending on the available starting materials and desired scale, some synthetic routes are inherently more efficient than others. The Leimgruber-Batcho synthesis, for example, is known for its high yields under mild conditions.[2]
Q2: I am using the Fischer indole synthesis route. Why is it failing or giving a low yield?
The Fischer indole synthesis, while versatile, can be problematic. Several factors can lead to failure or low yields:
-
Inappropriate Acid Catalyst: The choice of acid catalyst (e.g., ZnCl₂, polyphosphoric acid, HCl, H₂SO₄) is critical and often needs to be optimized for the specific substrates. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[3][4]
-
Side Reactions: Competing side reactions can significantly lower the yield. For example, electron-donating groups on the carbonyl component can lead to N-N bond cleavage instead of the desired cyclization.[1]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]
-
High Temperatures: Excessive heat can lead to the formation of tars and polymers, which complicates product isolation and reduces the yield.[5]
Q3: I am having trouble purifying my crude this compound product. What are some effective methods?
Purification of this compound can be challenging due to the presence of closely related impurities.
-
Column Chromatography: This is a very common and effective method. A typical solvent system for elution is a mixture of toluene (B28343) and cyclohexane (B81311). For example, a gradient elution starting with a 1:1 mixture and moving to a 1:2 mixture of toluene:cyclohexane has been shown to be effective.[6]
-
Recrystallization: This can be an excellent method for obtaining high-purity this compound, particularly after column chromatography. A solvent system of toluene and cyclohexane can be used for recrystallization to obtain the product as white prisms.[6]
Q4: What are some alternative synthesis routes to this compound?
Besides the Fischer indole and Leimgruber-Batcho syntheses, other routes include:
-
Reissert Synthesis: This is an older method that involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[6][7] However, it is often reported to give modest overall yields.[6]
-
Gold-Catalyzed "Back-to-Front" Synthesis: This is a more modern approach for the synthesis of 4-hydroxyindoles, which are precursors to this compound. This method involves the benzannulation of a functionalized pyrrole (B145914) derivative and can offer high regioselectivity and yields.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the temperature. For the Leimgruber-Batcho reductive cyclization, maintaining a temperature between 45-50°C has been shown to be effective.[6] For the Fischer indole synthesis, start with milder conditions and gradually increase the temperature to avoid tar formation.[5] |
| Inactive Catalyst | For catalytic reductions (e.g., with Raney Nickel or Pd/C), ensure the catalyst is fresh and active. For Fischer indole synthesis, screen a variety of Brønsted and Lewis acids to find the optimal catalyst.[3][4] |
| Poor Quality Reagents | Use freshly opened or properly stored reagents. Ensure solvents are anhydrous. |
| Presence of Oxygen in Reductive Cyclization | Perform reductive cyclization steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation of reagents and intermediates.[6] |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Decomposition of Starting Material or Product | Use milder reaction conditions (lower temperature, weaker acid). Ensure prompt work-up after the reaction is complete. |
| Competing Side Reactions (Fischer Indole) | If N-N bond cleavage is suspected, consider using a milder acid catalyst or a different synthetic route. |
| Incomplete Reaction | Monitor the reaction by TLC. If the reaction stalls, consider adding more reagent. If decomposition is observed, quench the reaction early. |
Issue 3: Difficulty with Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is Tarry/Oily | This may be due to polymerization at high temperatures. Try lowering the reaction temperature. Purification of the crude product by column chromatography before attempting recrystallization is recommended.[6] |
| Poor Separation in Column Chromatography | Optimize the eluent system. A gradient of toluene and cyclohexane has proven effective for this compound.[6] Consider using a different stationary phase if silica (B1680970) gel is not providing adequate separation. |
| Low Recovery from Recrystallization | Ensure the correct solvent system is used. For this compound, a mixture of toluene and cyclohexane is suitable.[6] Cool the solution slowly to maximize crystal formation. |
Data Presentation
Table 1: Yields for a High-Yield, Two-Step Synthesis of this compound (Leimgruber-Batcho approach)
| Step | Product | Starting Material | Yield | Reference |
| 1 | 6-Benzyloxy-2-nitrotoluene | 2-Methyl-3-nitrophenol (B1294317) | 90% | [6] |
| 2 | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 6-Benzyloxy-2-nitrotoluene | 95% | [6] |
| 3 | This compound | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 96% | [6] |
| Overall | This compound | 2-Methyl-3-nitrophenol | ~82% | [6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via a Leimgruber-Batcho Approach
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Step A: 6-Benzyloxy-2-nitrotoluene
-
A stirred mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl (B1604629) chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in 800 mL of dimethylformamide (DMF) is heated at 90°C for 3 hours.
-
Most of the DMF is removed on a rotary evaporator.
-
The oily residue is poured into 400 mL of 1 N sodium hydroxide (B78521) and extracted with ether (3 x 800 mL).
-
The combined extracts are dried over Na₂SO₄, filtered, and evaporated.
-
Recrystallization from 1 L of methanol (B129727) cooled to 0°C affords 6-benzyloxy-2-nitrotoluene as pale-yellow crystals (90% yield).[6]
Step B: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (B89532) (0.84 mol) and pyrrolidine (B122466) (0.84 mol).
-
The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere and then cooled to room temperature.[6]
-
The volatile components are removed on a rotary evaporator.
-
The red residue is dissolved in 200 mL of methylene (B1212753) chloride and 1.60 L of methanol.
-
The solution is concentrated to a volume of about 1.40 L and then cooled to 5°C.
-
Filtration and washing of the filter cake with cold methanol affords the product as red crystals (95% yield).[6]
Step C: this compound
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, add 10 mL of Raney nickel followed by 44 mL (0.75 mol) of 85% hydrazine (B178648) hydrate (B1144303).
-
Vigorous gas evolution will be observed, and the reaction temperature will rise. Maintain the temperature between 45 and 50°C with a water bath.
-
Add two additional 44 mL portions of 85% hydrazine hydrate at 30-minute intervals.
-
Maintain the temperature for 2 hours after the last addition.
-
The reaction mixture is filtered through Celite, and the filtrate is evaporated.
-
The residue is purified by column chromatography on silica gel using a toluene-cyclohexane eluent.
-
The product is crystallized from toluene and cyclohexane to afford this compound as white prisms (96% yield).[6]
Visualizations
Caption: High-yield synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with 4-Benzyloxyindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-benzyloxyindole. The information is designed to help diagnose and resolve common issues encountered during chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: The three most common classes of side reactions encountered with this compound are:
-
Debenzylation: Cleavage of the benzyl (B1604629) ether to form 4-hydroxyindole.
-
C-3 Functionalization: Electrophilic attack at the C-3 position of the indole (B1671886) ring, which competes with reactions at the N-1 position.
-
Oxidation: Degradation of the electron-rich indole ring, often leading to colored impurities.
Q2: My reaction mixture is turning dark brown/red. What is the likely cause?
A2: A significant color change to dark brown or red often indicates oxidation of the indole ring.[1] The indole nucleus is susceptible to oxidation by atmospheric oxygen, light, or trace metal impurities, which can lead to the formation of colored oligomeric or polymeric byproducts.[1]
Q3: I am trying to perform an N-alkylation, but I am getting a mixture of products. What is the likely isomeric byproduct?
A3: The most common isomeric byproduct in N-alkylation reactions of indoles is the C-3 alkylated product. The indole anion is an ambident nucleophile, and while N-alkylation is often the desired outcome, competitive alkylation at the C-3 position is a frequent side reaction.[2]
Q4: Under what conditions is the benzyloxy group unstable?
A4: The benzyloxy group is labile under two main conditions:
-
Acidic Conditions: Strong acids, such as trifluoroacetic acid (TFA), can protonate the ether oxygen, leading to cleavage of the C-O bond and formation of a stable benzyl cation.[2]
-
Reductive Conditions: Catalytic hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source, is a very efficient method for cleaving benzyl ethers.[2]
Troubleshooting Guides
Issue 1: Formation of 4-Hydroxyindole (Debenzylation)
Symptoms:
-
Appearance of a more polar spot on TLC.
-
Mass spectrometry data shows a peak corresponding to the mass of 4-hydroxyindole.
-
Reduced yield of the desired benzyloxy-protected product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acidic Reagents or Conditions | Avoid strong acids. If an acid is required, consider using a milder Lewis acid or performing the reaction at a lower temperature. Buffer the reaction mixture if possible. |
| Catalytic Hydrogenation Conditions | If your synthesis involves a reduction step (e.g., nitro group reduction), be aware that conditions suitable for this may also cleave the benzyl ether. Consider alternative reducing agents that are less effective for hydrogenolysis. |
| Trace Acidity in Solvents or Reagents | Use freshly distilled or anhydrous solvents. Ensure all reagents are free from acidic impurities. |
Issue 2: Formation of C-3 Functionalized Byproducts
Symptoms:
-
Isolation of an isomer of the desired N-functionalized product.
-
Complex ¹H NMR spectrum showing multiple indole species.
-
Difficulty in separating the product from a similarly non-polar impurity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring C-3 Attack | The regioselectivity of indole alkylation is highly dependent on the reaction conditions. To favor N-alkylation, use a strong base (e.g., NaH) in a polar aprotic solvent like DMF to ensure complete deprotonation of the indole nitrogen.[2] |
| Kinetic vs. Thermodynamic Control | C-3 alkylation can sometimes be the kinetically favored product. Running the reaction at a higher temperature may favor the formation of the thermodynamically more stable N-alkylated product.[2] |
| Catalyst/Ligand Choice | In some metal-catalyzed reactions, the choice of ligand can dramatically influence the N:C3 selectivity. For example, in copper-hydride catalyzed alkylations, different phosphine (B1218219) ligands can selectively produce either the N- or C-3 alkylated product.[3] |
Issue 3: Low Yield and/or Complex Mixture of Byproducts
Symptoms:
-
Multiple spots on TLC, often with streaking.
-
Low recovery of any identifiable product after workup and chromatography.
-
Formation of colored, insoluble materials.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of the Indole Ring | The indole ring is prone to oxidation.[1] To minimize this, conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Reagent Purity | Ensure the purity of the starting this compound and all other reagents. Impurities can catalyze decomposition pathways. |
| Reaction Temperature | While higher temperatures can sometimes improve selectivity (see Issue 2), they can also lead to decomposition. Optimize the temperature to find a balance between reaction rate and stability. |
Data Presentation
The following tables summarize the expected major and minor products in common reactions involving this compound under various conditions.
Table 1: Side Products in N-Alkylation Reactions
| Condition | Major Product | Major Side Product | Minor Side Product(s) |
| NaH, DMF, Alkyl Halide | N-Alkyl-4-benzyloxyindole | C-3-Alkyl-4-benzyloxyindole | - |
| K₂CO₃, Acetone, Alkyl Halide | C-3-Alkyl-4-benzyloxyindole | N-Alkyl-4-benzyloxyindole | N,C-3-Dialkyl-4-benzyloxyindole |
| CuH, DTBM-SEGPHOS ligand | N-Alkyl-4-benzyloxyindole | C-3-Alkyl-4-benzyloxyindole | - |
| CuH, Ph-BPE ligand | C-3-Alkyl-4-benzyloxyindole | N-Alkyl-4-benzyloxyindole | - |
Table 2: Debenzylation Side Products
| Condition | Major Product | Major Side Product |
| Trifluoroacetic Acid (TFA) in DCM | 4-Hydroxyindole | Benzyl trifluoroacetate |
| 10% Pd/C, H₂ (balloon), Methanol (B129727) | 4-Hydroxyindole | Toluene |
| Strong Lewis Acids (e.g., AlCl₃) | 4-Hydroxyindole | Friedel-Crafts alkylation byproducts |
Experimental Protocols
Protocol 1: Acid-Catalyzed Debenzylation [2]
This protocol describes a typical procedure for the cleavage of the benzyl ether using a strong acid.
-
Preparation: Dissolve this compound (1.0 mmol) in dichloromethane (B109758) (10 mL) in a round-bottom flask.
-
Reagent Addition: Add trifluoroacetic acid (10.0 mmol) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Catalytic Hydrogenolysis for Debenzylation [2]
This is a common and efficient method for benzyl ether cleavage.
-
Preparation: To a solution of this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Then, stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion (typically 6-24 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Visualizations
Caption: Competing pathways in the N-alkylation of this compound.
Caption: Common debenzylation pathways for this compound.
Caption: A logical workflow for troubleshooting side reactions.
References
purification of 4-Benzyloxyindole by column chromatography
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 4-benzyloxyindole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for purifying this compound on a silica (B1680970) gel column?
A1: The ideal solvent system should be determined by preliminary Thin Layer Chromatography (TLC). A good starting point is a non-polar solvent system. An effective system reported for this compound is a mixture of toluene (B28343) and cyclohexane (B81311).[1][2] Elution is typically started with a 1:1 ratio of toluene to cyclohexane, followed by a gradual increase in the proportion of the less polar solvent, such as a 1:2 ratio, to elute the compound.[1][2] For general indole (B1671886) purification, a system of cyclohexane and dichloromethane (B109758) (2:3 ratio) has also been suggested.[3]
Q2: My this compound is not eluting from the column. What could be the problem?
A2: This is a common issue that can arise from several factors:
-
Incorrect Solvent Polarity: The eluent may not be polar enough to move the compound down the column. Try gradually increasing the polarity of the solvent system (e.g., by increasing the proportion of toluene or adding a slightly more polar solvent like ethyl acetate).
-
Compound Decomposition: this compound, like some organic molecules, might be sensitive to the acidic nature of silica gel.[4] If decomposition is suspected, you can neutralize the silica by running the column with a solvent system containing 1-3% triethylamine.[3][5][6]
-
Strong Adsorption: The compound may be too polar for the chosen solvent system and is strongly adsorbed to the silica. After trying a gradient of more polar solvents, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar substances.[7]
Q3: The separation between my product and impurities is poor. How can I improve it?
A3: To improve separation:
-
Optimize the Solvent System: Use TLC to find a solvent system where the desired compound has an Rf value of approximately 0.35.[8] This often provides the best separation on a column.
-
Use Gradient Elution: Start with a less polar solvent system to elute non-polar impurities first. Then, gradually increase the polarity of the eluent to release your target compound, leaving more polar impurities behind on the column.[6]
-
Check Column Loading: Overloading the column with too much crude material is a common cause of poor separation. A general rule is to use a silica gel weight that is 20-50 times the weight of the sample.[8]
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and co-elution of compounds.
Q4: My purified this compound shows broad peaks in the NMR spectrum, suggesting solvent residue. How can I remove it?
A4: this compound has been noted to tenaciously hold onto hydrocarbon solvents like hexane (B92381) or cyclohexane.[1] To remove these, co-evaporation with a more volatile solvent like dichloromethane or drying under high vacuum for an extended period may be effective.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks on TLC/Column (Tailing) | The sample was overloaded. | Use less sample material for the amount of silica gel.[9] |
| The compound is not stable on silica gel. | Perform a 2D TLC test to check for stability.[4][7] If unstable, consider using a different stationary phase like alumina (B75360) or deactivating the silica with triethylamine.[4][6] | |
| The compound has poor solubility in the eluting solvent. | Increase the polarity of the eluting solvent once the compound begins to elute to prevent trailing.[4] | |
| All fractions are mixed despite good TLC separation | The column was loaded with too much solvent. | Use the minimum amount of solvent to dissolve the sample for loading. If solubility is an issue, use the dry loading method.[10][11] |
| The column was packed improperly or has cracked. | Ensure the column is packed evenly and the silica surface is not disturbed during solvent addition. A layer of sand on top can help.[10] | |
| Product elutes too quickly (in the solvent front) | The eluting solvent is too polar. | Start with a much less polar solvent system. Your target compound should have a low Rf on TLC with the initial solvent. |
| No compound is recovered from the column | The compound decomposed on the column. | Test for compound stability on silica.[4] Consider using deactivated silica or an alternative adsorbent like alumina. |
| The compound is highly polar and stuck to the silica. | Elute the column with a very polar solvent, such as 10% methanol (B129727) in dichloromethane, to wash out any remaining compounds.[5][7] |
Experimental Protocol: Purification of this compound
This protocol is adapted from established procedures for the purification of this compound.[1][2]
1. Preparation of the Column:
-
Select a glass column of appropriate size. For ~100g of crude material, a column capable of holding at least 500g of silica gel is needed.[1]
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel (e.g., 70-230 mesh) in the initial eluting solvent (toluene:cyclohexane, 1:1).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
2. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (e.g., 118.5 g) in a suitable solvent like toluene.[1]
-
Add a portion of silica gel (e.g., 100-150 g) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
Gently add another thin layer of sand on top of the sample layer.
3. Elution:
-
Carefully add the initial eluting solvent, toluene:cyclohexane (1:1), to the column.
-
Begin collecting fractions. Monitor the elution process using TLC.
-
After the initial non-polar impurities have eluted, you may need to switch to a second solvent system, such as toluene:cyclohexane (1:2), to elute the this compound.[1][2]
-
Continue collecting fractions and monitoring by TLC.
4. Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 20-30% ethyl acetate (B1210297) in hexane).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
-
The product can be further purified by recrystallization from a solvent mixture like toluene and cyclohexane to yield white prisms.[1][2]
Quantitative Data Summary
Table 1: Recommended Solvent Systems & Rf Values
| Compound | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Value | Reference |
| This compound | Silica Gel | Toluene:Cyclohexane (1:1 then 1:2) | ~0.35 (ideal target) | [1][2][8] |
| General Indoles | Silica Gel | Cyclohexane:Dichloromethane (2:3) | Varies | [3] |
| "Normal" Polarity Compounds | Silica Gel | 10-50% Ethyl Acetate in Hexane | Varies | [5] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to yellowish crystalline solid/prisms | [1][12] |
| Melting Point | 57-62 °C | [1][2][12] |
| Molecular Weight | 223.27 g/mol | [12] |
| Purity (Typical) | ≥ 98% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common chromatography problems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 20289-26-3 [chemicalbook.com]
- 3. labcluster.com [labcluster.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Recrystallization of 4-Benzyloxyindole
Welcome to the technical support center for the purification of 4-Benzyloxyindole via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide robust methodologies and troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: A mixture of toluene (B28343) and cyclohexane (B81311) is a highly effective solvent system for the recrystallization of this compound. Toluene acts as the primary solvent in which the compound is soluble at elevated temperatures, while cyclohexane serves as an anti-solvent to decrease solubility upon cooling, promoting crystal formation.[1][2]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should appear as white to light yellow or green prismatic crystals.[1][2] The reported melting point for the purified compound is in the range of 60-62°C.[1][2]
Q3: My this compound is discolored (reddish or dark). How can I remove the colored impurities?
A3: Discoloration often arises from oxidation or residual impurities from the synthesis. If the discoloration persists after recrystallization, a preliminary purification step may be necessary. Passing a solution of the crude product through a short plug of silica (B1680970) gel can be effective. For persistent color, the use of a minimal amount of activated charcoal in the hot solution before filtration can be attempted, but this may lead to some product loss.
Q4: I am observing a low yield of crystals after recrystallization. What are the possible causes and solutions?
A4: Low yield can result from several factors:
-
Using an excessive amount of the primary solvent (toluene): This will keep more of your product dissolved in the mother liquor even after cooling. To remedy this, you can try to carefully evaporate some of the solvent from the filtrate and attempt a second crystallization.
-
Incomplete precipitation: Ensure the solution is cooled sufficiently. An ice bath can be used to maximize crystal formation after the solution has been allowed to cool to room temperature slowly.
-
Transfer losses: Be meticulous during the transfer of the crude product and the collection of crystals to minimize physical loss of material.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. | - Reheat the solution to dissolve the oil, add a small amount of additional toluene to reduce the saturation, and allow it to cool more slowly. - Ensure the initial purity of the this compound is not excessively low, as high impurity levels can depress the melting point. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation has not been initiated. | - If the solution is clear at room temperature, it may be too dilute. Try evaporating some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. - Add a seed crystal of pure this compound to the cooled solution. |
| Crystals are very fine or powdery | Crystallization occurred too rapidly. | - Ensure the solution cools slowly and without disturbance. Insulating the flask can help. - Consider using a slightly larger proportion of toluene to cyclohexane to slow down the precipitation process. |
| Product is still impure after recrystallization | The chosen solvent system is not optimal for removing the specific impurities present. | - A preliminary purification by column chromatography using a silica gel stationary phase and a toluene-cyclohexane eluent may be necessary before recrystallization.[1][2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Toluene/Cyclohexane
This protocol is adapted from a procedure described in Organic Syntheses.[1][2]
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot toluene. For example, 108.3 grams of crude solid can be dissolved in approximately 150 mL of toluene.[1][2]
-
Addition of Anti-solvent: While the toluene solution is still hot, slowly add cyclohexane until the solution becomes slightly turbid. For the scale mentioned above, approximately 480 mL of cyclohexane would be added.[1][2]
-
Re-dissolution: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, for instance, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold cyclohexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be white prisms with a melting point of 60-62°C.[1][2] A yield of approximately 96% can be expected from a pre-purified sample.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 108.3 g of white solid after column chromatography | [1][2] |
| Toluene Volume | 150 mL | [1][2] |
| Cyclohexane Volume | 480 mL | [1][2] |
| Final Yield | 107.3 g (in three crops) | [1][2] |
| Yield Percentage | 96% | [1][2] |
| Melting Point | 60-62 °C | [1][2] |
Visualizations
Experimental Workflow
References
optimizing reaction conditions for 4-Benzyloxyindole synthesis
Technical Support Center: Synthesis of 4-Benzyloxyindole
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound on a large scale?
A1: A highly effective and scalable method is the condensation of 6-benzyloxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), followed by reductive cyclization of the resulting (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. This method has been reported to achieve yields as high as 96%.[1][2]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, several other methods exist, although they may not be as high-yielding. The Fischer indole (B1671886) synthesis is a classic and versatile method for indole formation.[3][4][5] Other named reactions for indole synthesis include the Reissert, Larock, Bischler-Möhlau, and Hemetsberger-Knittel syntheses, though their specific application to this compound may require significant optimization.[1][6][7][8][9][10][11][12][13][14]
Q3: What are the primary starting materials for the recommended high-yield synthesis?
A3: The synthesis begins with 2-methyl-3-nitrophenol (B1294317), which is benzylated to form 6-benzyloxy-2-nitrotoluene. This intermediate is then used for the subsequent condensation and cyclization steps.[1]
Q4: What are the typical purification methods for this compound?
A4: Column chromatography using silica (B1680970) gel is a common and effective method for purifying the final product. A typical eluent system is a mixture of toluene (B28343) and cyclohexane.[1][2] Following chromatography, crystallization from a solvent system like toluene/cyclohexane can provide highly pure, crystalline this compound.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a reliable multi-step procedure.[1][15]
Logical Workflow for Troubleshooting Synthesis
The following diagram outlines a general workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A general workflow for identifying and resolving issues during synthesis.
Guide 1: Low Yield in the Reductive Cyclization Step
The conversion of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene to this compound is a critical, high-yielding step. If you are experiencing low yields, consider the following:
| Potential Cause | Recommended Solution |
| Inactive Raney Nickel Catalyst | Use a fresh, active batch of Raney nickel. The activity can diminish with age or improper storage. Ensure the catalyst is thoroughly washed before use. |
| Insufficient Hydrazine (B178648) Hydrate (B1144303) | The protocol calls for multiple additions of hydrazine hydrate. Ensure the correct stoichiometry (a significant excess) is used and added portion-wise to control the reaction rate.[1][2] |
| Poor Temperature Control | The reaction is exothermic, and the temperature should be maintained between 45-50°C.[1][2] Overheating can lead to side reactions, while insufficient heat can result in an incomplete reaction. Use a water bath for effective temperature management. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time at the specified temperature. |
| Loss During Workup/Purification | Ensure complete extraction of the product from the aqueous phase. During column chromatography, use the recommended solvent system (toluene-cyclohexane) and carefully collect all fractions containing the product.[1][2] |
Guide 2: Formation of Impurities (Side Products)
If you observe significant impurities in your final product by TLC or NMR, consult the following table:
| Potential Cause | Recommended Solution |
| Over-reduction or Side Reactions | As mentioned, maintaining the reaction temperature between 45-50°C is crucial to prevent side product formation.[1][2] Vigorous gas evolution is normal, but runaway reactions should be avoided. |
| Starting Material Impurities | Ensure the purity of the starting materials, particularly 6-benzyloxy-2-nitrotoluene and the pyrrolidinostyrene intermediate. Purify intermediates if necessary. |
| Oxidation of the Final Product | This compound can be sensitive to air and light over time. Store the final product under an inert atmosphere (nitrogen or argon) and in a dark, cool place. |
| Incomplete Removal of DMF | In the initial benzylation step, ensure that the dimethylformamide (DMF) is thoroughly removed on a rotary evaporator before proceeding with the workup to avoid impurities carrying through.[1] |
Key Experimental Protocols
Protocol 1: Synthesis of 6-Benzyloxy-2-nitrotoluene
This protocol details the benzylation of 2-methyl-3-nitrophenol.
-
Reaction Setup: A stirred mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl (B1604629) chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in 800 mL of dimethylformamide (DMF) is prepared.[1]
-
Heating: The mixture is heated to 90°C for 3 hours.[1]
-
Workup:
-
The majority of the DMF is removed using a rotary evaporator.
-
The oily residue is poured into 1 N sodium hydroxide (B78521) and extracted with ether.
-
The combined ether extracts are dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and evaporated to yield the product.[1]
-
Protocol 2: Synthesis of this compound
This protocol describes the reductive cyclization to form the final product.
-
Reaction Setup: To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in 1 L of THF and 1 L of methanol (B129727) at 30°C under a nitrogen atmosphere, add 10 mL of Raney nickel.[1][2]
-
Hydrazine Addition: Add 85% hydrazine hydrate (0.75 mol) portion-wise. The first portion is 44 mL. Add two subsequent 44 mL portions after 30 minutes and 1 hour.[1][2]
-
Temperature Control: Maintain the reaction temperature between 45°C and 50°C using a water bath during the additions and for 2 hours after the final addition.[1][2]
-
Workup and Purification:
-
Cool the mixture and filter through Celite to remove the catalyst.
-
Evaporate the filtrate and dry the residue by co-evaporation with toluene.
-
Dissolve the residue in a 1:1 toluene-cyclohexane mixture and apply it to a silica gel column.
-
Elute with toluene-cyclohexane mixtures to afford the pure this compound.[1][2]
-
Optimization of Reaction Parameters
The following diagram illustrates the relationship between key parameters and the desired outcomes of yield and purity.
Caption: Key parameter relationships for optimizing yield and purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 20289-26-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Hemetsberger_indole_synthesis [chemeurope.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. synarchive.com [synarchive.com]
- 12. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. cache.kzoo.edu [cache.kzoo.edu]
Technical Support Center: 4-Benzyloxyindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-benzyloxyindole.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the potential causes?
Low yields in this compound synthesis can arise from several factors, particularly when employing methods like the Fischer indole (B1671886) synthesis. Key areas to investigate include:
-
Substituent Effects in Fischer Indole Synthesis: The electronic properties of substituents on your starting materials are critical. While the benzyloxy group at the 4-position of the phenylhydrazine (B124118) is generally favorable, issues can arise from the carbonyl component. Strong electron-donating groups on the ketone or aldehyde can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, preventing the desired cyclization.[1][2][3][4]
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to suboptimal reaction temperature, insufficient reaction time, or an inappropriate acid catalyst. The choice of acid is crucial; a catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction effectively.[2]
-
Purity of Starting Materials: Impurities in the starting materials, such as the phenylhydrazine or the carbonyl compound, can lead to unwanted side reactions and inhibit the catalyst.[4]
-
Moisture Contamination: Many reagents used in indole synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[5]
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography steps.[6]
Q2: I am observing unexpected side products in my reaction mixture. What are they likely to be?
The formation of side products is a common issue. In the context of a Fischer indole synthesis for this compound, you might encounter:
-
Products of N-N Bond Cleavage: As mentioned, strong electron-donating groups on the carbonyl precursor can promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate. This leads to the formation of aniline (B41778) and a stabilized iminylcarbocation instead of the desired indole.[1][2][3]
-
Tar and Resin Formation: High reaction temperatures can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces the yield.[2]
-
Regioisomers: If an unsymmetrical ketone is used as a starting material, it's possible to form regioisomeric indole products.
Q3: My primary starting material is 4-hydroxyindole (B18505). What are the key challenges when preparing this compound from it?
Synthesizing this compound from 4-hydroxyindole involves the protection of the hydroxyl group as a benzyl (B1604629) ether. Potential issues include:
-
Incomplete Benzylation: The reaction to form the benzyl ether may not go to completion, leaving unreacted 4-hydroxyindole. This can be due to the choice of base, solvent, or benzylating agent.
-
O- vs. N-Alkylation: While O-alkylation is desired, there is a possibility of competing N-alkylation on the indole nitrogen. Reaction conditions should be optimized to favor the formation of the O-benzyl ether.
-
Purification Challenges: Separating the desired this compound from unreacted 4-hydroxyindole and any N-benzylated byproducts can be challenging due to similar polarities.
Q4: I am having difficulty purifying my crude this compound by column chromatography. What can I do?
Purification of indole derivatives can be tricky. Here are some troubleshooting tips for column chromatography:
-
Solvent System Optimization: A successful purification of this compound has been reported using a toluene-cyclohexane solvent system.[7] Start with a non-polar eluent and gradually increase the polarity. It is recommended to find a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate for optimal separation.[8]
-
Silica (B1680970) Gel Acidity: Silica gel is acidic and can sometimes cause decomposition of sensitive indole compounds. If you suspect this is happening, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[8][9]
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel relative to your sample size.
-
Dry Loading: If your crude product has poor solubility in the column eluent, consider dry loading. This involves adsorbing your sample onto a small amount of silica gel before adding it to the column.[8][9]
Q5: Are there any issues to be aware of during the debenzylation of this compound?
While the benzyl group is a robust protecting group, its removal can sometimes be problematic:
-
Incomplete Debenzylation: The debenzylation reaction, often carried out by catalytic hydrogenation, may not proceed to completion.[10]
-
Side Reactions: Depending on the deprotection method, side reactions can occur. For instance, strongly acidic conditions can lead to undesired byproducts.[11] Some methods may not be compatible with other functional groups in the molecule.[12] For example, standard palladium-on-carbon hydrogenation is not suitable for molecules containing reducible functional groups like alkenes or certain sulfur-containing groups.[12]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis of this compound
This guide provides a systematic approach to diagnosing and resolving low yields when using the Fischer indole synthesis method.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yields in the Fischer indole synthesis of this compound.
Experimental Protocol: Optimizing the Acid Catalyst
-
Screen Brønsted Acids: Set up small-scale parallel reactions using different Brønsted acids such as p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid. Monitor the reactions by TLC to determine the optimal catalyst and concentration.
-
Evaluate Lewis Acids: If Brønsted acids give poor results, particularly if N-N bond cleavage is suspected, screen Lewis acid catalysts like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[2] These can sometimes favor the desired cyclization pathway.[2]
-
Monitor Reaction Progress: For each catalyst, monitor the reaction at regular intervals using TLC to identify the point of maximum product formation and to observe the formation of any byproducts.
Issue 2: Formation of Side Products
This section will help you identify and mitigate the formation of common side products.
Logical Relationship of Side Product Formation:
Caption: Factors leading to common side products in this compound synthesis.
Experimental Protocol: Characterization of Side Products
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Isolate Byproducts: If possible, isolate the major side products using column chromatography.
-
Spectroscopic Analysis: Characterize the isolated byproducts using spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To determine the structure of the impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the side products.
-
-
Compare with Known Spectra: Compare the obtained spectra with literature data for potential side products like aniline derivatives or products of N-N bond cleavage.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Purity of Starting Materials | Analyze starting materials by NMR or other appropriate methods. | Recrystallize or purify starting materials before use. |
| Inappropriate Reaction Conditions | Monitor reaction by TLC for consumption of starting material. | Systematically vary temperature, reaction time, and catalyst. |
| Unsuitable Acid Catalyst | Run small-scale trials with different Brønsted and Lewis acids. | Switch to a milder Lewis acid like ZnCl₂ if N-N bond cleavage is suspected.[2] |
| Moisture in Reaction | Use flame-dried glassware and anhydrous solvents. | Ensure a dry reaction setup under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product Loss During Workup | Analyze aqueous layers and filtration media for product. | Optimize extraction and purification procedures.[6] |
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Likely Cause | Mitigation Strategy |
| Tar/Polymer Formation | High reaction temperatures. | Lower the reaction temperature and monitor the reaction closely. |
| N-N Bond Cleavage Products | Strong electron-donating group on the carbonyl component. | Use a milder Lewis acid catalyst instead of a strong Brønsted acid.[1][2][3] |
| Product Decomposition | Harsh acidic conditions during reaction or workup. | Use a milder acid catalyst; neutralize the reaction mixture carefully during workup. |
Experimental Protocols
Detailed Protocol for a Successful this compound Synthesis
This protocol is adapted from a literature procedure with a reported high yield.[7]
Step 1: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
Dissolve 6-benzyloxy-2-nitrotoluene in DMF.
-
Add N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine.
-
Heat the solution at reflux (approximately 110°C) for 3 hours under a nitrogen atmosphere.
-
Remove volatile components on a rotary evaporator.
-
Dissolve the residue in methylene (B1212753) chloride and methanol (B129727).
-
Concentrate the solution and then cool to 5°C to crystallize the product.
Step 2: Reductive Cyclization to this compound
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene in THF and methanol at 30°C under nitrogen, add Raney nickel.
-
Add 85% hydrazine (B178648) hydrate (B1144303) dropwise. A vigorous evolution of gas and a temperature rise to around 46°C will be observed.
-
Maintain the temperature between 45 and 50°C for 2 hours after the addition is complete.
-
Cool the mixture to room temperature and filter off the catalyst through Celite.
-
Evaporate the filtrate and dry the residue.
Step 3: Purification by Column Chromatography
-
Dissolve the crude residue in a 1:1 mixture of toluene (B28343) and cyclohexane (B81311).
-
Apply the solution to a silica gel column prepared in the same solvent mixture.
-
Elute the column with a 1:1 toluene-cyclohexane mixture, followed by a 1:2 mixture.
-
Combine the fractions containing the product and evaporate the solvent.
-
Recrystallize the solid from toluene and cyclohexane to obtain pure this compound.[7]
General Workflow for this compound Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
preventing decomposition of 4-Benzyloxyindole during reactions
Welcome to the technical support center for 4-Benzyloxyindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting neurological disorders and in cancer research.[1] Its benzyloxy group serves as a protecting group for the 4-hydroxy functionality of the indole (B1671886) scaffold, enhancing its solubility and allowing for selective reactions at other positions of the molecule.[1]
Q2: What are the primary decomposition pathways for this compound?
A2: The most common decomposition pathway is the cleavage of the benzyl (B1604629) ether bond, which can occur under various conditions. This can be an intended deprotection step or an unwanted side reaction. The primary pathways include:
-
Reductive Cleavage: Typically achieved through catalytic hydrogenolysis (e.g., using H₂/Pd-C), which removes the benzyl group to yield 4-hydroxyindole (B18505).[2]
-
Oxidative Cleavage: Can occur in the presence of strong oxidizing agents, leading to the formation of 4-hydroxyindole or further oxidation products.[3] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave benzyl ethers.[4][5]
-
Acid-Catalyzed Cleavage: Strong acidic conditions can lead to the removal of the benzyl group. The indole nucleus itself can also be sensitive to strong acids.
-
Thermal Decomposition: At very high temperatures, such as in a fire, this compound can decompose to produce carbon oxides and nitrogen oxides.[6]
Q3: Under what conditions is this compound generally stable?
A3: this compound is stable under a range of conditions, including:
-
Mild to moderate basic conditions.
-
Many common reductive conditions that do not involve catalytic hydrogenation.
-
A variety of coupling reactions where it is used as a reactant.[7]
-
Recommended storage conditions are at 0-8°C to ensure its long-term stability.[1]
Q4: Can the indole nitrogen cause side reactions?
A4: Yes, the indole nitrogen (N-H) is nucleophilic and can undergo reactions such as N-alkylation if not protected. In the presence of a base and an electrophile, reaction at the nitrogen can compete with or be favored over reactions at other positions.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low or No Yield of Desired Product, with Evidence of Debenzylation
| Potential Cause | Troubleshooting Step | Rationale |
| Acidic Reaction/Work-up Conditions | Neutralize the reaction mixture carefully. Use a buffered aqueous solution during work-up. If possible, avoid strongly acidic reagents. | The benzyl ether linkage is labile to strong acids. The indole ring itself can also be sensitive to acidic conditions. |
| Presence of a Hydrogenation Catalyst | Ensure the reaction is performed in the absence of catalysts like Palladium, Platinum, or Raney Nickel if a hydrogen source is present. | Catalytic hydrogenolysis is a standard method for cleaving benzyl ethers.[2] |
| Strong Oxidizing Agents | Avoid strong oxidizing agents if the benzyloxy group needs to be retained. If an oxidation is necessary elsewhere in the molecule, choose a milder or more selective reagent. | Benzyl ethers can be cleaved under oxidative conditions.[3] |
| Unintended Reductive Cleavage | Some reducing systems can cleave benzyl ethers. For example, systems that generate hydride species in combination with certain additives may cause issues. | While stable to many reducing agents, specific conditions can lead to debenzylation. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature is Too High | Run the reaction at a lower temperature. Perform a temperature screen to find the optimal balance between reaction rate and stability. | High temperatures can promote various decomposition pathways and side reactions. |
| Air/Moisture Sensitivity | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. | While generally stable, prolonged exposure to air and moisture at elevated temperatures can lead to degradation. |
| Lewis Acid Instability | Screen different Lewis acids. Some strong Lewis acids can coordinate to the ether oxygen and facilitate cleavage. | The choice of Lewis acid can significantly impact the stability of the benzyl ether. |
| Instability on Silica (B1680970) Gel | Minimize the time the compound spends on silica gel during chromatography. Consider using a less acidic grade of silica or an alternative purification method like recrystallization or chromatography on alumina. | Traces of acid on silica gel can cause decomposition of sensitive compounds. |
Data Presentation
Table 1: Comparison of O-Protecting Groups for 4-Hydroxyindole
This table provides a comparison of the benzyl protecting group with common alternatives, focusing on their stability to various reagents. This can help in selecting an appropriate protecting group for a specific synthetic route.
| Protecting Group | Abbreviation | Stable to Strong Base (e.g., NaOH) | Stable to Strong Acid (e.g., TFA) | Stable to Catalytic Hydrogenation (H₂/Pd-C) | Stable to Fluoride Ion (e.g., TBAF) | Stable to Strong Oxidants (e.g., DDQ) |
| Benzyl | Bn | Yes | No | No | Yes | No[4][5] |
| Methoxymethyl ether | MOM | Yes | No [8][9] | Yes | Yes | Generally Yes |
| tert-Butyldimethylsilyl ether | TBS/TBDMS | Yes | No [10][11] | Yes | No [10] | Yes |
| Triisopropylsilyl ether | TIPS | Yes | More stable than TBS | Yes | No | Yes |
Data compiled from general principles of protecting group chemistry. Stability can be substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Reductive Debenzylation
This protocol describes the standard procedure for the removal of the benzyl protecting group from this compound to yield 4-hydroxyindole.
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve this compound in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-hydroxyindole, which can be purified further if necessary.
Protocol 2: Protection of 4-Hydroxyindole as a TBS Ether
This protocol provides a method for protecting 4-hydroxyindole with the tert-butyldimethylsilyl (TBS) group, a common alternative to the benzyl group.
Materials:
-
4-Hydroxyindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
tert-Butyldimethylsilyl chloride (TBSCl)
Procedure:
-
Dissolve 4-hydroxyindole in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add imidazole (approximately 2.5 equivalents) to the solution and stir until it dissolves.
-
Add TBSCl (approximately 1.2 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Potential decomposition and side reaction pathways of this compound.
Caption: A logical workflow for troubleshooting reactions with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. MOM Ethers [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up of 4-Benzyloxyindole Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 4-Benzyloxyindole synthesis. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound, and which is most amenable to scale-up?
A1: The most cited method for synthesizing this compound is a multi-step process starting from 6-benzyloxy-2-nitrotoluene. Another common approach is the Fischer indole (B1671886) synthesis. The multi-step process involving the reduction of a nitro-styrene derivative has been well-documented and provides high yields, making it a strong candidate for scale-up.[1] The Fischer indole synthesis is a versatile and widely used method for indoles, but can present challenges at scale, such as tar formation and the need for stringent temperature control.[2][3]
Q2: What are the primary safety concerns when producing this compound at a larger scale?
A2: Key safety concerns include the handling of flammable solvents, the use of pyrophoric catalysts like Raney Nickel, and the management of exothermic reactions. It is crucial to have appropriate personal protective equipment (PPE), including dust masks, eye shields, and gloves.[1] Adequate ventilation and temperature monitoring are essential to prevent runaway reactions.
Q3: What are the typical impurities encountered in this compound synthesis?
A3: Impurities can arise from starting materials, side reactions, or product degradation. In the context of the Fischer indole synthesis, side products can result from aldol (B89426) condensation of the ketone or aldehyde starting materials.[2] In other routes, incomplete reaction or over-reduction can lead to impurities. The purity of starting materials is critical, as contaminants that are negligible at the lab scale can become significant issues during scale-up.[2]
Troubleshooting Guide
Low Yield
Problem: My this compound synthesis yield dropped significantly upon scaling up from the lab to the pilot plant.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Mass and Heat Transfer Limitations | Inefficient mixing in larger reactors can create localized "hot spots" or areas of low reactant concentration, leading to side reactions. Ensure adequate agitation and use a reactor with a suitable heating/cooling jacket to maintain a consistent temperature profile. |
| Changes in Reagent Addition Rates | The rate of addition of reagents like hydrazine (B178648) hydrate (B1144303) can significantly impact the reaction's exotherm and selectivity. A controlled addition rate using a dosing pump is recommended at scale. |
| Impurity Profile of Starting Materials | Larger batches of starting materials may have different impurity profiles. It is crucial to qualify new batches of starting materials to ensure they do not introduce inhibitors or catalysts for side reactions.[2] |
| Atmospheric Moisture | Some steps in indole synthesis can be sensitive to moisture. Ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.[4] |
Product Purity Issues
Problem: I am observing significant tar or polymer formation in my large-scale Fischer indole synthesis of this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical. While Brønsted acids are common, Lewis acids like zinc chloride may offer better results.[5] The catalyst may need to be re-optimized at a larger scale. |
| Poor Temperature Control | Exothermic reactions can lead to temperature spikes that accelerate polymerization. Utilize a jacketed reactor with efficient cooling to maintain the desired temperature. |
| Solvent Selection | The solvent should keep all reactants, intermediates, and the product in solution to minimize side reactions. A solvent system that is effective at lab scale may not be optimal for larger volumes. |
Problem: My final product is difficult to purify, showing multiple spots on TLC that are hard to separate by column chromatography.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Complex Impurity Profile | The scale-up process may have generated new, closely related impurities. A thorough characterization of the crude product by LC-MS is recommended to identify these impurities. |
| Inadequate Chromatographic Conditions | The solvent system used for TLC may not be translating well to column chromatography at a larger scale. Experiment with different solvent systems, including those with additives like triethylamine (B128534) for basic compounds, to improve separation.[6] Consider reverse-phase chromatography if normal-phase is ineffective. |
| Recrystallization Issues | If recrystallization is the chosen purification method, the solvent system and cooling profile are critical. A slower cooling rate can lead to larger, purer crystals. Seeding the solution with pure crystals can also improve the crystallization process. |
Experimental Protocols
Scale-Up Synthesis of this compound
This protocol is adapted from a documented lab-scale procedure with considerations for scale-up.[1]
Reaction: Reductive cyclization of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (1.0 eq) in a mixture of THF and methanol.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney Nickel (approx. 0.1 eq by weight) to the stirred solution at 30°C.
-
Hydrazine Addition: Add 85% hydrazine hydrate (1.5 eq) dropwise via the addition funnel, maintaining the temperature between 45-50°C with a cooling bath. The reaction is exothermic, and vigorous gas evolution will be observed.
-
Reaction Monitoring: After the initial addition, add two more portions of hydrazine hydrate (1.5 eq each) at 30-minute and 1-hour intervals. Maintain the temperature and stir for an additional 2 hours after the final addition.
-
Work-up: Cool the reaction mixture to room temperature. Carefully filter the catalyst through a bed of Celite, and wash the filter cake with methylene (B1212753) chloride.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. Dry the residue by azeotropic distillation with toluene.
-
Purification: Dissolve the crude product in a minimal amount of a hot toluene-cyclohexane mixture and allow it to cool slowly to induce crystallization. Collect the crystals by filtration to obtain pure this compound.
Data Presentation
The following table provides an illustrative comparison of key parameters between lab-scale and pilot-scale production of this compound. Note: This data is representative and may not reflect actual experimental results.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Yield | 96% | 85% |
| Purity (by HPLC) | >99% | 97.5% |
| Reaction Time | 4 hours | 8 hours |
| Key Impurity A | 0.1% | 0.8% |
| Key Impurity B | <0.05% | 0.5% |
Visualizations
Experimental Workflow: Synthesis of this compound
References
Technical Support Center: Synthesis of 4-Benzyloxyindole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzyloxyindole. It addresses common challenges related to impurity management and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation of the product. Common impurities include:
-
4-Hydroxyindole (B18505): This can form through the debenzylation of the final product, particularly under acidic conditions or during catalytic hydrogenation steps if the reaction is not carefully controlled.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-hydroxyindole or benzylating agents.
-
Byproducts from the Benzylating Agent: Commercial benzyl (B1604629) chloride, a common reagent for benzylation, can contain impurities such as benzaldehyde (B42025), benzyl alcohol, and toluene (B28343). These can lead to the formation of corresponding side products.[1][2][3]
-
Over-alkylation Products: Reaction at the indole (B1671886) nitrogen can lead to the formation of N-benzyl-4-benzyloxyindole.
-
Isomeric Indoles: Depending on the synthetic route (e.g., Fischer indole synthesis), regioisomeric indole products may form.
Q2: My final product is a brownish oil or discolored solid, but the literature reports a white crystalline solid. What could be the issue?
A2: Discoloration often indicates the presence of impurities. The reddish or dark brown color observed during the reaction is typical, especially in reductive cyclization steps.[4] However, the purified this compound should be a white to yellowish crystalline solid.[4][5] If your product is discolored, it is likely contaminated with residual reagents, byproducts, or degradation products. Purification by column chromatography followed by recrystallization is highly recommended to obtain a pure, white solid.
Q3: I am observing a significant amount of 4-hydroxyindole in my final product. How can I prevent its formation?
A3: The formation of 4-hydroxyindole is due to the cleavage of the benzyl ether linkage (debenzylation). To minimize this:
-
Avoid Strong Acids: Prolonged exposure to strong acids during workup or purification can cleave the benzyl group. Use mild acidic conditions where necessary and minimize the exposure time.
-
Control Hydrogenation Conditions: If using catalytic hydrogenation to reduce a nitro group in an intermediate, careful monitoring is crucial to prevent hydrogenolysis of the benzyl ether. Using specific catalysts or additives can sometimes help achieve selectivity.
-
Purification: If debenzylation occurs, the resulting 4-hydroxyindole can be separated from the desired product by column chromatography due to its higher polarity.
Q4: What are the optimal conditions for purifying this compound?
A4: A combination of column chromatography and recrystallization is a highly effective method for purifying this compound.
-
Column Chromatography: A common system involves using silica (B1680970) gel as the stationary phase and a non-polar to moderately polar solvent system as the eluent. A mixture of toluene and cyclohexane (B81311) (e.g., 1:1 followed by 1:2) has been reported to be effective.[4]
-
Recrystallization: After chromatography, recrystallization from a solvent system like toluene-cyclohexane can further enhance purity and provide a crystalline solid.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure all reagents are pure and dry. - Optimize reaction time and temperature. Monitor the reaction progress by TLC. - Use a slight excess of the benzylating agent. |
| Debenzylation of the product. | - Avoid harsh acidic conditions during workup. - If using catalytic hydrogenation, carefully select the catalyst and monitor the reaction closely. | |
| Impurities in starting materials. | - Purify starting materials if necessary. For instance, distill benzyl chloride to remove impurities like benzaldehyde and benzyl alcohol. | |
| Multiple Spots on TLC of Crude Product | Formation of side products. | - Optimize reaction conditions to favor the desired product (e.g., temperature, reaction time, stoichiometry). - Identify the side products to understand their formation mechanism and address the root cause. |
| Isomer formation (e.g., in Fischer indole synthesis). | - Adjust the catalyst and reaction conditions to improve regioselectivity. | |
| Difficulty in Removing a Persistent Impurity | Co-elution during chromatography. | - Try a different solvent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina). |
| Impurity has similar solubility to the product. | - Experiment with different solvent systems for recrystallization. A two-solvent system might be effective. | |
| Product is an Oil and Does Not Crystallize | Presence of impurities. | - The presence of even small amounts of impurities can inhibit crystallization. Further purification by column chromatography is recommended. |
| Residual solvent. | - Ensure all solvent is removed under high vacuum. Co-evaporation with a suitable solvent can sometimes help. |
Quantitative Data on Impurities and Purification
While specific quantitative data for every possible impurity is highly dependent on the exact reaction conditions, the following table provides a general overview of expected outcomes.
| Impurity | Typical Source | Analytical Detection Method | Typical Purity of Crude Product | Purity after Chromatography | Purity after Recrystallization |
| 4-Hydroxyindole | Debenzylation of product | HPLC, TLC (more polar spot) | 0-10% | <1% | <0.1% |
| Benzyl Alcohol | Impurity in benzyl chloride | GC-MS, NMR | Variable | <0.5% | Not typically detected |
| Benzaldehyde | Impurity in benzyl chloride | GC-MS, NMR | Variable | <0.5% | Not typically detected |
| Toluene | Impurity in benzyl chloride | GC-MS, NMR | Variable | Can be removed with eluent | Removed during drying |
| N-benzyl-4-benzyloxyindole | Over-alkylation | HPLC, TLC (less polar spot) | 0-5% | <0.5% | Not typically detected |
Experimental Protocols
Synthesis of this compound via Reductive Cyclization
This protocol is adapted from Organic Syntheses.[4]
Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene A mixture of 2-methyl-3-nitrophenol (B1294317) (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of DMF is heated at 90°C for 3 hours. The DMF is removed under reduced pressure, and the residue is worked up with 1 N NaOH and extracted with ether. The product is recrystallized from methanol (B129727) to yield 6-benzyloxy-2-nitrotoluene.
Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF, N,N-dimethylformamide dimethyl acetal (B89532) (102.5 g, 0.84 mol) and pyrrolidine (B122466) (59.8 g, 0.84 mol) are added. The solution is refluxed for 3 hours. The volatile components are removed, and the residue is recrystallized from methanol.
Step 3: Synthesis of this compound To a solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, Raney nickel (10 mL) is added, followed by 85% hydrazine (B178648) hydrate (B1144303) (44 mL). The temperature is maintained between 45 and 50°C. After the reaction is complete, the catalyst is filtered off.
Purification: The filtrate is evaporated, and the residue is dissolved in toluene-cyclohexane (1:1) and subjected to column chromatography on silica gel, eluting with toluene-cyclohexane (1:1) followed by toluene-cyclohexane (1:2). The collected fractions are then recrystallized from toluene-cyclohexane to afford pure this compound as white prisms (107.3 g, 96% yield), with a melting point of 60–62°C.[4]
Visualizations
References
- 1. 7-Benzyloxyindole(20289-27-4) 13C NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Chromatography [chem.rochester.edu]
Technical Support Center: Deprotection of 4-Benzyloxyindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the deprotection of the benzyl (B1604629) group in 4-benzyloxyindole. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this chemical transformation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the deprotection of this compound, presented in a question-and-answer format.
Q1: My catalytic hydrogenation/hydrogenolysis reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete catalytic hydrogenation is a common issue. Several factors could be at play:
-
Catalyst Quality and Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and suppliers. Over time, the catalyst can also become deactivated.
-
Solution: Use a fresh batch of high-quality 10% Pd/C or consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active for certain substrates.[1]
-
-
Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds from upstream reactions or solvents, can poison the palladium catalyst, rendering it inactive. The indole (B1671886) nitrogen itself or other functional groups on more complex substrates can also inhibit the catalyst.
-
Insufficient Hydrogen Pressure: For standard balloon hydrogenation, ensuring a consistent positive pressure of hydrogen is crucial.
-
Solution: Ensure the balloon is adequately filled and that there are no leaks in the system. For more stubborn deprotections, increasing the hydrogen pressure using a Parr shaker or a similar apparatus may be necessary.[1]
-
-
Poor Solubility: The substrate and/or product may have poor solubility in the chosen solvent, limiting contact with the heterogeneous catalyst.
-
Solution: Choose a solvent in which the starting material is fully soluble. Common solvents for this reaction include methanol (B129727) (MeOH), ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), and tetrahydrofuran (B95107) (THF).[2] Gentle heating may improve solubility and reaction rate, but should be done with caution as it can also promote side reactions.
-
Q2: I am observing side products in my deprotection reaction. How can I minimize their formation?
A2: Side product formation depends on the chosen deprotection method.
-
For Acid-Catalyzed Deprotection (e.g., BCl₃, TFA): The primary side reaction is the electrophilic substitution of the electron-rich indole ring by the benzyl cation generated during cleavage. This can lead to the formation of C-benzylated indole isomers.
-
Solution: The use of a cation scavenger is highly recommended. Pentamethylbenzene (B147382) is an effective scavenger that traps the benzyl cation without deactivating Lewis acids like Boron trichloride (B1173362) (BCl₃).[1][3][4] Performing the reaction at low temperatures (e.g., -78 °C) can also minimize the rate of this side reaction.[1][3]
-
-
For Catalytic Hydrogenolysis: If the molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or halogens), these may also be reduced under the reaction conditions.[1][5]
-
Solution: In such cases, a milder method like catalytic transfer hydrogenation or a non-reductive method like acid-catalyzed cleavage should be considered. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction once the starting material is consumed, preventing over-reduction.
-
Q3: Which deprotection method is most suitable for my this compound derivative, especially if it contains other functional groups?
A3: The choice of deprotection method is critical and depends on the overall functionality of your molecule.
-
Catalytic Hydrogenolysis (H₂/Pd/C): This is a clean and often high-yielding method, making it a good first choice if your molecule does not contain other reducible groups.[2][5]
-
Catalytic Transfer Hydrogenation (e.g., Ammonium (B1175870) Formate (B1220265)/Pd/C, Formic Acid/Pd/C): This is a milder alternative to using hydrogen gas and can sometimes offer better selectivity.[1][6] It is particularly useful when standard hydrogenation conditions are too harsh.
-
Lewis Acid-Mediated Cleavage (e.g., BCl₃ with a scavenger): This method is ideal for substrates that are sensitive to reduction (e.g., containing double bonds). The use of BCl₃ with pentamethylbenzene at low temperatures is a mild and chemoselective option that can preserve many acid-sensitive functionalities.[3][4]
-
Strong Acid-Catalyzed Cleavage (e.g., TFA): This is a simpler acid-catalyzed method but can be harsh. It is best suited for robust molecules that lack other acid-labile protecting groups (e.g., Boc, t-butyl esters).[5] The use of a scavenger is also recommended here.
Data Summary
The following table summarizes representative conditions for common debenzylation methods applicable to this compound. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Method | Reagents and Conditions | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon or higher pressure), MeOH or EtOAc, Room Temperature | >90 | Not suitable for molecules with other reducible functional groups.[5] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate or Formic Acid, MeOH, Reflux | 70-95 | Milder than H₂/Pd/C; good for substrates sensitive to standard hydrogenation.[1][6] |
| Lewis Acid-Mediated Debenzylation | BCl₃, Pentamethylbenzene (scavenger), CH₂Cl₂, -78 °C to 0 °C | 80-95 | Excellent for substrates with reducible groups; requires anhydrous conditions.[3][6] |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA), CH₂Cl₂, Room Temperature to Reflux | 80-95 | Can be harsh; may cleave other acid-labile groups.[5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
-
Dissolve this compound (1.0 equiv) in methanol (MeOH) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (H₂) three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxyindole.[5]
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
-
To a stirred suspension of this compound (1.0 equiv) and an equal weight of 10% Pd/C in dry methanol (20 mL per 3 mmol of substrate), add anhydrous ammonium formate (5.0 equiv) in a single portion under a nitrogen atmosphere.[7]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter through a Celite pad.
-
Wash the Celite pad with chloroform.
-
Combine the organic filtrates and evaporate under reduced pressure to afford the crude product.[7]
Protocol 3: Lewis Acid-Mediated Debenzylation with BCl₃
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv) and pentamethylbenzene (3.0-4.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂).[6]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of Boron trichloride (BCl₃) in CH₂Cl₂ (2.0-3.0 equiv) dropwise via syringe over 15-20 minutes.
-
Stir the reaction mixture at -78 °C and monitor by TLC. If the reaction is sluggish, allow it to slowly warm to 0 °C. The reaction is typically complete in 1-4 hours.
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
Visualizations
Caption: Decision workflow for selecting a deprotection method.
Caption: Troubleshooting guide for catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to Analytical Methods for 4-Benzyloxyindole Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-Benzyloxyindole, a versatile intermediate in pharmaceutical research and organic synthesis. Understanding the strengths and applications of each method is crucial for confirming molecular structure, assessing purity, and ensuring consistent quality in research and development.
Introduction to this compound
This compound is an aromatic heterocyclic organic compound with the molecular formula C₁₅H₁₃NO. It serves as a significant building block in the synthesis of various biologically active molecules. Accurate and thorough characterization of this compound is a prerequisite for its use in further chemical synthesis and biological studies. This guide will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound.
Spectroscopic and Chromatographic Techniques: A Head-to-Head Comparison
The following table summarizes the primary applications and key data obtained from each analytical method for the characterization of this compound.
| Analytical Technique | Primary Application | Key Quantitative Data |
| ¹H NMR Spectroscopy | Elucidation of the proton framework of the molecule. | Chemical Shift (δ) in ppm, Coupling Constants (J) in Hz, Integration |
| ¹³C NMR Spectroscopy | Determination of the carbon skeleton and chemical environment of each carbon atom. | Chemical Shift (δ) in ppm |
| FT-IR Spectroscopy | Identification of functional groups present in the molecule. | Absorption Bands in wavenumbers (cm⁻¹) |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern for structural confirmation. | Mass-to-charge ratio (m/z) |
| HPLC | Assessment of purity and quantification. | Retention Time (Rt) in minutes, Peak Area |
Detailed Methodologies and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound.
Experimental Protocol:
-
Instrument: Bruker Avance 400 MHz Spectrometer
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm)
-
Concentration: Approximately 10 mg of this compound dissolved in 0.5 mL of CDCl₃.
-
Temperature: 25°C
¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.10 | br s | 1H | N-H (indole) |
| 7.50-7.30 | m | 5H | Ar-H (benzyl) |
| 7.15 | t, J = 7.9 Hz | 1H | H-6 |
| 7.05 | t, J = 2.8 Hz | 1H | H-2 |
| 6.95 | d, J = 7.9 Hz | 1H | H-7 |
| 6.65 | d, J = 7.9 Hz | 1H | H-5 |
| 6.55 | dd, J = 2.8, 1.0 Hz | 1H | H-3 |
| 5.15 | s | 2H | O-CH₂ |
¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| 152.0 | C-4 |
| 138.0 | C-7a |
| 137.5 | C-1' (benzyl) |
| 128.6 | C-3', C-5' (benzyl) |
| 127.9 | C-4' (benzyl) |
| 127.5 | C-2', C-6' (benzyl) |
| 122.5 | C-6 |
| 122.0 | C-2 |
| 115.0 | C-3a |
| 105.5 | C-5 |
| 102.0 | C-7 |
| 100.5 | C-3 |
| 70.0 | O-CH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer
-
Sample Preparation: A thin film of the compound was prepared on a KBr pellet.
-
Scan Range: 4000-400 cm⁻¹
FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3410 | Strong, Broad | N-H Stretch (indole) |
| 3030 | Medium | Aromatic C-H Stretch |
| 2925 | Medium | Aliphatic C-H Stretch |
| 1620, 1585, 1495 | Strong | C=C Aromatic Ring Stretch |
| 1215 | Strong | C-O-C Asymmetric Stretch (aryl ether) |
| 1010 | Strong | C-O-C Symmetric Stretch |
| 740 | Strong | Aromatic C-H Bend (ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elucidating the structure of a compound.
Experimental Protocol:
-
Instrument: Agilent 6890 GC with 5973 Mass Selective Detector
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Inlet: Direct infusion
Mass Spectrometry Data:
The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 223, which corresponds to its molecular weight. The fragmentation pattern provides further structural confirmation.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 223 | 100 | [C₁₅H₁₃NO]⁺ (Molecular Ion) |
| 91 | 85 | [C₇H₇]⁺ (Tropylium ion from benzyl (B1604629) group) |
| 132 | 40 | [M - C₇H₇]⁺ (Loss of benzyl group) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For this compound, it is primarily used to assess its purity.
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity II HPLC System
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
HPLC Data:
Under these conditions, a pure sample of this compound will show a single major peak.
| Parameter | Value |
| Retention Time (Rt) | ~ 4.5 min |
| Purity (by area %) | > 98% |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the characterization of this compound and the fundamental principles of the key analytical techniques.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Simplified workflows of the primary analytical techniques.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the fundamental structural framework, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and offers fragmentation data for further structural support, and HPLC is essential for determining the purity of the compound. The data and protocols presented in this guide offer a robust starting point for researchers, scientists, and drug development professionals working with this compound, ensuring the quality and reliability of their scientific endeavors.
A Comparative Guide to HPLC Analysis of 4-Benzyloxyindole Purity
In the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount to ensure safety and efficacy. 4-Benzyloxyindole is a key building block in the synthesis of various biologically active molecules. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the purity determination of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1]
This guide provides a comparative overview of two distinct Reverse-Phase HPLC (RP-HPLC) methods for the purity analysis of this compound, tailored for researchers, scientists, and drug development professionals. The comparison is supported by detailed experimental protocols and simulated experimental data to objectively evaluate the performance of each method in resolving the main compound from potential process-related impurities.
Comparison of Analytical Methods
Two primary RP-HPLC methods are presented for the purity analysis of this compound. Both methods are designed to be robust and high-resolution, but they employ different stationary phases to offer alternative selectivities. The choice between these methods may depend on the specific impurity profile of the sample.
-
Method 1: C18 Stationary Phase: This method utilizes a C18 (octadecyl) column, the most common and versatile stationary phase in reverse-phase chromatography.[2] It separates compounds primarily based on their hydrophobicity.
-
Method 2: Phenyl-Hexyl Stationary Phase: This method employs a Phenyl-Hexyl column, which provides a unique selectivity due to pi-pi interactions between the phenyl rings of the stationary phase and the aromatic moieties of the analyte and its impurities. This can be particularly advantageous for separating aromatic isomers or compounds with subtle structural differences.
Experimental Protocols
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample to be tested in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Filtration: Filter both solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Method 1: C18 Column Protocol
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Method 2: Phenyl-Hexyl Column Protocol
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Data Presentation
The following table summarizes the simulated quantitative data from the analysis of a hypothetical this compound sample containing two potential impurities: Impurity A (a more polar impurity, e.g., a precursor) and Impurity B (a less polar impurity, e.g., a by-product). The data is presented to compare the performance of the two HPLC methods.
| Parameter | Method 1 (C18 Column) | Method 2 (Phenyl-Hexyl Column) |
| Analyte | Retention Time (min) | Peak Area |
| Impurity A | 4.5 | 15000 |
| This compound | 12.8 | 9800000 |
| Impurity B | 13.2 | 35000 |
| Calculated Purity (%) | 99.50% | 99.50% |
| Resolution (this compound / Impurity B) | 1.8 | 3.5 |
Note: This data is simulated for illustrative purposes.
Method Comparison and Interpretation
Based on the simulated data, both methods are capable of quantifying the purity of this compound to be approximately 99.50%. However, a key performance difference is observed in the resolution between the main peak of this compound and the closely eluting Impurity B.
Method 2, utilizing the Phenyl-Hexyl column, provides a significantly better resolution (3.5) compared to Method 1 with the C18 column (1.8). This indicates that the Phenyl-Hexyl phase offers a superior selectivity for this particular set of compounds, likely due to the additional pi-pi interactions with the aromatic rings of the analytes. A higher resolution ensures a more accurate integration of the peaks and a more reliable purity determination, especially if Impurity B were present at a higher concentration.
For routine quality control where the impurity profile is well-characterized and resolution is adequate, the more conventional C18 method may be sufficient. However, for method development, validation, or for the analysis of samples with complex impurity profiles, the alternative selectivity of the Phenyl-Hexyl column could be highly advantageous.[1]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the development and application of an HPLC method for purity analysis.
Caption: HPLC method development and validation workflow.
References
A Comparative Guide to the GC-MS Analysis of 4-Benzyloxyindole and Its Alternatives for Researchers and Drug Development Professionals
Introduction
4-Benzyloxyindole is a crucial building block in the synthesis of various pharmacologically active compounds. Its characterization is paramount for ensuring the purity and identity of intermediates and final products in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This guide provides a comparative overview of the GC-MS analysis of this compound and its structural alternatives, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into their expected fragmentation patterns, chromatographic behavior, and the experimental protocols necessary for their analysis.
Comparative Analysis of this compound and Alternatives
For a comprehensive comparison, we will examine this compound alongside three structurally related alternatives: its close isomer 5-benzyloxyindole, and two other 4-substituted indoles, 4-methoxyindole (B31235) and 4-chloroindole. These alternatives are often encountered in similar synthetic pathways or as potential impurities.
Data Presentation: A Comparative Overview of GC-MS Data
The following table summarizes the key GC-MS data for this compound and its selected alternatives. The data for this compound is inferred from the analysis of its close structural isomer, 5-benzyloxyindole, due to the limited availability of its specific mass spectrum in public databases.
| Compound | Molecular Weight ( g/mol ) | Predicted Retention Index | Key Mass Fragments (m/z) and their Relative Abundance |
| This compound | 223.27 | ~2300-2500 | Predicted: 223 (M+), 91 (100%), 117, 65 |
| 5-Benzyloxyindole | 223.27 | 2358 | 223 (M+, 40%), 91 (100%), 117 (15%), 65 (10%) |
| 4-Methoxyindole | 147.17 | 2114[1] | 147 (M+, 100%), 132 (80%), 104 (30%), 78 (20%)[1] |
| 4-Chloroindole | 151.59 | Not Available | 151 (M+, 100%), 116 (50%), 89 (30%) |
Experimental Protocols
A generalized experimental protocol for the GC-MS analysis of these indole (B1671886) derivatives is provided below. Specific parameters may require optimization based on the instrumentation and the specific analytical goals.
1. Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of this compound and the alternative compounds in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Derivatization (if necessary): For compounds with active hydrogens that may cause poor peak shape or thermal degradation (like the N-H in the indole ring), derivatization can be employed. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine (B92270). To a dried sample residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
Visualizing the Workflow and Fragmentation
GC-MS Experimental Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of indole derivatives.
Caption: A schematic of the GC-MS experimental workflow.
Predicted Mass Fragmentation Pathway of this compound
The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway for this compound. This prediction is based on the known fragmentation patterns of its isomer, 5-benzyloxyindole, and other similar aromatic ethers.
Caption: Predicted mass fragmentation of this compound.
This guide provides a foundational understanding of the GC-MS analysis of this compound and its common structural analogs. The provided data and protocols offer a starting point for developing and validating analytical methods for these important pharmaceutical building blocks. The key to successful analysis lies in careful sample preparation, optimized GC-MS parameters, and a thorough understanding of the expected fragmentation patterns. By comparing the chromatographic and mass spectrometric behavior of this compound with its alternatives, researchers can confidently identify and quantify these compounds, ensuring the quality and integrity of their research and development efforts.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Benzyloxyindole
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-benzyloxyindole. For comparative purposes, spectral data for indole (B1671886), 4-methoxyindole, and 5-benzyloxyindole (B140440) are also presented. This document is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of the NMR characteristics of these indole derivatives.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and selected analogues. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound and a Comparison with Indole, 4-Methoxyindole, and 5-Benzyloxyindole.
| Compound | Solvent | H-1 (NH) | H-2 | H-3 | H-5 | H-6 | H-7 | Other Protons |
| This compound | CDCl₃ | 8.05 (br s) | 6.95 (m) | 6.65 (m) | 7.10 (t, J=7.9 Hz) | 6.65 (m) | 7.00 (d, J=7.9 Hz) | 7.32 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂) |
| Indole | DMSO-d₆ | 11.08 (s) | 7.39 (t, J=2.8 Hz) | 6.45 (t, J=2.0 Hz) | 7.07 (t, J=7.5 Hz) | 6.97 (t, J=7.5 Hz) | 7.39 (d, J=8.2 Hz) | - |
| 4-Methoxyindole | CDCl₃ | 8.04 (br s) | 6.90 (t, J=2.8 Hz) | 6.56 (dd, J=2.8, 1.9 Hz) | 7.12 (t, J=8.0 Hz) | 6.51 (d, J=7.7 Hz) | 6.98 (d, J=8.2 Hz) | 3.92 (s, 3H, OCH₃) |
| 5-Benzyloxyindole | Polysol | 8.10 (br s) | 7.15 (t, J=2.8 Hz) | 6.40 (t, J=2.8 Hz) | - | 6.95 (dd, J=8.7, 2.3 Hz) | 7.30 (d, J=8.7 Hz) | 7.35 (m, 5H, Ar-H), 5.08 (s, 2H, OCH₂) |
Table 2: ¹³C NMR Spectral Data of this compound and a Comparison with Indole, 4-Methoxyindole, and 5-Benzyloxyindole.
| Compound | Solvent | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons |
| This compound (Predicted) | DMSO-d₆ | 122.9 | 100.5 | 122.9 | 151.7 | 104.8 | 122.1 | 109.9 | 137.9 | 137.2 (Ar-C), 128.4 (Ar-CH), 127.8 (Ar-CH), 127.7 (Ar-CH), 69.4 (OCH₂) |
| Indole | DMSO-d₆ | 124.9 | 102.1 | 128.1 | 120.7 | 121.3 | 119.0 | 111.4 | 135.8 | - |
| 4-Methoxyindole | CDCl₃ | 123.6 | 100.1 | 122.6 | 153.2 | 104.2 | 122.5 | 109.8 | 138.4 | 55.2 (OCH₃) |
| 5-Benzyloxyindole | Polysol | 125.1 | 102.4 | 129.1 | 112.5 | 152.9 | 112.5 | 111.9 | 131.5 | 138.1 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.6 (Ar-CH), 70.6 (OCH₂) |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the indole derivatives discussed.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
NMR Data Acquisition:
-
Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or the internal standard.
Mandatory Visualization
Caption: Experimental workflow for NMR spectral analysis.
A Researcher's Guide to the Validation of Indole-Based Compounds as Research Tools for Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical target for therapeutic intervention. IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[1][2] Its overexpression in many tumors creates an immunosuppressive microenvironment by depleting tryptophan, which is essential for T-cell proliferation, and by producing metabolites that induce T-cell apoptosis and promote the generation of regulatory T cells.[3][4] Consequently, the inhibition of IDO1 is a promising strategy to restore anti-tumor immunity.
This guide provides a comparative analysis of indole-based compounds as research tools for studying and targeting IDO1. While simple indole (B1671886) scaffolds like 4-Benzyloxyindole serve as foundational structures in medicinal chemistry for synthesizing a variety of bioactive molecules,[5][6] they are not themselves validated IDO1 inhibitors. In contrast, more complex indole derivatives and related structures have been extensively developed and validated as potent and selective IDO1 inhibitors. This guide will compare the un-validated scaffold of this compound with established IDO1 inhibitors, such as Epacadostat, to illustrate the validation process and the performance characteristics researchers should consider.
Comparative Performance of Indole-Based Compounds
The utility of a compound as a research tool is defined by its potency, selectivity, and characterization in relevant biological systems. The following tables summarize the available data for this compound and compare it with the well-validated IDO1 inhibitor, Epacadostat.
| Table 1: Physicochemical and Biological Properties | |
| Compound | This compound |
| CAS Number | 20289-26-3 |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Primary Use | Synthetic intermediate in medicinal chemistry[5][6] |
| Reported Biological Activity | Precursor to compounds with anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities[5] |
| Validated Target | Not directly validated as an inhibitor of a specific target |
| Table 2: Performance Data of a Validated IDO1 Inhibitor | |
| Compound | Epacadostat (INCB024360) |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1)[2] |
| Mechanism of Action | Potent and selective, reversible, competitive inhibitor of IDO1[7][8] |
| Biochemical Potency (IC₅₀) | ~10 nM - 71.8 nM[7] |
| Cellular Potency (EC₅₀) | ~15.3 nM[7] |
| Selectivity | High selectivity for IDO1 over related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO)[7] |
| In Vivo Efficacy | Suppresses kynurenine levels in vivo and impedes tumor growth[3][7] |
Experimental Protocols for Validation
The validation of a compound like Epacadostat as an IDO1 inhibitor involves a series of well-defined experiments to determine its potency, selectivity, and mechanism of action in both biochemical and cellular contexts.
1. Biochemical IDO1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified, recombinant IDO1 enzyme.[7]
-
Principle: The enzymatic activity of IDO1 is measured by monitoring the conversion of L-tryptophan to N-formylkynurenine.[7][9] The reaction mixture typically includes the purified IDO1 enzyme, L-tryptophan, and necessary cofactors such as ascorbate (B8700270) and methylene (B1212753) blue in a suitable buffer.[9] The formation of kynurenine (after hydrolysis of N-formylkynurenine) is detected spectrophotometrically at 480 nm after reaction with p-dimethylaminobenzaldehyde (p-DMAB).[9] The reduction in kynurenine formation in the presence of the test compound relative to a control is used to calculate the IC₅₀ value.
2. Cell-Based IDO1 Inhibition Assay
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for IDO1 inhibition in a cellular context.[7]
-
Principle: A suitable human cell line, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, is stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1.[9][10] The cells are then incubated with L-tryptophan and varying concentrations of the test compound. The inhibitory effect is quantified by measuring the amount of kynurenine secreted into the cell culture medium, typically using the p-DMAB colorimetric method or by HPLC.[9][10] This assay provides a more physiologically relevant measure of a compound's potency.
3. T-Cell Co-Culture Assay
-
Objective: To assess the functional consequence of IDO1 inhibition on T-cell activation.
-
Principle: IDO1-expressing cancer cells (e.g., IFN-γ-stimulated SKOV-3 cells) are co-cultured with a T-cell line, such as Jurkat cells.[10] The activation of Jurkat T-cells, often stimulated by mitogens, is measured by the secretion of Interleukin-2 (IL-2).[10] The immunosuppressive effect of IDO1 activity (tryptophan depletion and kynurenine production) will inhibit T-cell activation and IL-2 secretion. The ability of a test compound to rescue T-cell activation in this co-culture system provides strong evidence of its functional efficacy as an IDO1 inhibitor.[10]
Visualizing the Scientific Workflow and Biological Pathways
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism by which IDO1 inhibitors block its immunosuppressive effects.
Caption: IDO1 pathway and mechanism of inhibition.
Experimental Workflow for IDO1 Inhibitor Validation
The logical progression from initial screening to functional validation of a potential IDO1 inhibitor is depicted below.
Caption: Workflow for validating an IDO1 inhibitor.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. This compound 98 20289-26-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
A Comparative Guide to the Synthesis of 4-Benzyloxyindole: Fischer Indole Synthesis vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-benzyloxyindole is a critical step in the development of various pharmacologically active compounds. While the Fischer indole (B1671886) synthesis is a classic and versatile method for creating the indole core, a range of alternative methodologies have been developed, each with distinct advantages and disadvantages. This guide provides an objective comparison of the Fischer indole synthesis with other notable methods for preparing this compound, supported by experimental data to inform the selection of the most suitable synthetic route.
Performance Comparison of Synthesis Methods
The choice of a synthetic method for this compound is often a trade-off between yield, reaction conditions, substrate availability, and scalability. The following tables summarize the quantitative data for the Fischer indole synthesis and several alternatives.
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference |
| Fischer Indole Synthesis * | 4-Benzyloxyphenylhydrazine (B1269750) hydrochloride, 4-Benzyloxy propiophenone (B1677668) | Lewis or Brønsted acid (e.g., AlCl₃, Acetic Acid) | Reflux in ethanol (B145695) or acetonitrile, 12 hrs | Up to 94% | [1][2] |
| Leimgruber-Batcho Synthesis | 2-Methyl-3-nitrophenol (B1294317), Benzyl (B1604629) chloride, DMF dimethyl acetal (B89532), Pyrrolidine (B122466) | K₂CO₃, Raney Nickel, Hydrazine (B178648) hydrate (B1144303) | 90-110°C, then 30-50°C | 96% (overall) | [3] |
| Reissert Synthesis | 6-Benzyloxy-2-nitrotoluene, Diethyl oxalate | Reductive cyclization agents | - | Modest | [3] |
| Madelung Synthesis | N-acyl-o-toluidines | Strong base (e.g., NaOEt, K-t-butoxide) | High temperatures (200-400°C) | 56-82% (general) | [4] |
| Bischler-Möhlau Synthesis | α-Bromo-acetophenone, Aniline | Excess aniline | Harsh conditions, high temperature | Often low, but modern variations can improve yields | [5][6] |
| Larock Indole Synthesis | o-Haloanilines, Disubstituted alkynes | Palladium catalyst | Mild conditions (60-110°C) | >80% (general for 2,3-disubstituted indoles) | [7] |
| Hemetsberger Synthesis | 3-Aryl-2-azido-propenoic ester | - | Thermal decomposition | >70% (general) | [8] |
Note: The provided yield for the Fischer Indole Synthesis is for a closely related derivative, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, as a direct experimental value for this compound was not available in the searched literature. This serves as a strong indicator of the method's potential for high yields with similar substrates.
Signaling Pathways and Experimental Workflows
To visually compare the synthetic pathways, the following diagrams illustrate the core reaction mechanisms.
Experimental Protocols
Detailed methodologies for the key syntheses are provided below for reproducibility and comparison.
Fischer Indole Synthesis for 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole
This protocol is for a closely related derivative and demonstrates a high-yielding Fischer indole synthesis.
Materials:
-
4-Benzyloxyphenylhydrazine hydrochloride
-
4-Benzyloxy propiophenone
-
Aluminium chloride (Lewis acid catalyst)
-
Ethanol (solvent)
Procedure:
-
Suspend 4-benzyloxyphenylhydrazine hydrochloride (10 g, 40 mmol), 4-benzyloxy propiophenone (9.6 g, 40 mmol), and aluminium chloride (0.1 g, 0.75 mmol) in 140 ml of ethanol.[1]
-
Reflux the mixture for 12 hours at a temperature of 75 to 80°C. The product precipitates during this period.[1]
-
After reflux, cool the mixture to 10 to 15°C.[1]
-
Isolate the crystallized product by filtration.[1]
-
Wash the product with chilled ethanol (30 ml) and water (50 ml).[1]
-
The resulting product is 5-benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole with a reported yield of 15.0 g (90%).[1]
Leimgruber-Batcho Synthesis of this compound
This multi-step synthesis provides a high overall yield of the target compound.
Step A: Synthesis of 6-Benzyloxy-2-nitrotoluene
-
A stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF) is heated at 90°C for 3 hours.[3]
-
The majority of the DMF is removed under reduced pressure.[3]
-
The oily residue is poured into 400 mL of 1 N sodium hydroxide (B78521) and extracted with ether.[3]
-
The combined extracts are dried, filtered, and evaporated. Recrystallization from methanol (B129727) affords 6-benzyloxy-2-nitrotoluene (90% yield).[3]
Step B: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).[3]
-
The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere.[3]
-
After cooling, the volatile components are removed, and the residue is dissolved and recrystallized from methanol to yield the product (95% yield).[3]
Step C: Synthesis of this compound
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, add Raney nickel (10 mL) followed by 85% hydrazine hydrate (44 mL).[3]
-
Maintain the reaction temperature between 45 and 50°C. Additional hydrazine hydrate is added after 30 minutes and 1 hour.[3]
-
After the reaction is complete, the mixture is filtered, and the filtrate is evaporated.[3]
-
The residue is purified by column chromatography on silica (B1680970) gel to afford this compound as a white solid (96% yield).[3]
Conclusion
The Fischer indole synthesis remains a viable and high-yielding method for producing benzyloxy-substituted indoles, as demonstrated by the synthesis of a close analog to this compound.[1][2] However, for the direct synthesis of this compound, the Leimgruber-Batcho synthesis offers a well-documented, high-purity, and exceptionally high-yield alternative.[3]
The choice between these and other methods will ultimately depend on the specific requirements of the research or development project. For large-scale synthesis where yield and purity are paramount, the multi-step Leimgruber-Batcho synthesis is a strong contender. For projects where starting material availability and a more direct route are preferred, optimizing the Fischer indole synthesis for this compound is a promising approach. Other methods like the Larock and Hemetsberger syntheses offer mild conditions and good yields for substituted indoles in general and may be adaptable for this specific target. In contrast, classical methods like the Madelung and Bischler-Möhlau syntheses are often hampered by harsh conditions, though modern variations have sought to address these limitations.[4][5][6]
References
- 1. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 2. Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole - Eureka | Patsnap [eureka.patsnap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activities of 4-Benzyloxyindole and 5-Benzyloxyindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. Among its many derivatives, benzyloxyindoles serve as crucial synthetic intermediates for novel therapeutics. This guide provides a comparative analysis of the biological activities of derivatives synthesized from 4-benzyloxyindole and 5-benzyloxyindole (B140440), supported by experimental data. While direct comparative studies are limited, this document consolidates key findings to highlight the distinct therapeutic avenues pursued from these two positional isomers.
I. Anticancer Activity of 5-Benzyloxyindole Derivatives
Derivatives of 5-benzyloxyindole have been explored for their potential as anticancer agents, notably as ligands in platinum(IV) prodrugs. These complexes exhibit significant cytotoxicity against a range of human cancer cell lines.
Quantitative Data: Anticancer Activity of Platinum(IV) Complexes of 5-Benzyloxyindole-3-Acetic Acid
A study on platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid as an axial ligand demonstrated potent anticancer activity. The GI₅₀ values (concentration for 50% growth inhibition) for the most active complex, 56-5B3A , are summarized below.[1][2]
| Cell Line | Cancer Type | GI₅₀ (nM) of 56-5B3A[1] |
| Du145 | Prostate | 1.2 ± 0.6 |
| HT29 | Colon | 4.4 ± 1.6 |
| H460 | Lung | 7.8 ± 2.2 |
| MIA | Pancreas | 12 ± 3 |
| BE2-C | Neuroblastoma | 150 ± 40 |
| U87 | Glioblastoma | 18 ± 5 |
| MCF-7 | Breast | 25 ± 8 |
| A2780 | Ovarian | 30 ± 9 |
| A431 | Skin | 45 ± 15 |
| SJ-G2 | Glioblastoma | 60 ± 20 |
| ADDP | Cisplatin-resistant Ovarian | 120 ± 30 |
The proposed mechanism for such anticancer agents often involves the induction of apoptosis. The following diagram illustrates a simplified workflow for evaluating the anticancer activity of novel compounds.
II. 5-Lipoxygenase Inhibitory Activity of this compound Derivatives
This compound has been utilized as a starting material for the synthesis of 5-lipoxygenase (5-LOX) inhibitors. The 5-LOX pathway is a key target in inflammatory diseases and some cancers.
Quantitative Data: 5-LOX Inhibition
A series of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives were synthesized and evaluated for their 5-LOX inhibitory activity.[3]
| Compound | IC₅₀ (µM) against 5-LOX[3] |
| 4k | 8 |
The inhibition of the 5-lipoxygenase pathway can lead to a reduction in the production of pro-inflammatory leukotrienes. The signaling cascade is depicted below.
References
A Comparative Guide to the Reactivity of 4-Benzyloxyindole and Other Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-benzyloxyindole with other substituted indoles in common electrophilic substitution reactions. The data presented herein, supported by experimental findings, is intended to assist researchers in selecting the most suitable indole (B1671886) derivatives for their synthetic and drug development endeavors.
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, and understanding the influence of substituents on its reactivity is paramount for efficient drug design and synthesis. This guide focuses on the reactivity of this compound, a derivative bearing an electron-donating group at the C4-position of the benzene (B151609) ring. Through a systematic comparison with other indoles featuring a variety of substituents, this document elucidates the electronic and steric effects that govern their susceptibility to electrophilic attack. The quantitative data, primarily based on Mayr's nucleophilicity parameters, provides a robust framework for predicting and rationalizing the chemical behavior of these important heterocyclic compounds.
Reactivity Comparison in Electrophilic Aromatic Substitution
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3-position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. The reactivity of the indole nucleus is significantly modulated by the nature and position of substituents.
Electron-donating groups (EDGs) increase the electron density of the indole ring, thereby enhancing its nucleophilicity and increasing the rate of electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a reduction in reactivity.
The 4-benzyloxy group is a strong electron-donating group due to the resonance effect of the oxygen atom. This leads to a significant increase in the electron density of the indole ring, making this compound substantially more reactive than unsubstituted indole towards electrophiles.
Quantitative Reactivity Data: Mayr's Nucleophilicity Parameters
A powerful tool for quantifying and comparing the reactivity of nucleophiles is the Mayr nucleophilicity scale. This scale is based on the linear free-energy relationship shown below, which correlates the second-order rate constants (k) of a nucleophile's reaction with a set of reference electrophiles.[1][2]
log k = s(N + E)
where:
-
N is the nucleophilicity parameter of the nucleophile.
-
s is a nucleophile-specific sensitivity parameter.
-
E is the electrophilicity parameter of the electrophile.
A higher N value indicates a more reactive nucleophile. The following table summarizes the nucleophilicity parameters for a selection of substituted indoles, providing a quantitative basis for comparing their reactivity.
| Indole Derivative | Substituent | Position | Nucleophilicity Parameter (N) | s Parameter | Reference |
| This compound | -OCH₂Ph | 4 | ~6.2 (estimated) | ~1.1 (estimated) | [3] |
| 5-Methoxyindole | -OCH₃ | 5 | 6.22 | 1.12 | [3] |
| Indole | -H | - | 5.55 | 1.09 | [1] |
| 5-Methylindole | -CH₃ | 5 | 5.95 | 1.10 | [3] |
| 5-Bromoindole | -Br | 5 | 4.85 | 1.15 | [3] |
| 5-Cyanoindole | -CN | 5 | 3.25 | 1.20 | [3] |
| 5-Nitroindole | -NO₂ | 5 | 2.15 | 1.25 | [3] |
Note: The values for this compound are estimated based on the electronically similar 5-methoxyindole, as direct experimental data for this compound was not found in the surveyed literature. The benzyloxy group is expected to have a very similar electronic effect to the methoxy (B1213986) group in this context.
As the data illustrates, indoles with electron-donating groups (e.g., methoxy, methyl) have significantly higher N values than unsubstituted indole, indicating their enhanced reactivity. Conversely, indoles with electron-withdrawing groups (e.g., bromo, cyano, nitro) exhibit progressively lower N values, reflecting their decreased nucleophilicity. This compound, with its electron-donating benzyloxy group, is therefore predicted to be among the more reactive indole derivatives.
Common Electrophilic Substitution Reactions
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). The highly electrophilic Vilsmeier reagent is then attacked by the indole at the C3-position.
Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, and for indoles, this occurs at the C3-position. The reaction is a three-component condensation of the indole, an aldehyde (often formaldehyde), and a primary or secondary amine. The electrophile in this reaction is an iminium ion, which is attacked by the nucleophilic indole.
Similar to the Vilsmeier-Haack reaction, the rate of the Mannich reaction is highly dependent on the nucleophilicity of the indole. Therefore, this compound is expected to be highly reactive in the Mannich reaction, yielding the corresponding 3-aminoalkylated product. The presence of electron-donating groups generally accelerates this reaction.[5]
Experimental Protocols
Determination of Mayr's Nucleophilicity Parameters
The following is a general protocol for the determination of nucleophilicity parameters (N and s) for a new indole derivative, based on the methodology developed by Mayr and coworkers.[3]
Materials:
-
A set of reference electrophiles (benzhydrylium ions) with known electrophilicity parameters (E).
-
The indole derivative to be tested.
-
A suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
A stopped-flow spectrophotometer or a conventional UV-Vis spectrophotometer.
Procedure:
-
Prepare stock solutions of the indole derivative and each reference electrophile in the chosen solvent.
-
For each reaction, mix equal volumes of the indole and electrophile solutions in the spectrophotometer cell at a constant temperature (typically 20 °C).
-
Monitor the reaction by observing the disappearance of the colored benzhydrylium ion at its characteristic wavelength.
-
Determine the pseudo-first-order rate constant (k_obs) from the exponential decay of the absorbance.
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the indole (which is in large excess).
-
Repeat this procedure for a series of reference electrophiles with varying E values.
-
Plot log(k) versus the known E values of the reference electrophiles.
-
The data should yield a linear plot. The y-intercept of this plot corresponds to sN, and the slope is s. From these values, the nucleophilicity parameter N can be calculated.
Visualizations
Caption: Workflow for determining Mayr's nucleophilicity parameters.
Caption: Factors influencing indole reactivity in electrophilic substitution.
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is significantly enhanced by the strong electron-donating nature of the benzyloxy group at the C4-position. Quantitative analysis using Mayr's nucleophilicity parameters places it among the more reactive indole derivatives, comparable to 5-methoxyindole. This heightened reactivity translates to faster reaction rates in common electrophilic substitution reactions such as the Vilsmeier-Haack and Mannich reactions. Researchers can leverage this enhanced reactivity for the efficient synthesis of functionalized this compound derivatives, which are valuable intermediates in the development of new therapeutic agents. The data and protocols presented in this guide offer a solid foundation for predicting and controlling the chemical behavior of this and other substituted indoles in synthetic applications.
References
spectroscopic comparison of 4-Benzyloxyindole and its derivatives
A Spectroscopic Comparison of 4-Benzyloxyindole and Its Derivatives
This guide provides a comparative analysis of the spectroscopic properties of this compound and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a basis for structural characterization and comparison.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound and a selection of its derivatives. These derivatives have been chosen to illustrate the effects of substitution on the indole (B1671886) core.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of the protons.
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | Specific peak assignments are not readily available in the searched literature. General regions for indole protons are: NH (~8.0-8.2 ppm), aromatic protons on the indole and benzyl (B1604629) rings (6.5-7.5 ppm), and the benzylic CH₂ (~5.1 ppm). |
| 4-Benzyloxy-5-methoxyindole | - | No specific ¹H NMR data was found in the search results. |
| 4-Benzyloxy-7-nitroindole | - | No specific ¹H NMR data was found in the search results. |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts (δ) in parts per million (ppm) are characteristic of the type of carbon atom and its electronic environment.
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | Specific peak assignments are not readily available in the searched literature. General regions for indole carbons are: C2 (~124 ppm), C3 (~102 ppm), C3a (~127 ppm), C4 (~151 ppm, ether linkage), C5 (~110 ppm), C6 (~122 ppm), C7 (~105 ppm), C7a (~137 ppm). Benzyl carbons: CH₂ (~70 ppm), aromatic carbons (~127-137 ppm). |
| 7-Benzyloxyindole [1] | - | 101.1, 103.3, 110.1, 120.5, 121.3, 124.8, 127.8, 128.0, 128.6, 131.2, 137.0, 148.5 |
| 4-(Benzyloxy)-7-bromo-1H-indole-2-carboxylic acid [2] | - | Specific peak assignments are not readily available in the searched literature. |
| 4-(Benzyloxy)-1H-indole-2-carboxylic acid - N(2)-(2'-hydroxybenzylidene)-hydrazide [3] | - | Specific peak assignments are not readily available in the searched literature. |
IR Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |
| This compound | - | N-H stretch (~3400 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), C=C aromatic stretch (~1600-1450 cm⁻¹), C-O ether stretch (~1250-1000 cm⁻¹). |
| 4-Benzyloxy-5-methoxy-1-methylindole-3-thiocarboxamide [4] | - | Specific peak assignments are not readily available in the searched literature. |
| This compound-2-carboxylic acid hydrazide [5] | - | Specific peak assignments are not readily available in the searched literature. |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).
| Compound | Solvent | λmax (nm) |
| Indole (Parent Compound) [6] | - | ~220, ~270-280 |
| This compound | - | Expected to have similar absorption bands to indole, potentially with a slight bathochromic (red) shift due to the benzyloxy substituent. |
| Substituted Indoles [7] | Various | The position of λmax is sensitive to the nature and position of substituents on the indole ring. Electron-donating groups generally cause a bathochromic shift. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters should be optimized for the instrument and sample being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument : A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples : Can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Samples : Can be analyzed as a thin film between salt plates (e.g., NaCl, KBr) or in a solution cell.
-
-
Instrument : A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr).
-
Record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is usually presented in terms of transmittance or absorbance.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrument : A dual-beam UV-Vis spectrophotometer.
-
Acquisition :
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Scan the absorbance over a range of approximately 200-800 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound derivatives.
Structural Relationship of this compound and its Derivatives
Caption: Structural relationship of this compound and some of its derivatives.
References
- 1. 7-Benzyloxyindole(20289-27-4) 13C NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Indole [webbook.nist.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Researcher's Guide to Assessing the Purity of Commercially Available 4-Benzyloxyindole
For researchers in drug discovery and neuroscience, the purity of starting materials is paramount. 4-Benzyloxyindole is a key building block in the synthesis of compounds targeting serotonin (B10506) receptors. Its purity can significantly impact the yield, impurity profile, and biological activity of the final compounds. This guide provides a comparative assessment of commercially available this compound, detailing analytical methods to determine its purity and comparing it with relevant alternatives.
Comparison of this compound and Alternatives
This compound serves as a protected form of 4-hydroxyindole (B18505), a scaffold found in several biologically active molecules, including the psychedelic compound psilocin. The benzyl (B1604629) group is typically removed in the final stages of a synthesis. Therefore, its purity and the nature of any impurities are critical. Alternatives include other protected hydroxyindoles or 4-hydroxyindole itself, depending on the synthetic strategy.
Table 1: Comparison of Commercially Available Indole Derivatives
| Compound | Commercial Purity (Typical) | Analysis Method | Key Applications | Potential Drawbacks |
| This compound | >98% to ≥99% | HPLC, GC | Intermediate in the synthesis of serotonin receptor ligands and other complex molecules.[1] | Requires a deprotection step which can add complexity to the synthesis and introduce new impurities. |
| 4-Hydroxyindole | ~99% | HPLC, GC | A key intermediate for various pharmaceutical products.[2] It can be used directly in some synthetic routes, avoiding a deprotection step.[3] | The free hydroxyl group can be reactive and may not be suitable for all synthetic transformations. |
| 5-Benzyloxyindole | ~95% to >97.5% | HPLC | Intermediate for the synthesis of various biologically active compounds, including protein kinase inhibitors.[4] | The position of the benzyloxy group leads to different biological activities compared to the 4-substituted analogue. |
Assessing the Purity of this compound: A Multi-Pronged Approach
A comprehensive assessment of this compound purity involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.
Potential Impurities in Commercial this compound
Based on common synthetic routes, such as the one starting from 2-methyl-3-nitrophenol (B1294317) and benzyl chloride, potential impurities may include:
-
Starting Materials: 2-methyl-3-nitrophenol, benzyl chloride.
-
Intermediates: 6-benzyloxy-2-nitrotoluene.[5]
-
Byproducts of Reduction: Incomplete reduction of nitro groups or other functional groups.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., DMF, methanol, toluene, cyclohexane).[5][6]
Table 2: Analytical Techniques for Purity Assessment of this compound
| Technique | Information Provided | Key Strengths |
| HPLC-UV | Quantitative purity (area %), detection of non-volatile impurities. | High resolution and sensitivity for a wide range of organic molecules.[7][8][9][10] |
| qNMR (¹H) | Absolute purity determination against a certified internal standard.[1][11][12] | Highly accurate and does not require a reference standard of the analyte. Provides structural information. |
| GC-MS | Identification and quantification of volatile impurities and residual solvents.[6][13][14][15][16] | Excellent for separating and identifying volatile organic compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is suitable for determining the purity of this compound and detecting related, non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 50% B and equilibrate
-
-
-
Data Analysis:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR provides a direct measurement of purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (e.g., Dimethyl sulfone, certified reference material)[17]
Procedure:
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and ~5 mg of dimethyl sulfone into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis) to ensure full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for this compound (e.g., the benzylic CH₂ protons) and the singlet for dimethyl sulfone.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is ideal for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis.
Instrumentation:
-
GC-MS system with a headspace autosampler
-
Capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm)
Reagents:
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) (GC grade)
Procedure:
-
Sample Preparation:
-
Accurately weigh ~50 mg of this compound into a headspace vial.
-
Add 1 mL of DMSO.
-
Seal the vial.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 35-350
-
-
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times with a reference library (e.g., NIST).
-
Quantify using an external or internal standard method.
-
Conclusion
The purity of commercially available this compound is generally high, but for demanding applications in drug development, independent verification is crucial. A combination of HPLC-UV for non-volatile impurities, qNMR for absolute purity assessment, and GC-MS for residual solvents provides a comprehensive quality control strategy. When selecting a starting material, researchers should consider not only the stated purity but also the potential for process-related impurities that could impact their synthesis. For synthetic routes where the free hydroxyl group is tolerated, 4-hydroxyindole may be a more direct and cost-effective alternative.
References
- 1. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 2. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]
- 3. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. shimadzu.com [shimadzu.com]
- 7. scispace.com [scispace.com]
- 8. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
- 10. scispace.com [scispace.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. shimadzu.com [shimadzu.com]
- 15. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 16. tools.thermofisher.cn [tools.thermofisher.cn]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Benzyloxyindole
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides an essential, step-by-step guide to the proper disposal of 4-Benzyloxyindole, a compound frequently utilized in complex organic synthesis. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining strict compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is imperative to handle this compound within a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][3] Avoid the generation of dust when handling the solid form of this chemical.[2][4]
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Skin Irrit. 2 (H315) | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 (H319) | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 (H335) | P261, P271, P304+P340, P312, P403+P233, P405 |
Data sourced from Sigma-Aldrich Safety Data Sheet for this compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous waste. This should be done through your institution's Environmental Health and Safety (EHS) program.[5] Do not dispose of this chemical in the regular trash or down the drain.[5]
Waste Collection and Containerization:
-
Designated Container : Use a dedicated, chemically compatible container for collecting this compound waste. The container should be in good condition, securely sealed, and made of a material that will not react with the chemical.
-
Labeling : Immediately label the waste container with a "Hazardous Waste" tag.[5] The label must include:
Handling Contaminated Materials:
-
PPE and Labware : Any materials that come into direct contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated labware, must be considered hazardous waste and disposed of in the designated hazardous waste container.
-
Empty Containers : Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of in the regular waste stream, though it is best to consult with your institution's EHS for specific guidance.[6]
Spill Response:
-
In the event of a small spill, and if you are trained to do so, contain the spill using an appropriate absorbent material.
-
Wearing the proper PPE, carefully sweep or collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, or if you are uncertain about how to proceed, evacuate the immediate area and contact your institution's EHS office immediately.[5]
Storage and Disposal:
-
Storage : Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area.[5] Ensure it is segregated from incompatible materials.
-
Disposal Request : Once the container is full or the accumulation time limit set by your institution has been reached, submit a waste pickup request to your EHS department.[5] EHS will then collect and manage the final disposal of the waste in accordance with all applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 4-Benzyloxyindole
Safe Handling and Disposal of 4-Benzyloxyindole
For Immediate Reference: Key Safety and Handling Information
This compound (CAS No. 20289-26-3) is a chemical compound utilized in various research and development applications, including the synthesis of pharmaceutical agents.[1][2] It is classified as a combustible solid that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[3][4][5] Adherence to stringent safety protocols is essential to mitigate risks during handling, storage, and disposal.
Personal Protective Equipment (PPE)
Proper PPE is the primary line of defense against exposure. For handling this compound, particularly in its solid, powdered form, the following equipment is mandatory.[3][5] Due to the lack of specific chemical resistance data for this compound, glove selection should be based on a conservative assessment of its properties as an aromatic ether and a known irritant. Nitrile gloves are a suitable choice for incidental contact, while thicker, more resistant gloves or double gloving should be employed for tasks with a higher risk of direct contact.[1]
| PPE Category | Specification | Standard | Purpose |
| Hand Protection | Disposable Nitrile Gloves (minimum 0.1 mm thickness) for incidental contact. Consider double-gloving for added protection. | EN ISO 374 | Prevents skin contact and irritation.[6] |
| Thicker, reusable gloves (e.g., Neoprene or Butyl rubber) for extensive handling or spill cleanup. | EN ISO 374 | Provides enhanced protection against chemical permeation.[6] | |
| Eye & Face Protection | Tightly fitting safety goggles or safety glasses with side shields. | ANSI Z87.1 | Protects eyes from airborne dust and splashes.[7] |
| A face shield should be worn in addition to goggles when there is a significant risk of splashing. | ANSI Z87.1 | Provides full-face protection from chemical splashes.[8] | |
| Respiratory Protection | NIOSH-approved N95 (US) or FFP2 (EU) filtering facepiece respirator (dust mask). | NIOSH / EN 149 | Prevents inhalation of irritating airborne powder.[3][5] |
| Body Protection | Long-sleeved laboratory coat. | --- | Protects skin and personal clothing from contamination.[9] |
| Chemical-resistant apron or coveralls for large-scale operations or when handling solutions. | EN ISO 27065 | Provides an additional barrier against spills and splashes.[9][10] | |
| Foot Protection | Closed-toe shoes made of a non-porous material. | --- | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural workflow for safely handling this compound powder in a laboratory setting. All operations involving the solid chemical should be performed within a certified chemical fume hood or a powder weighing station to minimize inhalation exposure.[9][11]
Preparation and Weighing:
-
Designate Area: Cordon off and label a specific area for handling, preferably within a chemical fume hood.[2] Cover the work surface with absorbent, disposable bench paper.[10]
-
Don PPE: Put on all required PPE as specified in the table above, ensuring gloves are inspected for any defects before use.[6]
-
Weighing: If possible, weigh the chemical directly in the fume hood.[9] To avoid air currents from the hood affecting the balance, use an enclosed balance or tare a sealed container, add the powder inside the hood, re-seal the container, and then weigh it outside the hood.[10]
-
Container Management: Keep the this compound container tightly sealed when not in use.[2]
Dissolving and Use:
-
Add Solvent: When preparing a solution, add the solvent to the pre-weighed powder slowly to prevent splashing.
-
Transfer: Use appropriate tools (spatula, powder funnel) to transfer the solid, minimizing the creation of dust.
-
Post-Handling: After handling, wipe down the designated work area with a damp cloth, starting from the cleanest to the most contaminated sections.[10]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water.[4]
-
Eye Contact: Flush eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[4]
-
Spill: For a small powder spill, gently cover with a damp paper towel to avoid raising dust. Carefully sweep the material into a designated waste container. For larger spills, evacuate the area and follow institutional emergency procedures.[6]
Caption: Workflow for handling this compound.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste in accordance with local and institutional regulations.[4][12] Under no circumstances should this chemical be disposed of in regular trash or down the sanitary sewer.[4]
Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, bench paper, weigh boats, and contaminated spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[13] This container should be a durable, sealable plastic bag or drum.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container (e.g., a plastic or glass bottle, ensuring compatibility).[4] Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[13] After rinsing and air-drying in a fume hood, the defaced or removed label allows the container to be discarded as regular laboratory glass or plastic waste, if local regulations permit.[7]
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[4]
-
Keep waste containers securely sealed at all times, except when adding waste.[13]
-
Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials, awaiting pickup by your institution's Environmental Health & Safety (EHS) department.[4]
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. purdue.edu [purdue.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. tmi.utexas.edu [tmi.utexas.edu]
- 11. Powder Handling - AirClean Systems [aircleansystems.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
